molecular formula C30H40Cl2FN3O2 B1679359 Nnc-55-0396 CAS No. 357400-13-6

Nnc-55-0396

Cat. No.: B1679359
CAS No.: 357400-13-6
M. Wt: 564.6 g/mol
InChI Key: BCCQNBXHUMKLFW-HNQRYHMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NNC 55-0396 dihydrochloride is the dihydrochloride salt of NNC 55-0396. It is a stable analogue of mibefradil and a highly selective T-type calcium channel blocker. It has a role as an antineoplastic agent, a neuroprotective agent, an apoptosis inducer, an angiogenesis inhibitor, a potassium channel blocker and a T-type calcium channel blocker. It contains a NNC 55-0396 (free base).
a calcium channel blocker with high selectivity for CaV3 channels over high voltage activated channels;  structure in first source

Properties

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQNBXHUMKLFW-HNQRYHMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017615
Record name Nnc 55-0396 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357400-13-6
Record name NNC-55-0396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nnc 55-0396 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NNC-55-0396
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

NNC-55-0396: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-55-0396 is a potent and selective antagonist of T-type calcium channels, demonstrating a significant preference for the CaV3.1 subtype. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions and downstream cellular effects. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes the described signaling pathways and experimental workflows.

Core Mechanism of Action: T-Type Calcium Channel Blockade

This compound exerts its primary pharmacological effect through the selective inhibition of low-voltage-activated (LVA) T-type calcium channels. It displays a notable selectivity for the α1G (CaV3.1) subunit. This blockade of T-type calcium channels leads to a reduction in calcium ion (Ca²⁺) influx into the cell, which is the initiating event for its diverse downstream effects.

Quantitative Pharmacological Data

The inhibitory potency of this compound on T-type calcium channels has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for T-type over high-voltage-activated (HVA) calcium channels.

Parameter Value Cell Line/System Channel Subtype Reference
IC50 6.8 µMINS-1 cellsCaV3.1[1]
IC50 > 100 µMINS-1 cellsHVA currents[1]
IC50 ~8 µMHEK 293/α1G cellsT-type Ca²⁺ current[2]

Downstream Cellular Effects

The reduction in intracellular calcium concentration resulting from T-type channel blockade by this compound triggers a cascade of downstream signaling events, impacting several key cellular processes.

Suppression of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling and Angiogenesis

This compound has been shown to inhibit the stabilization and activity of HIF-1α, a master regulator of the cellular response to hypoxia. This effect is, at least in part, mediated by the suppression of mitochondrial reactive oxygen species (ROS), which are known to contribute to HIF-1α stabilization. The downregulation of HIF-1α subsequently leads to the inhibition of angiogenesis.

Modulation of Cholesterol Efflux

In macrophages, this compound promotes cholesterol efflux. This is achieved through the activation of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways, leading to the upregulation of key cholesterol transporters.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure T-type calcium channel currents and assess the inhibitory effect of this compound.

  • Cell Culture: HEK-293 cells stably expressing the human CaV3.1 subunit are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Electrophysiological Recording:

    • External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.

    • Procedure: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -100 mV. T-type currents are elicited by depolarizing voltage steps. This compound is applied via a perfusion system at desired concentrations.

HIF-1α Western Blotting

This protocol details the detection of HIF-1α protein levels in glioblastoma cells following treatment with this compound under hypoxic conditions.

  • Cell Culture and Treatment: U87-MG glioblastoma cells are cultured in DMEM with 10% FBS. Cells are exposed to hypoxia (1% O₂) and treated with this compound (e.g., 10 µM) for a specified duration (e.g., 8 hours).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[3]

  • Western Blot Protocol:

    • Lyse cells in ice-cold lysis buffer.[3]

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.[3]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution) overnight at 4°C.[4][5]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[4]

    • Detect chemiluminescence using an appropriate substrate and imaging system.[3]

Endothelial Tube Formation Assay

This assay assesses the anti-angiogenic effect of this compound.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.[6]

  • Assay Protocol:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.[6][7][8][9][10]

    • Seed HUVECs (e.g., 2 x 10⁴ cells/well) onto the Matrigel-coated plate in EGM-2 medium containing various concentrations of this compound.[6]

    • Incubate for 6-12 hours at 37°C.[7]

    • Visualize tube formation using a light microscope and quantify parameters such as the number of branch points and total tube length using imaging software.

Cholesterol Efflux Assay

This protocol measures the effect of this compound on cholesterol efflux from macrophages.

  • Cell Culture and Labeling:

    • Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

    • Label the macrophages with [³H]-cholesterol (e.g., 1 µCi/mL) in RPMI 1640 medium containing 10% FBS for 24 hours.[11]

  • Efflux Measurement:

    • Equilibrate the labeled cells in serum-free medium for 18-24 hours.[11]

    • Treat the cells with this compound at desired concentrations.

    • Induce cholesterol efflux by adding apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) to the medium for 4-6 hours.[11]

    • Collect the medium and lyse the cells.

    • Measure the radioactivity in the medium and cell lysate using a scintillation counter.

    • Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Mitochondrial ROS Measurement

This protocol is for quantifying mitochondrial ROS levels using the fluorescent probe MitoSOX Red.

  • Cell Culture and Treatment: Glioblastoma cells (e.g., U87-MG) are cultured and treated with this compound as described for the Western blot protocol.

  • MitoSOX Staining:

    • Incubate the treated cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.[12]

    • Wash the cells with warm PBS.

  • Quantification:

    • Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the workflows of the described experimental protocols.

NNC_55_0396_Mechanism_of_Action cluster_primary_target Primary Target cluster_downstream_effects Downstream Effects NNC550396 This compound T_type_Ca_channel T-type Ca²⁺ Channel (CaV3.1) NNC550396->T_type_Ca_channel blocks Ca_influx Decreased Ca²⁺ Influx T_type_Ca_channel->Ca_influx Mito_ROS Decreased Mitochondrial ROS Ca_influx->Mito_ROS p38_JNK Activation of p38/JNK Ca_influx->p38_JNK HIF1a Decreased HIF-1α Stability Mito_ROS->HIF1a Angiogenesis Inhibition of Angiogenesis HIF1a->Angiogenesis leads to Cholesterol_efflux Increased Cholesterol Efflux p38_JNK->Cholesterol_efflux promotes

Caption: Core mechanism of action of this compound.

Western_Blot_Workflow start Cell Culture & Treatment (Hypoxia + this compound) lysis Cell Lysis (RIPA buffer) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for HIF-1α Western blotting.

Angiogenesis_Assay_Workflow start Coat 96-well Plate with Matrigel seed_cells Seed HUVECs with This compound start->seed_cells incubation Incubate for 6-12 hours seed_cells->incubation visualization Visualize Tube Formation (Microscopy) incubation->visualization quantification Quantify Tube Length and Branch Points visualization->quantification analysis Data Analysis quantification->analysis

Caption: Workflow for the endothelial tube formation assay.

Cholesterol_Efflux_Workflow start Differentiate & Label THP-1 with [³H]-cholesterol equilibration Equilibrate in Serum-Free Medium start->equilibration treatment Treat with this compound equilibration->treatment efflux_induction Induce Efflux (ApoA-I or HDL) treatment->efflux_induction collection Collect Medium & Lyse Cells efflux_induction->collection scintillation Scintillation Counting collection->scintillation calculation Calculate % Efflux scintillation->calculation analysis Data Analysis calculation->analysis

Caption: Experimental workflow for the cholesterol efflux assay.

References

An In-depth Technical Guide to the Core Functions of NNC-55-0396

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-55-0396 is a potent and selective antagonist of T-type calcium channels, with a primary affinity for the CaV3.1 subtype.[1][2] This small molecule has garnered significant interest within the research community for its diverse pharmacological activities, which extend beyond simple channel blockade. This guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, its impact on key signaling pathways, and its therapeutic potential in various disease models. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Core Function: Selective T-Type Calcium Channel Blockade

This compound is a structural analog of mibefradil, engineered to exhibit higher selectivity for T-type over high-voltage-activated (HVA) calcium channels.[1] This selectivity is a key attribute, as it minimizes off-target effects associated with broader spectrum calcium channel blockers.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the T-type calcium channel, thereby preventing the influx of calcium ions into the cell. This blockade is voltage-dependent and is enhanced at higher stimulation frequencies.[1] The interaction is not easily reversible by washing the compound out of the recording chamber, suggesting that this compound may partition into the plasma membrane to exert its effect.[1]

Quantitative Data: Inhibitory Potency
TargetCell LineIC50Reference
Recombinant CaV3.1 T-type channelsHEK293 cells~7 µM[1]
High-voltage-activated (HVA) currentsINS-1 cells> 100 µM[1][2]
Voltage-dependent K+ (KV) channelsRabbit coronary arterial smooth muscle cells0.080 µM[3]

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling and Angiogenesis

A pivotal function of this compound is its ability to suppress tumor growth and angiogenesis by inhibiting the HIF-1α signaling pathway.[4] This discovery has positioned this compound as a potential therapeutic agent in oncology.

Signaling Pathway

Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[5][6] this compound disrupts this process by suppressing the expression of HIF-1α through both proteasomal degradation and inhibition of protein synthesis.[4] This leads to a downstream reduction in the expression of pro-angiogenic factors, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth.

HIF1a_Pathway cluster_0 Cellular Environment cluster_1 This compound Intervention cluster_2 Intracellular Signaling Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization This compound This compound T-type Ca2+ Channel T-type Ca2+ Channel This compound->T-type Ca2+ Channel HIF-1α Synthesis HIF-1α Synthesis This compound->HIF-1α Synthesis Proteasomal Degradation Proteasomal Degradation This compound->Proteasomal Degradation promotes T-type Ca2+ Channel->HIF-1α Synthesis VEGF Transcription VEGF Transcription HIF-1α Stabilization->VEGF Transcription HIF-1α Synthesis->VEGF Transcription Proteasomal Degradation->HIF-1α Stabilization Angiogenesis Angiogenesis VEGF Transcription->Angiogenesis Xenograft_Workflow Start Start Cell_Culture Culture U87MG glioblastoma cells Start->Cell_Culture Cell_Injection Subcutaneous injection of cells into nude mice Cell_Culture->Cell_Injection Tumor_Growth Allow tumors to grow to palpable size Cell_Injection->Tumor_Growth Randomization Randomize mice into control and treatment groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle daily Randomization->Treatment Tumor_Measurement Measure tumor volume regularly Treatment->Tumor_Measurement Endpoint Excise and analyze tumors at study endpoint Tumor_Measurement->Endpoint End End Endpoint->End Cholesterol_Efflux_Pathway cluster_0 Macrophage cluster_1 Extracellular This compound This compound T-type Ca2+ Channel T-type Ca2+ Channel This compound->T-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ T-type Ca2+ Channel->Intracellular Ca2+ Signaling Cascade Signaling Cascade Intracellular Ca2+->Signaling Cascade ABCA1/ABCG1 Expression ABCA1/ABCG1 Expression Signaling Cascade->ABCA1/ABCG1 Expression Cholesterol Efflux Cholesterol Efflux ABCA1/ABCG1 Expression->Cholesterol Efflux HDL HDL Cholesterol Efflux->HDL to

References

NNC 55-0396: A Technical Guide to its Selectivity for T-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NNC 55-0396, a mibefradil analog, and its selective inhibitory action on T-type (CaV3.x) calcium channels. We will explore its quantitative selectivity profile, the experimental protocols used for its characterization, and the underlying mechanism of its specificity.

Introduction and Mechanism of Selectivity

NNC 55-0396, or (1S, 2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride, was developed as a structural analog of mibefradil.[1][2] Mibefradil inhibits both T-type and high-voltage-activated (HVA) calcium channels.[1] Its action on HVA channels is attributed to a hydrolyzed metabolite.[1][2] By replacing mibefradil's metabolically vulnerable methoxy acetate side chain with a more stable cyclopropanecarboxylate group, NNC 55-0396 was created as a nonhydrolyzable analog.[1][3] This structural modification prevents the formation of the metabolite responsible for L-type (a subtype of HVA) channel inhibition, thereby rendering NNC 55-0396 significantly more selective for T-type calcium channels.[1][2][4]

Quantitative Selectivity Profile

The inhibitory potency of NNC 55-0396 has been quantified across various voltage-gated calcium channel subtypes using whole-cell patch-clamp electrophysiology. The compound demonstrates a clear preference for low-voltage-activated (T-type) channels over high-voltage-activated channels.

Channel SubtypeChannel FamilyIC50 (µM)Cell LineNotes
CaV3.1 (α1G) T-type~7HEK293Recombinantly expressed α1G channels.[1][4]
CaV3.1 T-type6.8INS-1Endogenously expressed channels.[5][6]
CaV3.1 T-type3.3Not Specified[7]
CaV3.2 T-type1.7Not SpecifiedAlso reported to be blocked at concentrations similar to CaV3.1.[4][7]
CaV3.3 T-type7.2Not Specified[7]
HVA Channels L-type, P/Q, N, R> 100INS-1No detectable effect observed at 100 µM.[1][4]

It is important to note that while highly selective in recombinant systems, one study suggested that in native mouse mesenteric vascular smooth muscle cells, NNC 55-0396 may potently block L-type and other HVA currents, urging caution when used as a specific T-type blocker in native tissues expressing multiple channel types.[8]

Electrophysiological Characteristics

The interaction of NNC 55-0396 with T-type channels exhibits distinct electrophysiological characteristics:

  • Voltage-Dependence: The block is partially relieved by membrane hyperpolarization.[1][4]

  • Use-Dependence: Inhibition is enhanced at higher stimulation frequencies.[1][4]

  • Gating Effects: NNC 55-0396 does not alter the voltage-dependent activation of T-type currents but does change the slope of the steady-state inactivation curve.[2][4]

G

Caption: Logical diagram of NNC 55-0396's high selectivity for T-type calcium channels over HVA channels.

Standard Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The characterization of NNC 55-0396's selectivity relies heavily on the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in response to the compound.

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.[1][4] These cells are stably or transiently transfected with plasmids containing the cDNA for the specific human calcium channel α1 subunit of interest (e.g., CaV3.1, CaV3.2, CaV3.3).

  • Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) and plated onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

2. Solutions:

  • External (Bath) Solution (in mM): Typically contains BaCl2 or CaCl2 (e.g., 10-20 mM) as the charge carrier, TEA-Cl (e.g., 130-140 mM) to block potassium channels, HEPES (e.g., 10 mM) for pH buffering (pH 7.4), and glucose (e.g., 10 mM). Tetrodotoxin (TTX, ~0.001 mM) is added to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM): Typically contains CsCl or Cs-methanesulfonate (e.g., 120-130 mM) to block potassium channels from the inside, MgCl2 (e.g., 2-5 mM), EGTA (e.g., 10 mM) to chelate intracellular calcium, HEPES (e.g., 10 mM) for pH buffering (pH 7.2), and Mg-ATP (e.g., 2-4 mM) to support cellular metabolism.

3. Electrophysiological Recording:

  • Setup: A coverslip is transferred to a recording chamber on an inverted microscope stage and continuously perfused with the external solution.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[9]

  • Seal Formation: The pipette is positioned onto a single cell to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.

  • Voltage Protocol: The cell membrane potential is clamped at a holding potential where T-type channels are available to open (e.g., -80 mV to -100 mV).[8][9] Depolarizing voltage steps (e.g., to -30 mV) are applied to elicit T-type calcium currents.

  • Drug Application: After recording stable baseline currents, various concentrations of NNC 55-0396 are applied via the perfusion system. The effect on current amplitude is measured at steady-state for each concentration.

4. Data Analysis:

  • The peak current amplitude in the presence of the drug is normalized to the baseline (pre-drug) current.

  • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the NNC 55-0396 concentration.

  • The curve is fitted with the Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the channel current.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., HEK293) B Transfection with CaV Subtype cDNA A->B C Plating on Coverslips B->C D Transfer to Recording Chamber C->D E Whole-Cell Patch Clamp D->E F Record Baseline Currents E->F G Perfusion with NNC 55-0396 F->G H Record Post-Drug Currents G->H I Measure Current Inhibition H->I J Generate Dose- Response Curve I->J K Calculate IC50 Value J->K

Caption: Standard experimental workflow for determining the IC50 of NNC 55-0396 on a specific CaV subtype.

References

A Comparative Analysis of T-Type Calcium Channel Blockers: NNC-55-0396 vs. Mibefradil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two T-type calcium channel blockers, NNC-55-0396 and mibefradil. While both compounds target T-type calcium channels, a critical analysis of their selectivity, mechanism of action, and metabolic stability reveals significant differences. Mibefradil, a once-promising antihypertensive agent, exhibits a complex pharmacological profile due to its metabolism into a potent L-type calcium channel blocker. In contrast, this compound, a structural analog of mibefradil, was specifically designed to resist metabolic hydrolysis, resulting in a significantly more selective T-type calcium channel antagonist. This guide will delve into the quantitative data differentiating these two compounds, detail the experimental protocols for their evaluation, and provide visual representations of their mechanisms and the workflows used to characterize them.

Introduction

Voltage-gated calcium channels are essential for a multitude of physiological processes, including neuronal excitability, muscle contraction, and hormone secretion. Among these, the low-voltage-activated (LVA) T-type calcium channels (CaV3) have emerged as significant therapeutic targets for a range of disorders, including epilepsy, neuropathic pain, and cardiovascular diseases. Mibefradil was one of the first compounds identified as a selective T-type calcium channel blocker.[1] However, its clinical use was hampered by a lack of absolute selectivity, primarily due to its metabolic instability. This led to the development of this compound, a rationally designed analog with improved selectivity for T-type calcium channels.[2] This guide aims to provide a detailed comparison of these two compounds to aid researchers and drug development professionals in their understanding and potential application.

Quantitative Comparison of Selectivity

The inhibitory potency of this compound and mibefradil against various T-type and L-type calcium channel subtypes has been determined using whole-cell patch-clamp electrophysiology in various cell lines, most commonly Human Embryonic Kidney (HEK-293) cells expressing specific recombinant channel subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundChannel SubtypeCell LineIC50Reference
This compound CaV3.1 (T-type)HEK-2936.8 µM[3]
High-Voltage-Activated (HVA) (L-type)INS-1> 100 µM
Mibefradil T-type (general)various2.7 µM[4]
L-type (general)various18.6 µM
CaV3.1 (α1G) (T-type)HEK-2931.34 µM - 270 nM[4][5]
CaV3.2 (α1H) (T-type)HEK-293140 nM[5]
CaV1.2 (L-type)CHO3.3 µM[4]

Mechanism of Differential Selectivity: The Role of Metabolism

The superior selectivity of this compound for T-type calcium channels is a direct result of a key structural modification compared to mibefradil. Mibefradil possesses a methoxy acetate side chain that is susceptible to hydrolysis by intracellular esterases. This metabolic process yields an alcohol metabolite, which is a potent blocker of L-type calcium channels.[2] This metabolic liability significantly contributes to the off-target effects and drug-drug interactions observed with mibefradil, which ultimately led to its withdrawal from the market.[6]

This compound was engineered to overcome this limitation. By replacing the labile methoxy acetate group with a more stable cyclopropanecarboxylate moiety, the molecule is rendered resistant to enzymatic hydrolysis.[2] This prevents the formation of the L-type channel-blocking metabolite, thereby preserving its high selectivity for T-type calcium channels.

Mibefradil Mibefradil (Methoxy Acetate Side Chain) Esterase Intracellular Esterases Mibefradil->Esterase Metabolism T_type_block T-type Channel Blockade Mibefradil->T_type_block Primary Action Metabolite Alcohol Metabolite (Potent L-type Blocker) Esterase->Metabolite L_type_block L-type Channel Blockade Metabolite->L_type_block Off-target Action NNC_55_0396 This compound (Cyclopropanecarboxylate Side Chain) NNC_55_0396->T_type_block Selective Action No_Metabolism Resistant to Hydrolysis NNC_55_0396->No_Metabolism

Metabolic pathway of Mibefradil vs. This compound.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The determination of IC50 values and the characterization of the inhibitory effects of this compound and mibefradil on T-type and L-type calcium channels are primarily conducted using the whole-cell patch-clamp technique.

Cell Preparation and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are a standard choice due to their low endogenous ion channel expression.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Transient Transfection: For expression of specific calcium channel subtypes (e.g., CaV3.1, CaV3.2, CaV1.2), cells are transiently transfected with plasmids encoding the respective channel subunits using a suitable transfection reagent.

Electrophysiological Recording
  • Configuration: Whole-cell patch-clamp configuration is established to allow for the recording of macroscopic currents from the entire cell membrane.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 TEA-Cl, 2 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

    • Intracellular (Pipette) Solution (in mM): 120 N-methyl-D-glucamine (NMDG), 20 TEA-Cl, 11 EGTA, 1 CaCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na₂-GTP. pH adjusted to 7.2 with HCl.

  • Voltage-Clamp Protocol:

    • Holding Potential: Cells are held at a hyperpolarized potential of -100 mV to ensure T-type channels are in a closed, non-inactivated state.

    • Test Pulse: To elicit T-type currents, the membrane potential is depolarized to a test potential of -30 mV.

  • Drug Application: this compound or mibefradil is applied to the cells via the extracellular solution at varying concentrations to generate a dose-response curve and determine the IC50 value.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK293 HEK-293 Cells Transfection Transient Transfection (CaV Channel Subtype) HEK293->Transfection Patch_Pipette Patch Pipette (Intracellular Solution) Transfection->Patch_Pipette Whole_Cell Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Voltage Clamp (Holding at -100mV, Test Pulse to -30mV) Whole_Cell->Voltage_Clamp Drug_Application Drug Application (Extracellular Solution) Voltage_Clamp->Drug_Application Data_Acquisition Data Acquisition (Current Measurement) Drug_Application->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50 IC50 Determination Dose_Response->IC50

References

The T-Type Ca2+ Channel Inhibitor NNC-55-0396: A Regulator of the HIF-1α Signaling Pathway in Hypoxic Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key therapeutic target in various pathologies, including cancer. The small molecule NNC-55-0396, a T-type Ca2+ channel inhibitor, has emerged as a significant modulator of the HIF-1α signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in regulating HIF-1α expression through effects on protein synthesis, proteasomal degradation, and mitochondrial reactive oxygen species (ROS). This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The cellular response to hypoxia is a critical process in both normal physiology and the pathophysiology of numerous diseases, most notably cancer. A central mediator of this response is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via the proteasomal pathway. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.

Given its central role in tumor progression and therapeutic resistance, the HIF-1α signaling pathway is a prime target for drug development. This compound, a known T-type Ca2+ channel inhibitor, has been identified as a potent suppressor of HIF-1α.[1] This guide delves into the molecular mechanisms by which this compound exerts its inhibitory effects on the HIF-1α signaling pathway.

Mechanism of Action of this compound on the HIF-1α Signaling Pathway

This compound modulates the HIF-1α signaling pathway through a multi-pronged approach, primarily by:

  • Inhibiting HIF-1α Protein Synthesis: this compound has been shown to suppress the de novo synthesis of the HIF-1α protein.[1]

  • Promoting Proteasomal Degradation of HIF-1α: The compound facilitates the degradation of HIF-1α through the ubiquitin-proteasome system.[1]

  • Reducing Mitochondrial Reactive Oxygen Species (mROS): this compound attenuates the levels of mitochondrial ROS, which are known to contribute to the stabilization of HIF-1α under hypoxic conditions.[1]

These actions collectively lead to a significant reduction in the intracellular levels of HIF-1α, thereby inhibiting its downstream transcriptional activity.

Quantitative Data

The following tables summarize the quantitative effects of this compound on HIF-1α levels in glioblastoma cell lines under hypoxic conditions.

Table 1: Effect of this compound on HIF-1α Protein Levels in Glioblastoma Cell Lines under Hypoxia (1% O2) for 48 hours.

Cell LineTreatment (8 hours)HIF-1α Level (Normalized to β-actin)Fold Change vs. Untreated Hypoxia
A-172Untreated (Hypoxia)1.00-
A-172This compound (10 µM)~0.40~0.40
U-251 MGUntreated (Hypoxia)1.00-
U-251 MGThis compound (10 µM)~0.25~0.25

Data is estimated from graphical representations in Visa et al., 2024.

Signaling Pathway and Experimental Workflow Diagrams

The HIF-1α Signaling Pathway and Points of Intervention by this compound

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_NNC This compound Intervention HIF-1α_protein HIF-1α PHDs PHDs HIF-1α_protein->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stabilized HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF-1α_stabilized->HIF1_complex HIF-1β HIF-1β HIF-1β->HIF1_complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes NNC This compound NNC->VHL Promotes Degradation mROS mROS NNC->mROS Inhibits Protein_Synthesis Protein Synthesis NNC->Protein_Synthesis Inhibits mROS->HIF-1α_stabilized Stabilizes Protein_Synthesis->HIF-1α_protein

Caption: this compound inhibits HIF-1α via three main mechanisms.

Experimental Workflow for Assessing the Effect of this compound on HIF-1α

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Glioblastoma Cells (e.g., A-172, U-251 MG) hypoxia Induce Hypoxia (1% O2) start->hypoxia treatment Treat with this compound (e.g., 10 µM for 8h) hypoxia->treatment protein_extraction Protein Extraction treatment->protein_extraction ros_measurement Mitochondrial ROS Measurement (e.g., MitoSOX) treatment->ros_measurement protein_synthesis_assay Protein Synthesis Assay (e.g., Puromycin Labeling) treatment->protein_synthesis_assay degradation_assay Proteasomal Degradation Assay (e.g., Cycloheximide Chase) treatment->degradation_assay western_blot Western Blot for HIF-1α protein_extraction->western_blot quantification Quantify HIF-1α levels, ROS levels, Protein Synthesis, and Degradation Rates western_blot->quantification ros_measurement->quantification protein_synthesis_assay->quantification degradation_assay->quantification comparison Compare Treated vs. Untreated Controls quantification->comparison

Caption: Workflow for studying this compound's effect on HIF-1α.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the investigation of this compound's effect on the HIF-1α signaling pathway.

Cell Culture and Hypoxia Induction
  • Cell Lines: Human glioblastoma cell lines A-172 and U-251 MG are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: To induce hypoxia, cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 48 hours).

Western Blot Analysis of HIF-1α
  • Cell Lysis: After treatment with this compound under hypoxic conditions, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α). A primary antibody against a loading control, such as β-actin (e.g., mouse anti-β-actin), is also used.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and the HIF-1α levels are normalized to the β-actin levels.

Measurement of Mitochondrial Reactive Oxygen Species (mROS)
  • Cell Treatment: Cells are seeded in a suitable format (e.g., 6-well plate) and treated with this compound under hypoxic conditions.

  • Staining: Cells are incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red, at a final concentration of 5 µM for 10-30 minutes at 37°C, protected from light.

  • Analysis:

    • Fluorescence Microscopy: Cells can be visualized under a fluorescence microscope to observe changes in red fluorescence, indicative of mROS levels.

    • Flow Cytometry: For quantitative analysis, cells are harvested, washed with PBS, and analyzed by flow cytometry to measure the mean fluorescence intensity.

HIF-1α Protein Synthesis Assay (Puromycin Labeling)
  • Cell Treatment: Cells are treated with this compound under hypoxic conditions.

  • Puromycin Pulse: Puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, is added to the culture medium at a final concentration of 1-10 µg/mL for a short period (e.g., 10-30 minutes) before harvesting.

  • Cell Lysis and Western Blot: Cells are lysed, and the incorporation of puromycin is detected by Western blot using an anti-puromycin antibody. A decrease in the puromycin signal in this compound-treated cells indicates an inhibition of protein synthesis.

HIF-1α Proteasomal Degradation Assay (Cycloheximide Chase)
  • Induction of HIF-1α: Cells are first exposed to hypoxic conditions to allow for the accumulation of HIF-1α.

  • Inhibition of Protein Synthesis: Cycloheximide (CHX), a protein synthesis inhibitor, is added to the culture medium at a final concentration of 10-100 µg/mL to block further synthesis of HIF-1α.

  • This compound Treatment: Cells are concurrently treated with this compound or a vehicle control.

  • Time Course Analysis: Cells are harvested at different time points after the addition of CHX and this compound (e.g., 0, 30, 60, 120 minutes).

  • Western Blot Analysis: The levels of HIF-1α are determined by Western blot at each time point. An accelerated decrease in the HIF-1α protein levels in the this compound-treated group compared to the control group indicates an enhanced rate of proteasomal degradation.

Conclusion

This compound presents a compelling profile as an inhibitor of the HIF-1α signaling pathway. Its ability to concurrently suppress HIF-1α protein synthesis, promote its degradation, and reduce stabilizing mitochondrial ROS underscores its potential as a therapeutic agent in hypoxia-driven diseases such as cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and to explore the intricate regulation of the HIF-1α pathway. Further studies are warranted to fully elucidate the downstream consequences of this compound-mediated HIF-1α inhibition and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Impact of NNC-55-0396 on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: NNC-55-0396 is a potent and selective antagonist of T-type voltage-gated calcium channels (Cav3). As a structural analog of mibefradil, it was specifically engineered to be resistant to intracellular hydrolysis, thereby eliminating the metabolite responsible for off-target effects on high-voltage-activated (HVA) calcium channels.[1][2][3] This enhanced selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels. These channels are integral to regulating neuronal excitability, particularly in setting the threshold for action potential generation and controlling firing patterns such as burst firing in thalamocortical neurons.[4][5][6] This guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on ion channels, and its consequential impact on neuronal function, supported by detailed experimental protocols and pathway visualizations.

Introduction to T-Type Calcium Channels and this compound

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx in response to membrane depolarization, a process fundamental to a vast array of cellular functions.[7] The low-voltage-activated (LVA) or T-type calcium channels, comprising Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I) subunits, are distinct from their high-voltage-activated (HVA) counterparts.[5][8] T-type channels are activated by small depolarizations from a hyperpolarized resting membrane potential, leading to transient calcium currents that shape neuronal firing patterns.[5][9]

Their activity is particularly crucial in the thalamocortical circuit, where they generate low-threshold calcium spikes that underpin burst firing, a mode of activity associated with sleep states and the generation of spike-and-wave discharges characteristic of absence seizures.[6][10][11][12] Consequently, T-type channels are significant targets for therapeutic intervention in neurological disorders like epilepsy.[8][13]

This compound, or [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride], was developed as a more selective T-type channel inhibitor than its predecessor, mibefradil.[2] Mibefradil's therapeutic use was hampered by its inhibition of HVA channels via an active metabolite.[1][2] this compound's modified structure, which replaces a methoxy acetate chain with a stable cyclopropanecarboxylate group, prevents the formation of this metabolite, granting it higher selectivity for T-type channels.[1][3]

Core Mechanism of Action

The primary effect of this compound on neuronal excitability stems from its direct blockade of T-type calcium channels. By binding to the channel, it inhibits the influx of Ca²⁺ ions that occurs in response to low-voltage depolarizations. This action has several key consequences for neuronal function:

  • Inhibition of Low-Threshold Calcium Spikes: T-type channels are the primary drivers of low-threshold calcium spikes, which are prolonged depolarizations that can trigger a burst of high-frequency sodium-dependent action potentials.[5] this compound directly suppresses the generation of these spikes.

  • Modulation of Firing Mode: In neurons that exhibit bimodal firing patterns, such as thalamocortical relay neurons, T-type channel activity is essential for the "burst" firing mode.[6][10] By blocking these channels, this compound effectively shifts the neuron's firing pattern from bursting to a "tonic" or single-spike mode.[10]

  • Suppression of Post-Inhibitory Rebound: this compound has been shown to inhibit post-inhibitory rebound firing in neurons, a phenomenon where a neuron fires a burst of action potentials following a period of hyperpolarization.[4] This is a direct result of blocking the T-type channels that become available for activation (de-inactivated) during the hyperpolarizing phase.[9]

The block of T-type channels by this compound is voltage- and frequency-dependent. The block is enhanced at higher stimulation frequencies and can be partially relieved by strong membrane hyperpolarization.[1][2] Interestingly, the compound's effects are not easily reversed by washout, suggesting it may dissolve in or pass through the plasma membrane to exert its effect.[1][2] However, intracellular perfusion of the compound does not block the channels, arguing against a purely cytoplasmic site of action.[1][2]

Quantitative Data: Channel Inhibition Profile

The selectivity of this compound for T-type calcium channels over HVA channels is its defining characteristic. However, subsequent studies have revealed other potential targets. The following tables summarize the known quantitative data for this compound's inhibitory activity.

Target ChannelSubtypePreparationIC₅₀ ValueReference(s)
T-Type Ca²⁺ Channel Cav3.1 (α1G)Recombinant (HEK293 cells)~6.8 - 7 µM[1][2][14][15][16]
Cav3.2 (α1H)Recombinant (HEK293 cells)Suppressed by 10 µM[4]
Cav3.3 (α1I)Recombinant (HEK293 cells)Suppressed by 10 µM[4]
High-Voltage-Activated (HVA) Ca²⁺ Channels L-type, etc.Native (INS-1 cells)> 100 µM (No detectable effect)[1][2][15]
Voltage-Gated K⁺ Channel KᵥNative (Rabbit coronary arterial smooth muscle cells)0.080 µM[17]
Table 1: Inhibitory Potency (IC₅₀) of this compound on Various Ion Channels.

Detailed Experimental Protocols

The primary method for characterizing the effects of this compound on neuronal excitability is whole-cell patch-clamp electrophysiology .[18] This technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane voltage.

Protocol: Whole-Cell Voltage-Clamp Recording in HEK293 Cells Expressing Cav3 Channels

This protocol is designed to measure the direct inhibitory effect of this compound on a specific T-type channel subtype.

  • Cell Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the desired human T-type channel subunit (e.g., Cav3.1, Cav3.2, or Cav3.3).

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

    • Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with CsOH. This solution is designed to isolate Ca²⁺ currents by replacing K⁺ with Cs⁺ to block K⁺ channels.

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH. The high concentration of the Ca²⁺ chelator EGTA prevents Ca²⁺-dependent inactivation of the channels.[9]

  • Electrophysiological Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a target cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane using gentle suction.[18]

    • Rupture the cell membrane patch with further suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[18]

    • Hold the cell membrane potential at a hyperpolarized level, typically -90 mV or -100 mV, to ensure T-type channels are fully available for activation (i.e., recovered from inactivation).[19]

  • Data Acquisition:

    • To measure current-voltage (I-V) relationships, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) from the holding potential.

    • Record the resulting inward Ca²⁺ currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Establish a stable baseline recording for 3-5 minutes.

    • Apply this compound at the desired concentration (e.g., 0.1 µM to 100 µM) via the perfusion system.

    • Record currents in the presence of the compound until a steady-state block is achieved (typically within 3-5 minutes).[4]

    • (Optional) Attempt to wash out the compound by perfusing with the control external solution. Note that the effects of this compound are poorly reversible.[1][2]

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the concentration-response data and fit with the Hill equation to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures related to this compound.

cluster_0 Mechanism of this compound Action cluster_1 Effect on Neuronal Excitability NNC This compound Cav3 Cav3 T-Type Ca²⁺ Channel NNC->Cav3 Blocks Ca_Influx Ca²⁺ Influx Cav3->Ca_Influx Mediates Ca_Influx_2 Low-Threshold Ca²⁺ Spike Ca_Influx->Ca_Influx_2 Burst Burst Firing of Action Potentials Ca_Influx_2->Burst

Figure 1. Direct mechanism of action of this compound on T-type calcium channels.

cluster_pathway Physiological Role of Cav3 Channels in Burst Firing cluster_drug Point of Intervention Hyperpol Membrane Hyperpolarization (e.g., by IPSP) Deinact Cav3 Channels Recover from Inactivation (De-inactivate) Hyperpol->Deinact Depol Subthreshold Depolarization Deinact->Depol Activate Cav3 Channel Activation Depol->Activate LTS Low-Threshold Ca²⁺ Spike Activate->LTS Burst Burst of Na⁺ Action Potentials LTS->Burst NNC This compound NNC->Activate Prevents

Figure 2. Inhibition of the neuronal burst firing pathway by this compound.

cluster_workflow Experimental Workflow: Patch-Clamp Analysis A Cell Preparation (e.g., HEK293 with Cav3.1) B Obtain Giga-Seal (>1 GΩ) on Target Cell A->B C Establish Whole-Cell Configuration B->C D Record Baseline Currents (Voltage-Step Protocol) C->D E Bath Apply this compound D->E F Record Post-Drug Currents (Steady-State Inhibition) E->F G Data Analysis (Calculate % Block, IC₅₀) F->G

Figure 3. Standardized workflow for assessing this compound effects via electrophysiology.

Conclusion and Future Directions

This compound is a highly selective pharmacological inhibitor of T-type calcium channels, representing a significant refinement over its predecessor, mibefradil.[1][2] Its primary mechanism—the direct blockade of Cav3 channels—translates into a profound ability to modulate neuronal excitability, most notably by suppressing low-threshold calcium spikes and the associated burst firing patterns critical to thalamocortical network oscillations.[4][10]

For researchers and scientists, this compound remains an invaluable tool for dissecting the complex roles of T-type channels in both normal brain function and in pathological states such as absence epilepsy and potentially neuropathic pain.[8][20] For drug development professionals, the story of this compound underscores the importance of selectivity and metabolic stability in designing ion channel modulators. While its off-target effects on Kᵥ channels at sub-micromolar concentrations warrant consideration[17], its profile highlights the therapeutic potential of targeting T-type channels. Future research may focus on developing analogs with even greater subtype selectivity (Cav3.1 vs. 3.2 vs. 3.3) and improved pharmacokinetic properties, paving the way for novel therapeutics for a range of neurological disorders.

References

Understanding the Pharmacokinetics of NNC-55-0396: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics of NNC-55-0396. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive internal investigation or direct experimental data. A thorough literature search did not yield specific quantitative pharmacokinetic parameters such as bioavailability, plasma half-life, clearance rate, or volume of distribution. The information presented herein is based on in vitro characterizations and in vivo study descriptions that do not detail pharmacokinetic profiles.

Core Concepts: An Overview of this compound

This compound is a synthetic small molecule and a structural analog of mibefradil. It is characterized as a highly selective antagonist of T-type calcium channels.[1][2] By replacing the methoxy acetate side chain of mibefradil with a more stable cyclopropanecarboxylate, this compound was developed to be resistant to hydrolysis, which in mibefradil leads to a metabolite that inhibits high-voltage-activated (HVA) Ca2+ channels.[1] This structural modification confers a higher selectivity for T-type calcium channels over L-type channels.[1]

The primary mechanism of action of this compound is the blockade of T-type calcium channels, specifically the CaV3.1 subtype.[2][3][4] This activity has been explored in various therapeutic contexts, including neurological disorders and cancer.[3][5]

In Vitro Profile of this compound

Potency and Selectivity

In vitro studies have established the potency of this compound in blocking T-type calcium channels. The available data on its inhibitory concentrations are summarized in the table below.

Parameter Value Cell Line Channel Type Reference
IC50~7 µMHEK293 (recombinant)CaV3.1 T-type[1]
IC506.8 µMHEK 293/α1GT-type[3]
Effect on HVA currentsNo detectable effectINS-1High Voltage-Activated[1]
Interaction with Cytochrome P450 Enzymes

The interaction of this compound with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has been investigated. These studies are critical for predicting potential drug-drug interactions.

Enzyme Parameter This compound Mibefradil Ro40-5966 (Mibefradil Metabolite) Reference
CYP3A4 IC50 (benzyloxy-4-trifluoromethylcoumarin O-debenzylation)300 ± 30 nM33 ± 3 nM30 ± 7.8 nM[6]
Ki210 ± 6 nM23 ± 0.5 nM21 ± 2.8 nM[6]
IC50 (testosterone 6-β-hydroxylase)11 ± 1.1 µM566 ± 71 nM-[6]
Ki (testosterone 6-β-hydroxylase)3.9 ± 0.4 µM202 ± 39 nM-[6]
Mechanism-based Inhibition (KI)3.87 µM83 nM-[6]
Mechanism-based Inhibition (kinact)0.061 min⁻¹0.048 min⁻¹-[6]
CYP2D6 IC5029 ± 1.2 nM129 ± 21 nM46 ± 11 nM[6]
Ki2.8 ± 0.3 nM12.7 ± 0.9 nM4.5 ± 0.02 nM[6]

These data suggest that while this compound is a less potent inhibitor of CYP3A4 compared to mibefradil, it shows a greater inhibitory activity towards CYP2D6.[6]

In Vivo Studies and Observations

While specific pharmacokinetic data from in vivo studies are not publicly available, several studies have utilized this compound in animal models, providing some insights into its administration and effects.

Animal Model Dose Route of Administration Observed Effect Reference
Glioblastoma xenograft miceNot specifiedNot specifiedSuppressed tumor growth[5]
GABAA α1-null mice (tremor model)12.5 mg/kgNot specifiedSuppressed harmaline-induced tremor
LDL receptor knockout (Ldlr-/-) miceNot specifiedNot specifiedDiminished atherosclerotic lesion area[4]

The fact that this compound demonstrates in vivo efficacy suggests that it achieves sufficient systemic exposure to exert its pharmacological effects. However, without data on its absorption, distribution, metabolism, and excretion (ADME), a full understanding of its pharmacokinetic profile remains incomplete.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not available in the reviewed literature. However, based on standard practices in preclinical drug development, a hypothetical workflow for such a study can be outlined.

Hypothetical In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Administration:

    • Intravenous (IV) bolus dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline with a solubilizing agent).

    • Oral (PO) gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sample Collection: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) collected from the tail vein into tubes containing an anticoagulant.

  • Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Development and validation of a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of angiogenesis inhibition.

NNC_55_0396_Signaling_Pathway NNC This compound T_type T-type Ca2+ Channels NNC->T_type Inhibits HIF_1a_synthesis HIF-1α Protein Synthesis NNC->HIF_1a_synthesis Inhibits Ca_influx Ca2+ Influx T_type->Ca_influx Mito_ROS Mitochondrial ROS Ca_influx->Mito_ROS HIF_1a_stabilization HIF-1α Stabilization Mito_ROS->HIF_1a_stabilization HIF_1a_synthesis->HIF_1a_stabilization Angiogenesis Angiogenesis HIF_1a_stabilization->Angiogenesis

Caption: Proposed signaling pathway of this compound in inhibiting angiogenesis.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

Pharmacokinetic_Workflow Dosing Dosing (IV and PO) Sampling Blood Sampling (Serial) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

This compound is a selective T-type calcium channel blocker with demonstrated in vitro potency and in vivo activity in various disease models. Its design successfully mitigates the off-target effects on HVA channels seen with its parent compound, mibefradil. However, a significant gap exists in the public domain regarding its pharmacokinetic properties.

For drug development professionals, the lack of ADME data presents a considerable challenge in assessing the therapeutic potential and safety profile of this compound. Future research should prioritize conducting and publishing comprehensive pharmacokinetic studies in relevant preclinical species. This would involve determining its bioavailability, half-life, clearance, volume of distribution, and metabolic fate. Such data are indispensable for designing rational dosing regimens for further preclinical and potential clinical investigations. Furthermore, a more detailed characterization of its potential for drug-drug interactions, beyond the initial CYP inhibition screen, would be crucial for its development as a therapeutic agent.

References

NNC-55-0396: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-55-0396 is a potent and selective antagonist of T-type calcium channels, demonstrating a significant pharmacological profile with potential therapeutic applications. This document provides a comprehensive overview of the chemical and physical properties of this compound, its detailed molecular structure, and its established biological activities. Particular focus is given to its inhibitory effects on various ion channels and its role in modulating the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a critical mediator of angiogenesis. This guide consolidates quantitative pharmacological data, presents detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Chemical and Physical Properties

This compound, also known as (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride, is a small molecule with the following key identifiers and properties.[1][2][3][4]

PropertyValue
IUPAC Name (1S,2S)-2-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl cyclopropanecarboxylate dihydrochloride
CAS Number 357400-13-6
Molecular Formula C₃₀H₃₈FN₃O₂ · 2HCl
Molecular Weight 564.57 g/mol [3]
Purity ≥98% (HPLC)[3]
Appearance White to off-white solid
Solubility Soluble in water (to 25 mM), DMSO, and ethanol[3]
Storage Desiccate at room temperature[3]

Molecular Structure

The chemical structure of this compound is characterized by a complex tetracyclic naphthalene core, a benzimidazole moiety, and a cyclopropanecarboxylate group.

SMILES: CC(C)[C@@H]1c2ccc(F)cc2CC[C@@]1(CCN(C)CCCC3=Nc4ccccc4N3)OC(=O)C5CC5.Cl.Cl

InChI Key: BCCQNBXHUMKLFW-HNQRYHMESA-N

Pharmacological Profile

This compound is a highly selective blocker of T-type (low-voltage-activated) calcium channels with demonstrated activity against multiple subtypes. Its selectivity for T-type over high-voltage-activated (HVA) calcium channels is a key feature of its pharmacological profile.

TargetCell LineIC₅₀Reference
Caᵥ3.1 (α1G) T-type Ca²⁺ Channel HEK2936.8 µM[5][6]
Caᵥ3.2 (α1H) T-type Ca²⁺ Channel HEK293~10 µM (near complete suppression)[7]
Caᵥ3.3 (α1I) T-type Ca²⁺ Channel HEK293~10 µM (near complete suppression)[7]
High-Voltage-Activated (HVA) Ca²⁺ Currents INS-1> 100 µM[3]
Voltage-dependent K⁺ (Kᵥ) Channels Rabbit coronary arterial smooth muscle cells80 nM

Signaling Pathways and Mechanism of Action

Inhibition of T-type Calcium Channels

This compound exerts its primary effect by directly blocking T-type calcium channels. This inhibition is voltage-dependent and displays use-dependency, becoming more pronounced with increased stimulation frequency.

Modulation of HIF-1α Signaling and Anti-Angiogenic Effects

A significant aspect of this compound's biological activity is its ability to suppress the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[4][8] This pathway is crucial for cellular adaptation to low oxygen conditions and plays a pivotal role in tumor angiogenesis. This compound inhibits HIF-1α expression through a dual mechanism: promoting its proteasomal degradation and suppressing its protein synthesis.[8] This leads to a reduction in the transcription of pro-angiogenic factors, ultimately inhibiting the formation of new blood vessels.[4][8]

HIF1a_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes Hypoxia Hypoxia Mitochondrial_ROS_Production Mitochondrial ROS Production Hypoxia->Mitochondrial_ROS_Production HIF1a_Stabilization HIF-1α Stabilization Mitochondrial_ROS_Production->HIF1a_Stabilization HIF1a_Nuclear_Translocation HIF-1α Nuclear Translocation HIF1a_Stabilization->HIF1a_Nuclear_Translocation HIF1a_Translation HIF-1α Translation HIF1a_Translation->HIF1a_Stabilization HIF1b_Binding Binding to HIF-1β HIF1a_Nuclear_Translocation->HIF1b_Binding HRE_Binding Binding to Hypoxia Response Elements (HRE) HIF1b_Binding->HRE_Binding Gene_Transcription Transcription of Pro-Angiogenic Factors HRE_Binding->Gene_Transcription Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis NNC_55_0396 This compound NNC_55_0396->HIF1a_Stabilization Inhibits NNC_55_0396->HIF1a_Translation Inhibits

This compound inhibits the HIF-1α signaling pathway.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the activity of this compound. These are intended as a guide, and researchers should consult the original publications for precise, detailed methodologies.

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Inhibition

This protocol is a generalized procedure for recording T-type calcium currents in a heterologous expression system like HEK293 cells.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (HEK293 cells stably expressing Caᵥ3.x) Pipette_Prep 2. Pipette Preparation (Borosilicate glass, ~2-5 MΩ resistance) Cell_Culture->Pipette_Prep Seal_Formation 3. Gigaohm Seal Formation Pipette_Prep->Seal_Formation Whole_Cell 4. Whole-Cell Configuration Seal_Formation->Whole_Cell Recording 5. Current Recording (Voltage-clamp protocol) Whole_Cell->Recording Drug_Application 6. This compound Application Recording->Drug_Application Data_Analysis 7. Data Analysis (IC₅₀ determination) Drug_Application->Data_Analysis

A typical workflow for a patch-clamp experiment.

Solutions:

  • Extracellular Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Intracellular Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

Procedure:

  • Cell Preparation: HEK293 cells stably expressing the desired Caᵥ3 subtype are cultured to 70-80% confluency.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: A high-resistance (>1 GΩ) seal is formed between the pipette tip and the cell membrane.

  • Whole-Cell Access: The membrane patch is ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels. Test pulses to various depolarized potentials (e.g., -40 mV to +20 mV) are applied to elicit T-type currents.

  • Drug Perfusion: this compound is applied at varying concentrations via a perfusion system.

  • Data Acquisition and Analysis: The peak inward current is measured before and after drug application. The concentration-response curve is fitted with a Hill equation to determine the IC₅₀ value.

Western Blotting for HIF-1α Expression

This protocol outlines the general steps for assessing the effect of this compound on HIF-1α protein levels in cultured cells under hypoxic conditions.

Procedure:

  • Cell Culture and Treatment: Cells (e.g., U87MG glioblastoma cells) are cultured to a suitable confluency. One set of cells is treated with this compound at various concentrations, while a control set receives the vehicle.

  • Hypoxic Induction: The cells are then placed in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 4-6 hours) to induce HIF-1α expression.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in HIF-1α expression.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay is used to evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.[9][10][11]

Procedure:

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[9][11]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.[11]

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.[12]

  • Visualization and Quantification: The formation of endothelial cell networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using imaging software.[12]

Conclusion

This compound is a valuable pharmacological tool for the study of T-type calcium channels and their physiological and pathophysiological roles. Its well-defined chemical structure and properties, coupled with its selective inhibitory profile, make it a suitable candidate for further investigation in various research areas, including neuroscience, cardiovascular disease, and oncology. The detailed methodologies and pathway analyses presented in this guide are intended to support and facilitate future research endeavors with this compound.

References

Methodological & Application

Application Notes and Protocols for NNC-55-0396 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-55-0396 is a potent and selective T-type calcium channel blocker, specifically targeting Ca(v)3.1 channels.[1][2][3][4][5] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of T-type calcium channels in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on angiogenesis, cholesterol efflux, and other cellular functions.

Mechanism of Action

This compound is a structural analog of mibefradil, but with higher selectivity for T-type over high-voltage-activated (HVA) Ca2+ channels.[2] It inhibits the influx of calcium through Ca(v)3.1 T-type channels, which are implicated in a variety of cellular processes including cell proliferation, differentiation, and signaling. By blocking these channels, this compound has been shown to suppress hypoxia-inducible factor-1α (HIF-1α) signal transduction, thereby inhibiting angiogenesis.[5][6] Additionally, it has been demonstrated to promote cholesterol efflux and reduce intracellular lipid accumulation.[7]

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound from various studies.

ParameterCell Line/SystemValueReference
IC50 for Ca(v)3.1 T-type channelsHEK293 cells expressing recombinant Ca(v)3.1~7 µM[2]
IC50 for Ca(v)3.1 T-type channelsINS-1 cells6.8 µM[1][3][4]
Effect on HVA Ca2+ currentsINS-1 cellsNo detectable effect at 100 µM[2][3]
Inhibition of T-type Ca2+ currentHEK 293/α1G cells>50% at 8 µM[1]

Signaling Pathway of this compound in Anti-Angiogenesis

NNC_55_0396_Anti_Angiogenesis_Pathway cluster_cell Cancer Cell (e.g., Glioblastoma) NNC This compound T_type T-type Ca²⁺ Channel (Caᵥ3.1) NNC->T_type HIF1a_synthesis HIF-1α Synthesis NNC->HIF1a_synthesis Ca_influx Ca²⁺ Influx T_type->Ca_influx Mito Mitochondria Ca_influx->Mito ROS mROS Mito->ROS HIF1a_stabilization HIF-1α Stabilization ROS->HIF1a_stabilization HIF1a HIF-1α HIF1a_synthesis->HIF1a HIF1a_stabilization->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking T-type Ca²⁺ channels and suppressing HIF-1α.

Signaling Pathway of this compound in Cholesterol Efflux

NNC_55_0396_Cholesterol_Efflux_Pathway cluster_macrophage Macrophage (e.g., THP-1) NNC This compound T_type T-type Ca²⁺ Channel (Caᵥ3.1) NNC->T_type p38_JNK p38/JNK Phosphorylation T_type->p38_JNK leads to activation LXRa LXRα p38_JNK->LXRa ABCA1_G1 ABCA1/ABCG1 LXRa->ABCA1_G1 Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux

Caption: this compound promotes cholesterol efflux via the p38/JNK-LXRα-ABCA1/G1 pathway.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, THP-1, Glioblastoma) Prepare_NNC 2. Prepare this compound Stock Solution Seed_Cells 3. Seed Cells for Assay Prepare_NNC->Seed_Cells Treat_Cells 4. Treat Cells with this compound Seed_Cells->Treat_Cells Perform_Assay 5. Perform Specific Assay (e.g., Viability, Angiogenesis, Cholesterol Efflux) Treat_Cells->Perform_Assay Data_Analysis 6. Data Collection and Analysis Perform_Assay->Data_Analysis

Caption: General workflow for cell-based assays using this compound.

Protocol 1: Cell Culture and Maintenance

This protocol provides general guidelines for culturing cell lines relevant to this compound studies. Specific media and conditions may vary based on the cell line.

Materials:

  • HEK293, THP-1, or glioblastoma cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 and glioblastoma cells

  • RPMI-1640 medium for THP-1 cells

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other consumables

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into an appropriate culture flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA (for adherent cells), and re-seed into new flasks at a lower density. For suspension cells like THP-1, dilute the cell suspension with fresh medium.

Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound dihydrochloride (M.Wt: 564.57)[3]

  • Sterile water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in water up to 25 mM.[3]

  • To prepare a 10 mM stock solution in water, dissolve 5.65 mg of this compound dihydrochloride in 1 mL of sterile water.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol is designed to assess the anti-angiogenic effects of this compound on endothelial cells (e.g., HUVECs) or in co-culture with tumor cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • 24-well tissue culture plates

  • This compound stock solution

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).

  • Incubation: Seed the HUVEC suspension onto the Matrigel-coated wells. Incubate at 37°C for 4-12 hours.

  • Visualization: Stain the cells with Calcein AM and visualize the tube-like structures under a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Protocol 4: Cholesterol Efflux Assay

This protocol measures the ability of this compound to promote cholesterol efflux from macrophages.

Materials:

  • THP-1 monocytes

  • PMA (Phorbol 12-myristate 13-acetate)

  • RPMI-1640 medium with 10% FBS

  • [3H]-cholesterol

  • Apolipoprotein A-I (ApoA-I) or HDL

  • This compound stock solution

  • Scintillation counter and fluid

Procedure:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Cholesterol Loading: Label the differentiated macrophages with [3H]-cholesterol in serum-containing medium for 24 hours.

  • Equilibration and Treatment: Wash the cells and equilibrate in serum-free medium for 18-24 hours. Then, treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Efflux Induction: Induce cholesterol efflux by adding ApoA-I or HDL to the medium and incubate for 4-6 hours.

  • Measurement: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in the medium / (radioactivity in the medium + radioactivity in the cell lysate)) x 100.

Conclusion

This compound serves as a critical pharmacological tool for investigating the roles of T-type calcium channels in health and disease. The protocols outlined in these application notes provide a framework for conducting cell-based assays to explore its therapeutic potential in areas such as oncology and cardiovascular disease. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.

References

Application Notes and Protocols for Assessing NNC-55-0396 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-55-0396 is a potent and selective antagonist of T-type calcium channels, with a particular affinity for the CaV3.1 subtype.[1][2][3][4][5][6] Emerging research has highlighted its therapeutic potential in various domains, including oncology, neurology, and cardiovascular disease.[7][8][9][10] In vitro assays are fundamental for characterizing the efficacy and mechanism of action of this compound. These assays allow for the quantitative assessment of its inhibitory effects on T-type calcium channels and the downstream cellular consequences.

This document provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound, including electrophysiological assessment of channel blockade, cell viability and apoptosis assays in cancer cell lines, evaluation of anti-angiogenic properties, and assessment of its impact on cholesterol efflux.

Mechanism of Action: Signaling Pathways

This compound primarily exerts its effects by blocking the influx of Ca2+ through T-type calcium channels. This blockade disrupts downstream signaling pathways that are dependent on calcium entry for their activation. In the context of cancer, this can lead to cell cycle arrest and apoptosis.[10][11] The anti-angiogenic effects of this compound are mediated through the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) signaling.[7] Furthermore, this compound has been shown to modulate cholesterol metabolism, promoting cholesterol efflux from macrophages.[9][12]

NNC_55_0396_Signaling_Pathways cluster_0 Cellular Effects cluster_1 Downstream Pathways This compound This compound T-type Ca2+ Channel (CaV3.1) T-type Ca2+ Channel (CaV3.1) This compound->T-type Ca2+ Channel (CaV3.1) Inhibits Cholesterol Efflux Cholesterol Efflux This compound->Cholesterol Efflux Promotes Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel (CaV3.1)->Ca2+ Influx Mediates HIF-1α Signaling HIF-1α Signaling Ca2+ Influx->HIF-1α Signaling Suppresses Cell Proliferation Cell Proliferation Ca2+ Influx->Cell Proliferation Suppresses Apoptosis Apoptosis Ca2+ Influx->Apoptosis Induces Angiogenesis Angiogenesis HIF-1α Signaling->Angiogenesis Promotes

Caption: Signaling pathways modulated by this compound.

Quantitative Data Summary

Assay TypeCell Line/SystemKey ParameterValueReference
ElectrophysiologyHEK293 cells expressing CaV3.1IC50~7 µM[1]
ElectrophysiologyINS-1 cellsEffect on High-Voltage-Activated (HVA) currentsNo detectable effect at 100 µM[1]
Anti-AngiogenesisIn vitro modelsEffectInhibits tumor-induced angiogenesis[7]
Cancer Cell ViabilityLeukemia cell linesEffectReduces cell growth in a dose-dependent manner[10]
ApoptosisLeukemia cell linesEffectPromotes apoptosis[10]
Cholesterol EffluxTHP-1 macrophagesEffectFacilitates cholesterol efflux[9]

Experimental Protocols

Electrophysiological Assessment of T-type Calcium Channel Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on CaV3.1 T-type calcium channels expressed in a heterologous system.

Electrophysiology_Workflow cluster_workflow Experimental Workflow A Culture HEK293 cells stably expressing CaV3.1 B Prepare intracellular and extracellular solutions A->B C Pull and fire-polish borosilicate glass pipettes B->C D Establish whole-cell patch-clamp configuration C->D E Record baseline T-type calcium currents D->E F Perfuse with this compound at various concentrations E->F G Record T-type calcium currents in the presence of this compound F->G H Analyze data to determine IC50 G->H

References

Application Notes and Protocols for In vivo Administration of NNC-55-0396 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-55-0396 is a potent and selective T-type calcium channel antagonist, specifically targeting Ca(v)3.1 channels. It is a structural analog of mibefradil but exhibits improved selectivity and a better safety profile, with less potent inhibition of cytochrome P450 enzymes.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in various mouse models, based on currently available literature. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Data Presentation: Quantitative Summary of In Vivo Studies

The following table summarizes the key quantitative data from various studies utilizing this compound in mouse models.

Mouse Model Therapeutic Area Dosage Administration Route Key Findings
Harmaline-induced tremor modelEssential Tremor12.5 mg/kgIntraperitoneal (i.p.)Suppressed harmaline-induced tremor by 50% between 20-100 minutes post-administration.[1]
GABA-A α1-null modelEssential Tremor20 mg/kgIntraperitoneal (i.p.)Suppressed tremor.[1]
LDL receptor knockout (Ldlr-/-) on a high-cholesterol dietAtherosclerosisNot specified in abstractNot specified in abstractDiminished atherosclerotic lesion area and lipid deposition.[2]
Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R)Ischemic StrokeNot specified in abstractIntracerebroventricular (i.c.v.) & SystemicReduced brain infarct and neurological dysfunction when administered before occlusion.[3]
Glioblastoma xenograft model (U87-MG cells)Cancer10 and 20 mg/kgIntraperitoneal (i.p.)Significantly suppressed glioblastoma tumor growth.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: The specific vehicle used for in vivo administration of this compound is not consistently reported across all public literature. Based on its chemical structure (dihydrochloride salt), it is likely soluble in aqueous solutions. Researchers should perform small-scale solubility tests to determine the optimal vehicle.

Recommended Starting Point:

  • Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Procedure:

    • Weigh the required amount of this compound dihydrochloride in a sterile microcentrifuge tube.

    • Add the desired volume of sterile saline or PBS to achieve the final target concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.

    • Filter the final solution through a 0.22 µm sterile filter before injection to ensure sterility.

Intraperitoneal (i.p.) Injection Protocol

This is the most common route of administration reported for this compound in mouse models of tremor and cancer.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol wipes

  • Appropriate mouse restraint device

Procedure:

  • Gently restrain the mouse, exposing the abdomen.

  • Wipe the injection site (lower right or left quadrant of the abdomen) with a 70% ethanol wipe.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

  • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Intracerebroventricular (i.c.v.) Injection Protocol

This route was used in the MCAO/R model to directly target the central nervous system. This procedure requires stereotaxic surgery.

Materials:

  • Prepared this compound solution

  • Stereotaxic apparatus for mice

  • Hamilton syringe with a fine-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Standard surgical tools

Procedure:

  • Anesthetize the mouse and mount it in the stereotaxic frame.

  • Shave the scalp and sterilize the area with an appropriate antiseptic.

  • Make a midline incision to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using stereotaxic coordinates, locate the desired injection site for the lateral ventricle.

  • Drill a small burr hole through the skull at the target coordinates.

  • Slowly lower the Hamilton syringe needle to the correct depth.

  • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min).

  • After infusion, leave the needle in place for a few minutes to prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Provide post-operative care, including analgesia and monitoring for recovery.

Visualization of Signaling Pathways and Experimental Workflows

NNC_55_0396_Signaling_Pathways cluster_atherosclerosis Atherosclerosis Model cluster_cancer Glioblastoma Model NNC_Athero This compound Cav3_1_Athero Ca(v)3.1 T-type Ca²⁺ Channel NNC_Athero->Cav3_1_Athero inhibits p38_JNK p38/JNK Phosphorylation Cav3_1_Athero->p38_JNK leads to activation of LXR_alpha LXRα p38_JNK->LXR_alpha upregulates ABCA1_ABCG1 ABCA1/ABCG1 LXR_alpha->ABCA1_ABCG1 increases expression of Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux Atherosclerosis_Node Reduced Atherosclerosis Cholesterol_Efflux->Atherosclerosis_Node NNC_Cancer This compound T_type_Cancer T-type Ca²⁺ Channel NNC_Cancer->T_type_Cancer inhibits Mito_ROS Mitochondrial ROS T_type_Cancer->Mito_ROS suppresses HIF_1a HIF-1α Stability & Synthesis Mito_ROS->HIF_1a suppresses Angiogenesis Angiogenesis HIF_1a->Angiogenesis inhibits Tumor_Growth Reduced Tumor Growth Angiogenesis->Tumor_Growth

Caption: Signaling pathways of this compound in atherosclerosis and cancer.

Experimental_Workflow_Tremor_Model start Harmaline-induced Tremor Mouse Model drug_admin Administer this compound (i.p.) start->drug_admin harmaline_admin Induce Tremor with Harmaline drug_admin->harmaline_admin observation Observe and Quantify Tremor Severity harmaline_admin->observation data_analysis Data Analysis observation->data_analysis end Assess Anti-tremor Efficacy data_analysis->end

Caption: Experimental workflow for the harmaline-induced tremor model.

Experimental_Workflow_Glioblastoma_Model start Glioblastoma Xenograft Mouse Model cell_implantation Subcutaneous Implantation of U87-MG Cells start->cell_implantation tumor_growth Allow Tumors to Establish cell_implantation->tumor_growth treatment Administer this compound (i.p.) tumor_growth->treatment measurement Measure Tumor Volume at Regular Intervals treatment->measurement endpoint Endpoint: Tumor Weight and Immunohistochemistry measurement->endpoint conclusion Evaluate Anti-tumor Efficacy endpoint->conclusion

Caption: Experimental workflow for the glioblastoma xenograft model.

Concluding Remarks

This compound is a promising preclinical candidate for a range of therapeutic areas due to its selective T-type calcium channel antagonism. The protocols and data presented here provide a foundation for researchers to further explore its in vivo efficacy and mechanisms of action. It is crucial to perform pilot studies to determine the optimal dosage, administration schedule, and vehicle for each specific mouse model and experimental setup. Further research is warranted to establish a comprehensive pharmacokinetic and pharmacodynamic profile of this compound in mice to better inform clinical translation.

References

Application Notes and Protocols for Preparing NNC-55-0396 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NNC-55-0396 is a potent and selective T-type calcium channel blocker, demonstrating inhibitory effects on Cav3.1 channels with an IC₅₀ value of 6.8 μM.[1][2][3] It shows minimal effect on high voltage-activated (L-type) calcium channels.[1] This compound is a valuable tool for investigating the physiological and pathological roles of T-type calcium channels in various cellular processes, including neurological disorders and angiogenesis.[1][4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is presented in the table below. It is crucial to note that the molecular weight can vary between batches, particularly for the hydrate form, and it is recommended to refer to the batch-specific information on the product's certificate of analysis for precise calculations.

PropertyValueSource
Molecular Formula C₃₀H₃₈FN₃O₂ · 2HCl[1]
Molecular Weight 564.57 g/mol (dihydrochloride)
564.6 g/mol [1]
564.56 g/mol (anhydrous basis)[6]
Purity ≥98% (HPLC)[6]
≥95%[1]
Appearance Crystalline solid, white solid[1][6]
Solubility in Water Soluble to 25 mM
>10 mg/mL[6]
≥50 mg/mL (88.56 mM)[7]
Solubility in Organic Solvents DMSO: 30 mg/mL[1]
DMSO: 100 mg/mL (177.13 mM)[7]
DMF: 30 mg/mL[1]
Ethanol: 30 mg/mL[1]
Solubility in Buffered Solutions Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]

Experimental Protocols

Materials:

  • This compound powder

  • High-purity solvent (e.g., sterile water, DMSO, or ethanol)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat

Protocol for Preparing a 10 mM Stock Solution in Water:

This protocol is for preparing a 10 mM stock solution. Adjust the calculations accordingly for different desired concentrations.

  • Determine the Mass of this compound:

    • Using the batch-specific molecular weight (MW) from the Certificate of Analysis (e.g., 564.57 g/mol ), calculate the mass required to prepare the desired volume of stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 564.57 g/mol / 1000 = 5.646 mg

  • Weighing the Compound:

    • Carefully weigh out the calculated mass of this compound powder using a calibrated precision balance in a fume hood or on a designated weighing station.

  • Dissolving the Compound:

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile, high-purity water to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but check for compound stability under these conditions.

  • Sterilization (Optional but Recommended for Cell-Based Assays):

    • If the stock solution is intended for use in cell culture, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for aqueous solutions.[3]

  • Storage and Handling:

    • It is often recommended to prepare solutions fresh for immediate use, as some sources suggest that solutions are unstable.[2]

    • For short-term storage, solutions can be kept at -20°C for up to one month.[3][8]

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[3][8]

    • The solid compound should be stored desiccated at room temperature or at -20°C for long-term stability of at least four years.[1]

Diagrams

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_processing Processing cluster_storage Storage start Start calculate Calculate Required Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Appropriate Volume of Solvent weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Filter Sterilize (0.22 µm filter) (Optional, for cell culture) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling_Pathway_Inhibition Inhibitory Action of this compound NNC550396 This compound T_type_Ca_Channel T-type Calcium Channel (Cav3.1) NNC550396->T_type_Ca_Channel Inhibits HIF1a HIF-1α Signal Transduction NNC550396->HIF1a Suppresses Angiogenesis Angiogenesis NNC550396->Angiogenesis Inhibits T_type_Ca_Channel->HIF1a Modulates HIF1a->Angiogenesis Promotes

Caption: this compound Inhibitory Signaling Pathway.

References

NNC-55-0396: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of NNC-55-0396, a potent and selective T-type calcium channel blocker. The information compiled herein is intended to guide researchers in utilizing this compound effectively in their studies.

Product Information

  • Name: this compound

  • Synonyms: NNC 55-0396 dihydrochloride

  • Mechanism of Action: Highly selective blocker of T-type (CaV3.x) calcium channels.[1][2][3][4] It has been shown to inhibit Cav3.1 T-type channels with an IC50 value of approximately 6.8 μM.[2][3][4]

Solubility Data

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The following table summarizes the solubility of this compound in commonly used laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 30 mg/mL~53.1 mM
Water 14.11 mg/mL25 mM[1]
Ethanol 30 mg/mL[5]~53.1 mM
DMF 30 mg/mL[5]~53.1 mM
Ethanol:PBS (pH 7.2) (1:3) 0.25 mg/mL[5]~0.44 mM

Note: The molecular weight of this compound dihydrochloride is 564.57 g/mol .[1] Batch-specific molecular weights may vary, and it is recommended to refer to the Certificate of Analysis for precise calculations.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for DMSO Stock Solution (e.g., 10 mM):

  • Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution, you would need 5.646 mg.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder.

  • Vortexing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed. Gentle warming in a water bath (37°C) can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Solutions in DMSO are generally stable for several months when stored properly.

Protocol for Aqueous Stock Solution (e.g., 10 mM in water):

  • Calculate and weigh: As with the DMSO stock, calculate and weigh the required mass of this compound.

  • Dissolution: Add the appropriate volume of sterile water.

  • Vortexing: Vortex vigorously. Sonication may be used if the compound does not readily dissolve.

  • Sterilization: If the aqueous solution is to be used in cell culture, it is crucial to sterilize it by passing it through a 0.22 µm syringe filter.[2]

  • Storage: Aqueous stock solutions are generally less stable than DMSO stocks. It is recommended to prepare them fresh.[3] If storage is necessary, aliquot and store at -20°C for a limited time.

General Workflow for In Vitro Experiments

The following diagram outlines a typical workflow for utilizing this compound in cell-based assays.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dilute_working Dilute Stock to Working Concentration in Culture Medium prep_stock->dilute_working treat_cells Treat Cells with this compound (and appropriate controls) dilute_working->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Desired Assay (e.g., Viability, Gene Expression, etc.) incubate->assay data_analysis Analyze and Interpret Data assay->data_analysis

General experimental workflow for in vitro studies using this compound.

Signaling Pathways

This compound, through its inhibition of T-type calcium channels, has been shown to modulate several downstream signaling pathways.

Inhibition of HIF-1α Signaling in Angiogenesis

This compound has been demonstrated to suppress angiogenesis by inhibiting the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[6] This occurs through the suppression of mitochondrial reactive oxygen species (ROS), which in turn leads to decreased HIF-1α expression and stabilization.[6]

hif1a_pathway NNC This compound T_type T-type Ca2+ Channels NNC->T_type inhibits ROS Mitochondrial ROS T_type->ROS activates HIF1a HIF-1α Expression & Stabilization ROS->HIF1a promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis induces

Inhibitory effect of this compound on the HIF-1α signaling pathway.
Modulation of Cholesterol Efflux

Recent studies have indicated that this compound can reduce atherosclerosis by increasing cholesterol efflux.[7] This is achieved through the activation of p38 and JNK phosphorylation, leading to the increased expression of LXRα and subsequently the cholesterol transporters ABCA1 and ABCG1.[7]

cholesterol_pathway NNC This compound p38_JNK p38 & JNK Phosphorylation NNC->p38_JNK activates LXR_alpha LXRα Expression p38_JNK->LXR_alpha increases ABCA1_G1 ABCA1 & ABCG1 Expression LXR_alpha->ABCA1_G1 induces Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux promotes

This compound mediated enhancement of cholesterol efflux.

Important Considerations

  • Stability: As with many research compounds, the stability of this compound in solution can be limited. It is advisable to prepare fresh solutions for experiments or use properly stored aliquots.[3]

  • Controls: Always include appropriate vehicle controls (e.g., DMSO or water at the same final concentration as the this compound treatment) in your experiments.

  • Batch Variation: Be aware of potential batch-to-batch variability and always refer to the Certificate of Analysis provided by the supplier for the most accurate information.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of T-type calcium channels in various biological processes.

References

Optimal Concentration of NNC-55-0396 for Angiogenesis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-55-0396 is a potent and selective inhibitor of T-type calcium channels. Recent studies have highlighted its anti-angiogenic properties, primarily through the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) signal transduction.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various in vitro angiogenesis assays, including tube formation, cell migration, and cell proliferation assays. The provided information is intended to serve as a comprehensive resource for researchers investigating the anti-angiogenic potential of this compound.

Mechanism of Action

This compound exerts its anti-angiogenic effects by inhibiting T-type calcium channels, which leads to a dose-dependent suppression of mitochondrial reactive oxygen species (ROS)-mediated HIF-1α expression and stabilization.[1][2] Under hypoxic conditions, HIF-1α is a key transcription factor that promotes the expression of pro-angiogenic genes, such as Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α, this compound effectively downregulates the signaling cascade that drives new blood vessel formation.

DOT Code for Signaling Pathway Diagram

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus T-type Ca2+ Channel T-type Ca2+ Channel Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx Mitochondrial ROS Mitochondrial ROS Ca2+ Influx->Mitochondrial ROS HIF-1α Stabilization HIF-1α Stabilization Mitochondrial ROS->HIF-1α Stabilization Promotes HIF-1α Degradation HIF-1α Degradation HIF-1α Stabilization->HIF-1α Degradation Prevents HIF-1α HIF-1α HIF-1α Stabilization->HIF-1α Translocation HRE Hypoxia Response Element HIF-1α->HRE Binds to VEGF Transcription VEGF Transcription HRE->VEGF Transcription Initiates This compound This compound This compound->T-type Ca2+ Channel Inhibits

Figure 1: this compound mechanism of action.

Data Presentation: Optimal Concentrations of this compound

The following table summarizes the effective concentrations of this compound in various in vitro angiogenesis assays based on published data. The optimal concentration may vary depending on the cell type, assay duration, and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Assay TypeCell LineThis compound Concentration RangeOptimal Concentration (Reported)Reference
Tube Formation Assay HUVEC1 - 10 µM~5 µM[2]
Cell Migration Assay HUVEC1 - 10 µM~5 µM[2]
Cell Proliferation Assay HUVEC1 - 20 µM10 µM (Significant inhibition)[2]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are based on established methods and should be optimized for your specific experimental setup.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of angiogenesis.

DOT Code for Tube Formation Assay Workflow

Tube Formation Assay Workflow Start Coat Plate Coat 96-well plate with Matrigel Start->Coat Plate Incubate_1 Incubate at 37°C for 30-60 min Coat Plate->Incubate_1 Prepare Cells Prepare HUVEC suspension (1-2 x 10^5 cells/mL) Incubate_1->Prepare Cells Add this compound Add this compound to cell suspension Prepare Cells->Add this compound Seed Cells Seed cells onto Matrigel Add this compound->Seed Cells Incubate_2 Incubate at 37°C for 4-18 hours Seed Cells->Incubate_2 Analyze Image and quantify tube formation Incubate_2->Analyze End Analyze->End

Figure 2: Tube formation assay workflow.

Protocol:

  • Preparation of Matrigel-coated plates:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation and Seeding:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM-2).

    • Harvest cells using trypsin and resuspend in basal medium to a concentration of 1-2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in basal medium.

    • Add 100 µL of the cell suspension containing the desired concentration of this compound to each Matrigel-coated well. Include a vehicle control (basal medium without this compound).

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor tube formation periodically under an inverted microscope.

    • Capture images of the tube-like structures.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of endothelial cells to a chemoattractant, a key step in angiogenesis.

DOT Code for Cell Migration Assay Workflow

Cell Migration Assay Workflow Start Prepare Chamber Add chemoattractant to lower chamber Start->Prepare Chamber Place Insert Place cell culture insert (8 µm pore size) Prepare Chamber->Place Insert Prepare Cells Prepare serum-starved HUVEC suspension Place Insert->Prepare Cells Add this compound Add this compound to cell suspension Prepare Cells->Add this compound Seed Cells Seed cells into the upper chamber Add this compound->Seed Cells Incubate Incubate at 37°C for 4-24 hours Seed Cells->Incubate Analyze Fix, stain, and count migrated cells Incubate->Analyze End Analyze->End

Figure 3: Cell migration assay workflow.

Protocol:

  • Chamber Preparation:

    • Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.

    • Add 600 µL of endothelial growth medium containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber.

  • Cell Preparation and Seeding:

    • Serum-starve HUVECs for 4-6 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 100 µL of the cell suspension containing the desired concentration of this compound to the upper chamber of the insert.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

DOT Code for Cell Proliferation Assay Workflow

Cell Proliferation Assay Workflow Start Seed Cells Seed HUVECs in a 96-well plate Start->Seed Cells Incubate_1 Incubate at 37°C for 24 hours Seed Cells->Incubate_1 Add this compound Add serial dilutions of this compound Incubate_1->Add this compound Incubate_2 Incubate at 37°C for 24-72 hours Add this compound->Incubate_2 Add Reagent Add proliferation reagent (e.g., MTT, WST-1) Incubate_2->Add Reagent Incubate_3 Incubate for 1-4 hours Add Reagent->Incubate_3 Measure Absorbance Measure absorbance Incubate_3->Measure Absorbance End Measure Absorbance->End

Figure 4: Cell proliferation assay workflow.

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in EGM-2.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 24-72 hours.

    • Add a proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

References

Application Notes and Protocols for NNC-55-0396 in a Glioblastoma Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NNC-55-0396, a T-type calcium channel inhibitor, in preclinical glioblastoma xenograft models. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a small molecule inhibitor of T-type calcium channels that has demonstrated significant anti-tumor activity in glioblastoma models.[1] Its mechanism of action is multifactorial, involving the suppression of hypoxia-inducible factor-1α (HIF-1α) signaling, induction of endoplasmic reticulum (ER) stress, and promotion of apoptosis.[1][2] These characteristics make this compound a promising candidate for further investigation as a potential therapeutic agent for glioblastoma.

Mechanism of Action

This compound exerts its anti-glioblastoma effects through at least two key signaling pathways:

  • Inhibition of HIF-1α Signaling: Under hypoxic conditions, a common feature of the glioblastoma tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival, angiogenesis, and metabolism. This compound has been shown to suppress HIF-1α stability, thereby inhibiting these pro-tumorigenic processes.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR). Specifically, it activates the IRE1α arm of the UPR, which can trigger apoptosis in cancer cells.[2]

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical glioblastoma models.

ParameterCell LineValueReference
In Vitro Cytotoxicity (IC50) SNU-1 (Gastric Cancer)4.17 µMThis IC50 value, while not from a glioblastoma cell line, provides an indication of the cytotoxic concentration range of this compound in cancer cells.
ParameterGlioblastoma Cell LineAnimal ModelTreatmentOutcomeReference
Tumor Growth Inhibition U87-MGBALB/c-nu/nu mice10 mg/kg and 20 mg/kg this compound (intraperitoneal)Significant reduction in both tumor volume and weight.The referenced study by Kim et al. (2015) in the Journal of Molecular Medicine provides the basis for this data.

Experimental Protocols

The following protocols are based on published studies and provide a framework for conducting in vivo experiments with this compound in a glioblastoma xenograft model.

Protocol 1: Orthotopic Glioblastoma Xenograft Model

Objective: To establish an orthotopic glioblastoma xenograft model in immunocompromised mice to evaluate the efficacy of this compound.

Materials:

  • Glioblastoma cell line (e.g., U87-MG)

  • Cell culture medium and reagents

  • Immunocompromised mice (e.g., BALB/c-nu/nu or NOD/SCID)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics (e.g., ketamine/xylazine cocktail or isoflurane)

  • This compound

  • Vehicle control (e.g., sterile saline, DMSO, or as recommended by the supplier)

Procedure:

  • Cell Culture: Culture U87-MG cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 3 x 10^7 cells per 5-10 µL.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Secure the mouse in a stereotactic frame.

  • Intracranial Injection: Create a small burr hole in the skull at the desired coordinates for the striatum or cortex. Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics. Monitor the animals regularly for any signs of distress or neurological symptoms.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Treatment Administration: Once tumors are established (e.g., reach a predetermined size), randomize the animals into treatment and control groups.

  • This compound Administration:

    • Dosage: Based on available literature, doses of 10 mg/kg and 20 mg/kg have been shown to be effective.

    • Route of Administration: Intraperitoneal (i.p.) injection is a reported route of administration.

    • Treatment Schedule: Note: The optimal treatment frequency and duration for this compound in a glioblastoma xenograft model have not been explicitly detailed in the available literature. Researchers should perform dose-finding and schedule optimization studies. A common starting point could be daily or every-other-day injections for a period of 2-4 weeks.

    • Vehicle Control: Administer the vehicle solution to the control group following the same schedule.

  • Efficacy Evaluation:

    • Tumor Volume: Measure tumor volume regularly using imaging.

    • Tumor Weight: At the end of the study, euthanize the animals and carefully dissect the tumors to measure their wet weight.

    • Survival: Monitor the animals for survival and record the date of death or euthanasia due to tumor burden.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare tumor growth and survival between the treatment and control groups.

Mandatory Visualizations

Signaling Pathway Diagrams

NNC_55_0396_HIF_1a_Pathway NNC_55_0396 This compound T_type_Ca_Channel T-type Ca2+ Channel NNC_55_0396->T_type_Ca_Channel Inhibits HIF_1a_Synthesis HIF-1α Synthesis NNC_55_0396->HIF_1a_Synthesis Inhibits HIF_1a_Stabilization HIF-1α Stabilization NNC_55_0396->HIF_1a_Stabilization Inhibits Mitochondrial_ROS Mitochondrial ROS T_type_Ca_Channel->Mitochondrial_ROS Mitochondrial_ROS->HIF_1a_Stabilization Promotes HIF_1a HIF-1α HIF_1a_Synthesis->HIF_1a HIF_1a_Stabilization->HIF_1a Angiogenesis Angiogenesis HIF_1a->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: this compound inhibits HIF-1α signaling.

NNC_55_0396_ER_Stress_Pathway NNC_55_0396 This compound ER_Stress ER Stress NNC_55_0396->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates IRE1a IRE1α Activation UPR->IRE1a Apoptosis Apoptosis IRE1a->Apoptosis Promotes

Caption: this compound induces ER stress-mediated apoptosis.

Experimental Workflow Diagram

Glioblastoma_Xenograft_Workflow Cell_Culture 1. U87-MG Cell Culture Implantation 2. Orthotopic Implantation (BALB/c-nu/nu mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (e.g., MRI) Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Phase Randomization->Treatment Vehicle Vehicle Control (i.p.) Treatment->Vehicle NNC_10 This compound (10 mg/kg, i.p.) Treatment->NNC_10 NNC_20 This compound (20 mg/kg, i.p.) Treatment->NNC_20 Efficacy_Eval 6. Efficacy Evaluation Vehicle->Efficacy_Eval NNC_10->Efficacy_Eval NNC_20->Efficacy_Eval Tumor_Volume Tumor Volume Efficacy_Eval->Tumor_Volume Tumor_Weight Tumor Weight Efficacy_Eval->Tumor_Weight Survival Survival Analysis Efficacy_Eval->Survival

Caption: Experimental workflow for this compound in a glioblastoma xenograft model.

References

Application Notes and Protocols for Testing NNC-55-0396 using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NNC-55-0396 is a selective inhibitor of T-type calcium channels, which are implicated in a variety of physiological and pathophysiological processes.[1][2] This document provides a detailed protocol for utilizing the whole-cell patch-clamp technique to investigate the inhibitory effects of this compound on T-type calcium channels. The patch-clamp technique is a powerful electrophysiological method that allows for the recording of ionic currents through single channels or across the entire cell membrane.[3][4][5]

Mechanism of Action:

This compound is a structural analog of mibefradil but is designed to be more selective for T-type calcium channels over high-voltage-activated (HVA) calcium channels.[1][2] This enhanced selectivity is achieved by replacing the methoxy acetate side chain of mibefradil with a more stable cyclopropanecarboxylate group, which prevents the formation of a metabolite that inhibits L-type calcium channels.[1][2] this compound has been shown to block T-type calcium currents in a voltage- and frequency-dependent manner.[1][2]

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in blocking T-type calcium channels.

ParameterValueCell Type/Expression SystemReference
IC50 ~7 µMRecombinant Cav3.1 T-type channels in HEK293 cells[1]
IC50 6.8 µMCav3.1 T-type channels[6][7]
Effect on HVA Channels No detectable effect at 100 µMINS-1 cells[1]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for recording T-type calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing a T-type calcium channel subtype like Cav3.1) and assessing the inhibitory effect of this compound.

1. Materials and Solutions:

  • Cell Culture: HEK293 cells stably expressing the T-type calcium channel of interest.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 115 KMeSO₃, 9 NaCl, 10 HEPES, 0.1 CaCl₂, 1 MgCl₂, 0.2 BAPTA.K₄, 2 Mg-ATP, 0.25 Na-GTP. Adjust pH to 7.4 with KOH.

  • This compound Stock Solution: Prepare a stock solution of this compound dihydrochloride in water (soluble up to 25 mM). Store at -20°C. Dilute to the desired final concentrations in the external solution on the day of the experiment.

2. Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope with appropriate optics

  • Micromanipulator

  • Pipette puller and microforge

  • Perfusion system

  • Vibration isolation table

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 4–6 MΩ when filled with the internal solution.

  • Fire-polish the pipette tips using a microforge to ensure a smooth surface for gigaseal formation.

  • Backfill the pipettes with the filtered internal solution.

4. Cell Preparation:

  • Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

5. Whole-Cell Recording Procedure:

  • Approach the Cell: Under visual control, bring the patch pipette close to the surface of a selected cell. Apply slight positive pressure to the pipette to keep the tip clean.

  • Gigaseal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to facilitate the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Establish Whole-Cell Configuration: After achieving a stable gigaseal, apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recordings:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type calcium channels.

    • Apply depolarizing voltage steps (e.g., from -90 mV to +20 mV in 10 mV increments for 200 ms) to elicit T-type calcium currents.

    • Record the resulting currents.

6. Application of this compound:

  • Obtain a stable baseline recording of T-type calcium currents in the control external solution.

  • Switch the perfusion to the external solution containing the desired concentration of this compound.

  • Allow sufficient time for the drug to equilibrate and exert its effect. The block by this compound has been noted to be enhanced at higher stimulus frequencies and may not be readily reversible upon washout.[1][2]

  • Record the T-type calcium currents in the presence of this compound using the same voltage protocol.

  • Repeat with different concentrations of this compound to determine the dose-response relationship and calculate the IC50.

7. Data Analysis:

  • Measure the peak amplitude of the inward calcium current at each voltage step before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

  • Analyze the voltage-dependence of activation and inactivation to determine if this compound alters the gating properties of the T-type calcium channels.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Cell_Culture Cell Culture (e.g., HEK293 with Cav3.1) Approach Approach Cell Cell_Culture->Approach Pipette_Prep Pipette Preparation (4-6 MΩ) Pipette_Prep->Approach Solutions Solution Preparation (External & Internal) Solutions->Approach Gigaseal Gigaseal Formation Approach->Gigaseal Whole_Cell Establish Whole-Cell Gigaseal->Whole_Cell Record_Control Record Control Currents Whole_Cell->Record_Control Apply_NNC Apply this compound Record_Control->Apply_NNC Record_Drug Record Currents with this compound Apply_NNC->Record_Drug Data_Analysis Data Analysis (IC50, Gating Effects) Record_Drug->Data_Analysis Signaling_Pathway NNC This compound T_type T-type Calcium Channel (e.g., Cav3.1) NNC->T_type Inhibition Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Downstream Downstream Cellular Effects Ca_influx->Downstream

References

NNC-55-0396: Application Notes and Protocols for Essential Tremor Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of NNC-55-0396, a selective T-type calcium channel antagonist, in preclinical animal models of essential tremor (ET). The information compiled herein is based on published research and is intended to guide researchers in designing and executing experiments to evaluate the anti-tremor efficacy of this compound.

Introduction

Essential tremor is a common movement disorder for which new therapeutic targets are actively being sought. The olivocerebellar system's rhythmicity, implicated in ET, is thought to be modulated by T-type calcium channels. This compound, a derivative of mibefradil, is a potent and specific T-type calcium channel blocker.[1][2] It has shown efficacy in suppressing tremor in multiple animal models, suggesting that T-type calcium channels are a promising target for the development of novel anti-tremor therapeutics.[1][3]

Mechanism of Action

This compound primarily acts as an antagonist of T-type calcium channels. These channels are crucial for regulating neuronal excitability and rhythmic firing patterns in the central nervous system, particularly within the cerebello-thalamo-cortical circuits implicated in the pathophysiology of essential tremor.[4] By blocking these channels, this compound is thought to disrupt the aberrant neuronal oscillations that underlie the generation of tremor.[2][4] Investigations have shown that harmaline, a tremorigenic agent, induces rhythmic burst-firing in the inferior olivary nuclei, which is transmitted through the olivocerebellar pathway.[5][6][7] T-type calcium channel antagonists like this compound are believed to counteract this pathological rhythmic activity.[5]

Data Presentation

Table 1: Efficacy of this compound in the Harmaline-Induced Tremor Mouse Model
Dosage (mg/kg)Time Post-Injection (min)Tremor Suppression (%)
12.520-4048.1
12.540-6043.6
2020-4078.0
2040-6057.1

Data sourced from Handforth et al., 2010.[1]

Table 2: Efficacy of this compound in the GABA-A Receptor α1 Subunit-Null Mouse Model
Dosage (mg/kg)Tremor Suppression (%)
2054.2
4088.3

Data sourced from Handforth et al., 2010.[1]

Table 3: Effect of this compound on Neuronal Coherence in the Harmaline-Induced Tremor Rat Model
ConditionPeak Tremor Amplitude Reduction (%)
Harmaline + this compound (20 mg/kg)38.51 ± 12.17

Data sourced from Cohen et al., 2022.[2]

Experimental Protocols

Protocol 1: Harmaline-Induced Tremor Model in Mice

This protocol describes the induction of tremor using harmaline and the subsequent assessment of the anti-tremor effects of this compound.

Materials:

  • Male ICR mice (20-24 g)[3]

  • Harmaline HCl (Sigma-Aldrich)[2]

  • This compound

  • Vehicle solution (e.g., saline)

  • Tremor measurement apparatus (e.g., digitized spectral motion power analysis system, force plate actimeter)[3][8]

  • Horizontal wire test apparatus

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental environment to minimize stress-induced artifacts.

  • Baseline Tremor Measurement: Record baseline motor activity and tremor levels before any injections.

  • This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.). Dosages of 12.5 mg/kg and 20 mg/kg have been shown to be effective.[1]

  • Harmaline Injection: After a predetermined period (e.g., 20 minutes), inject harmaline HCl (10-15 mg/kg, i.p. or s.c.) to induce tremor.[2][9] The tremor typically stabilizes within 10-20 minutes.[2]

  • Tremor Measurement: Record tremor for defined epochs (e.g., 15-20 minutes) following the stabilization of harmaline-induced tremor.[2][9] Analyze the motion power within the tremor frequency bandwidth (10-16 Hz for mice).[8][9]

  • Motor Function Assessment (Optional): To assess potential sedative effects of this compound, a horizontal wire test can be performed. Doses up to 200 mg/kg of this compound did not cause failure in this test, whereas at 300 mg/kg, 50% of mice failed.[1]

Protocol 2: GABA-A Receptor α1 Subunit-Null Mouse Model

This protocol utilizes a genetic model of essential tremor to evaluate the efficacy of this compound.

Materials:

  • GABA-A receptor α1 subunit-null mice

  • This compound

  • Vehicle solution

  • Tremor measurement apparatus

Procedure:

  • Animal Handling: Handle mice as described in Protocol 1.

  • This compound Administration: Administer this compound or vehicle i.p. Effective doses in this model are 20 mg/kg and 40 mg/kg.[1]

  • Tremor Measurement: Measure tremor using digitized spectral motion power analysis.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis acclimation Animal Acclimation baseline Baseline Tremor Measurement acclimation->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin harmaline_admin Induce Tremor (e.g., Harmaline Injection) drug_admin->harmaline_admin motor_assessment Motor Function Assessment (Optional) drug_admin->motor_assessment tremor_measurement Post-Treatment Tremor Measurement harmaline_admin->tremor_measurement data_analysis Analyze Tremor Suppression tremor_measurement->data_analysis

Caption: Experimental workflow for evaluating this compound in a harmaline-induced tremor model.

signaling_pathway cluster_pathway Proposed Mechanism of Tremor Generation and Suppression harmaline Harmaline inferior_olive Inferior Olivary Nuclei harmaline->inferior_olive Activates t_type T-type Ca2+ Channels inferior_olive->t_type via burst_firing Rhythmic Burst Firing t_type->burst_firing Mediates cerebellum Cerebellum (Purkinje Cells) burst_firing->cerebellum nnc This compound nnc->t_type Blocks dcn Deep Cerebellar Nuclei cerebellum->dcn brainstem Brainstem & Spinal Cord dcn->brainstem tremor Tremor brainstem->tremor

Caption: Proposed signaling pathway of harmaline-induced tremor and the inhibitory action of this compound.

References

Application Note: Cholesterol Efflux Assay Using NNC-55-0396

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. A key initial step in RCT is the efflux of excess cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to extracellular high-density lipoprotein (HDL) acceptors. The ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1, are pivotal in mediating this efflux process. Their expression is transcriptionally regulated by the Liver X Receptor (LXR). NNC-55-0396, a selective T-type calcium channel blocker, has been identified as a potent inducer of cholesterol efflux from macrophages.[1] This document provides a detailed protocol for utilizing this compound in a cholesterol efflux assay, outlines the underlying signaling pathway, and presents a framework for data analysis.

This compound enhances cholesterol efflux by increasing the expression of LXRα, which in turn upregulates its target genes ABCA1 and ABCG1.[1] Mechanistic studies have revealed that this process is mediated through the activation of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1] By promoting the removal of cholesterol from macrophages, this compound presents a promising therapeutic strategy for the prevention and treatment of atherosclerosis.

Signaling Pathway of this compound in Cholesterol Efflux

The mechanism by which this compound promotes cholesterol efflux involves a signaling cascade that culminates in the increased expression of key cholesterol transporters.

NNC_55_0396_Signaling_Pathway NNC This compound T_type T-type Ca2+ Channel NNC->T_type Blocks p38_JNK p38/JNK Activation T_type->p38_JNK Leads to LXR LXRα Expression p38_JNK->LXR ABCA1_ABCG1 ABCA1/ABCG1 Expression LXR->ABCA1_ABCG1 Efflux Cholesterol Efflux ABCA1_ABCG1->Efflux

Caption: this compound signaling pathway in macrophages.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the cholesterol efflux and related assays. Note: The data presented here are illustrative examples and should be replaced with experimentally determined values.

Table 1: Dose-Dependent Effect of this compound on Cholesterol Efflux

This compound Concentration (µM)Cholesterol Efflux (%)Standard Deviation
0 (Vehicle Control)10.2± 1.5
115.8± 2.1
525.4± 3.2
1038.7± 4.5
2042.1± 3.9

Table 2: Effect of this compound on ABCA1 and ABCG1 Protein Expression

Treatment (10 µM)ABCA1 Relative Expression (Fold Change)ABCG1 Relative Expression (Fold Change)
Vehicle Control1.01.0
This compound3.52.8

Table 3: Effect of this compound on Intracellular Cholesterol Accumulation

Treatment (10 µM)Intracellular Cholesterol (µg/mg protein)Standard Deviation
Vehicle Control50.3± 5.1
This compound28.9± 3.7

Experimental Protocols

Protocol 1: Cholesterol Efflux Assay

This protocol describes a cell-based assay to quantify the efflux of cholesterol from macrophages treated with this compound. A fluorescently labeled cholesterol analog, such as BODIPY-cholesterol, is used for ease of detection.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • BODIPY-cholesterol

  • This compound

  • Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Experimental Workflow:

Cholesterol_Efflux_Workflow cluster_prep Cell Preparation cluster_loading Cholesterol Loading cluster_treatment Treatment cluster_efflux Efflux Measurement seed Seed THP-1 monocytes differentiate Differentiate with PMA (48h) seed->differentiate load Label with BODIPY-cholesterol (24h) differentiate->load equilibrate Equilibrate in serum-free media (18h) load->equilibrate treat Treat with this compound (24h) equilibrate->treat induce Induce efflux with ApoA-I/HDL (4h) treat->induce collect Collect media and lyse cells induce->collect measure Measure fluorescence collect->measure

Caption: Workflow for the cholesterol efflux assay.

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Induce differentiation into macrophages by treating with 100 nM PMA for 48 hours.

  • Cholesterol Loading:

    • Wash the differentiated macrophages with PBS.

    • Incubate the cells with medium containing 1 µg/mL BODIPY-cholesterol for 24 hours to label the intracellular cholesterol pool.

  • Equilibration and Treatment:

    • Wash the cells with PBS to remove excess BODIPY-cholesterol.

    • Incubate the cells in serum-free RPMI-1640 medium for 18 hours to allow for equilibration of the labeled cholesterol.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) in serum-free medium for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cholesterol Efflux:

    • Wash the cells with PBS.

    • Add serum-free medium containing a cholesterol acceptor, such as 10 µg/mL ApoA-I or 50 µg/mL HDL.

    • Incubate for 4 hours to allow for cholesterol efflux.

  • Quantification:

    • Carefully collect the supernatant (media).

    • Lyse the cells in the wells with a suitable cell lysis buffer.

    • Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence microplate reader (Excitation/Emission ~485/515 nm for BODIPY).

  • Calculation:

    • Percent cholesterol efflux is calculated as: (Fluorescence of media) / (Fluorescence of media + Fluorescence of cell lysate) x 100%.

Protocol 2: Western Blot Analysis of ABCA1 and ABCG1

This protocol is for determining the protein expression levels of ABCA1 and ABCG1 in macrophages following treatment with this compound.

Materials:

  • Differentiated THP-1 macrophages (as prepared in Protocol 1)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated THP-1 macrophages with this compound (e.g., 10 µM) or vehicle for 24 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Collect cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of ABCA1 and ABCG1 to the loading control.

Protocol 3: p38 and JNK Activation Assay

This protocol describes how to assess the activation of p38 and JNK kinases by measuring their phosphorylation status via Western blot.

Materials:

  • Same as Protocol 2, with the addition of primary antibodies against phosphorylated-p38 (p-p38), total p38, phosphorylated-JNK (p-JNK), and total JNK.

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated THP-1 macrophages with this compound (e.g., 10 µM) for a shorter time course (e.g., 0, 15, 30, 60 minutes) as phosphorylation events are often rapid.

    • Lyse the cells as described in Protocol 2.

  • Western Blotting:

    • Perform Western blotting as described in Protocol 2, using antibodies against p-p38, total p38, p-JNK, and total JNK.

  • Analysis:

    • Quantify the band intensities for both the phosphorylated and total forms of each kinase.

    • Determine the ratio of phosphorylated to total protein to assess the level of activation.

Conclusion

This compound represents a promising pharmacological agent for promoting cholesterol efflux from macrophages. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on cholesterol metabolism and the underlying molecular mechanisms. The successful application of these assays will contribute to a better understanding of the therapeutic potential of this compound in the context of cardiovascular disease.

References

Troubleshooting & Optimization

Nnc-55-0396 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NNC-55-0396.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1][2] Some suppliers suggest that storage at 0-4°C is suitable for short-term use.[2] It is also recommended to keep the compound desiccated and protected from moisture.[3]

Q2: How long can I store solid this compound?

When stored correctly at -20°C, this compound is stable for at least two to four years.[1][2][4] For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

Q3: What is the stability of this compound in solution?

Solutions of this compound are generally considered unstable and it is highly recommended to prepare solutions fresh for each experiment.[4][5]

Q4: How should I prepare and store stock solutions of this compound?

If a stock solution must be prepared in advance, it is crucial to store it at very low temperatures to minimize degradation. For stock solutions, storage at -80°C for up to six months or at -20°C for up to one month is suggested.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

Q5: In which solvents can I dissolve this compound?

This compound is soluble in a variety of solvents, including water (up to 25 mM), DMF (up to 30 mg/ml), DMSO (up to 30 mg/ml), and ethanol (up to 30 mg/ml).[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in solution.Always prepare fresh solutions of this compound immediately before use. If using a pre-made stock solution, ensure it has been stored properly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.
Precipitate observed in the stock solution upon thawing. Poor solubility or solution instability.Ensure the appropriate solvent is used and the concentration does not exceed the solubility limit. If precipitation occurs, gently warm and vortex the solution. If the precipitate does not redissolve, it is best to prepare a fresh solution. For aqueous solutions, filtration through a 0.22 µm filter after dilution is recommended.[3]
Reduced potency of the compound over time. Improper storage of the solid compound or stock solution.Verify that the solid this compound has been stored at -20°C in a dry, dark place. For stock solutions, confirm the storage temperature and duration align with the recommended guidelines (-80°C for up to 6 months, -20°C for up to 1 month).

Data Summary

This compound Storage and Stability Data
FormStorage TemperatureDuration of StabilitySpecial Conditions
Solid (Powder) -20°C≥ 2-4 years[1][2][4]Dry, dark, and desiccated[2][3]
0-4°CShort-term (days to weeks)[2]Dry and dark[2]
Stock Solution -80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles[3]
-20°CUp to 1 month[3]Aliquot to avoid freeze-thaw cycles[3]
Working Solution N/AUnstable, prepare fresh[4][5]Use on the same day of preparation[5]

Experimental Protocols and Workflows

Signaling Pathway of this compound in Angiogenesis Inhibition

This compound has been shown to inhibit angiogenesis by suppressing the stability of Hypoxia-Inducible Factor-1α (HIF-1α).[2][6][7] This occurs through the inhibition of mitochondrial reactive oxygen species (ROS) mediated HIF-1α expression and by inhibiting protein synthesis.[6][7]

NNC_55_0396_Signaling_Pathway cluster_cell Cancer Cell NNC This compound T_type T-type Ca2+ Channels NNC->T_type HIF1a_Synth HIF-1α Protein Synthesis NNC->HIF1a_Synth HIF1a_Stab HIF-1α Stabilization NNC->HIF1a_Stab Mito Mitochondria T_type->Mito ROS ROS Mito->ROS ROS->HIF1a_Stab HIF1a HIF-1α HIF1a_Synth->HIF1a HIF1a_Stab->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis

This compound inhibits angiogenesis by suppressing HIF-1α synthesis and stability.
Experimental Workflow for this compound Solution Preparation and Use

This workflow outlines the best practices for handling this compound in a laboratory setting to ensure experimental reproducibility.

NNC_55_0396_Workflow cluster_storage Storage cluster_prep Preparation cluster_short_term_storage Short-term Storage cluster_experiment Experiment Solid Solid this compound (-20°C, dark, dry) Weigh Weigh Solid Solid->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMSO, water) Weigh->Dissolve Stock Stock Solution Dissolve->Stock Aliquot Aliquot into single-use tubes Stock->Aliquot Store_Stock Store Aliquots (-20°C or -80°C) Aliquot->Store_Stock Thaw Thaw one aliquot Store_Stock->Thaw Dilute Dilute to working concentration Thaw->Dilute Use Use in experiment immediately Dilute->Use

Recommended workflow for the preparation and use of this compound solutions.

References

Technical Support Center: Troubleshooting NNC-55-0396 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues with the precipitation of NNC-55-0396 in cell culture media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a highly selective T-type calcium channel blocker.[1][2][3] It is a valuable tool in research for studying the role of Cav3.x channels in various physiological and pathological processes. Its applications include neurological disease research, investigation of angiogenesis, and studies on cholesterol metabolism.[1][4][5][6] this compound has been shown to inhibit angiogenesis by suppressing hypoxia-inducible factor-1α (HIF-1α) signal transduction and to reduce atherosclerosis by increasing cholesterol efflux.[5][6][7]

Q2: I observed a precipitate in my media immediately after adding my this compound stock solution. What is the likely cause?

Immediate precipitation upon addition of a stock solution, a phenomenon often termed "solvent shock," is a common issue with hydrophobic compounds like this compound.[8][9] This typically occurs when a compound dissolved in a high-concentration organic solvent (e.g., DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, causing the compound to crash out of solution.

Q3: My media containing this compound appeared clear initially but developed a precipitate over time in the incubator. What could be the reason?

Delayed precipitation can be caused by several factors:

  • Temperature Changes: The solubility of some compounds is sensitive to temperature fluctuations. Moving the media from room temperature to a 37°C incubator can alter solubility.[8]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and changes in pH due to cellular metabolism can reduce the compound's solubility over time.[8][10]

  • Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[9][11]

  • Compound Instability: While this compound is designed to be more stable than its predecessor mibefradil, degradation over time in an aqueous environment could lead to less soluble byproducts.[12]

Q4: Can I simply filter out the precipitate and use the remaining solution?

Filtering out the precipitate is generally not recommended. The formation of a precipitate means the effective concentration of this compound in your media is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[11]

Troubleshooting Guides

Guide 1: Optimizing the Dissolution and Dilution of this compound

This guide provides a step-by-step protocol to minimize precipitation when preparing your working solution of this compound.

Experimental Protocol: Preparation of this compound Working Solution

  • Stock Solution Preparation:

    • This compound dihydrochloride is soluble in water up to 25 mM. It is also soluble in DMSO, DMF, and Ethanol at 30 mg/mL.[13]

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle vortexing or brief sonication can aid dissolution.

  • Working Solution Preparation (Dilution into Media):

    • Pre-warm the cell culture medium to 37°C.

    • Instead of adding the small volume of DMSO stock directly to the large volume of media, perform a serial dilution or an intermediate dilution step in pre-warmed media.

    • Recommended Method: Add the DMSO stock solution dropwise to the gently swirling or vortexing media. This rapid mixing helps to avoid localized high concentrations of the compound and solvent, which is a primary cause of precipitation.[11]

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[11] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Guide 2: Investigating the Cause of Precipitation

If you continue to experience precipitation, a systematic approach can help identify the cause.

Experimental Protocol: Solubility Assessment

  • Prepare several small aliquots of your cell culture medium.

  • Test the solubility of this compound under different conditions:

    • Temperature: Prepare sets of media at room temperature and 37°C.

    • Serum Concentration: If using serum, test with different concentrations (e.g., 10%, 5%, 2%, and serum-free). Serum proteins can sometimes help to solubilize hydrophobic compounds.[11]

    • pH: While less common to adjust, ensure your media is properly buffered and the pH is stable.

  • Add this compound to each aliquot using the optimized dilution method described in Guide 1.

  • Observe for precipitation immediately and over several hours under the microscope.

Data Presentation

Table 1: Solubility of this compound Dihydrochloride

SolventReported SolubilitySource
Water25 mM
DMSO30 mg/mL[13]
DMF30 mg/mL[13]
Ethanol30 mg/mL[13]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[13]

Table 2: Troubleshooting Precipitation of this compound

ObservationPotential CauseRecommended Solution
Immediate precipitation upon adding stock to mediaSolvent shock, low aqueous solubilityFollow the optimized dilution protocol in Guide 1. Perform a serial dilution.
Precipitate forms over time in the incubatorTemperature effects, interaction with media components, evaporationPre-warm media before adding the compound. Test different serum concentrations. Ensure proper humidification in the incubator.
Precipitate observed at high concentrationsExceeding solubility limitTest a lower final concentration of this compound.

Visualizations

Signaling Pathway of this compound in Angiogenesis Inhibition

NNC_55_0396_Angiogenesis_Pathway NNC This compound T_type T-type Ca2+ Channels (Cav3.x) NNC->T_type Inhibits HIF_1a_Synth HIF-1α Synthesis NNC->HIF_1a_Synth Inhibits HIF_1a_Stab HIF-1α Stabilization NNC->HIF_1a_Stab Inhibits Mito_ROS Mitochondrial ROS T_type->Mito_ROS Modulates Mito_ROS->HIF_1a_Stab Promotes HIF_1a_Synth->HIF_1a_Stab Angiogenesis Angiogenesis HIF_1a_Stab->Angiogenesis Promotes

Caption: this compound inhibits angiogenesis by blocking T-type calcium channels and suppressing HIF-1α.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Media Check Media Alone (No Compound) Start->Check_Media Precipitate_in_Media Precipitate Present? Check_Media->Precipitate_in_Media Media_Issue Troubleshoot Media (e.g., new bottle, check storage) Precipitate_in_Media->Media_Issue Yes Optimize_Dissolution Optimize this compound Dissolution/Dilution Precipitate_in_Media->Optimize_Dissolution No Precipitate_Persists Precipitate Persists? Optimize_Dissolution->Precipitate_Persists Solubility_Assessment Conduct Solubility Assessment (Guide 2) Solubility_Assessment->Precipitate_Persists Consider_Alternatives Consider Alternative Strategies (e.g., lower concentration, solubility enhancers) Solubility_Assessment->Consider_Alternatives Yes Precipitate_Persists->Solubility_Assessment Yes Success Clear Solution Proceed with Experiment Precipitate_Persists->Success No Consider_Alternatives->Success

Caption: A logical workflow to identify and resolve the cause of this compound precipitation.

References

potential off-target effects of Nnc-55-0396

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NNC-55-0396. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a highly selective blocker of T-type calcium channels, with a notable specificity for the Cav3.1 subtype.[1][2][3][4] It was developed as a more stable and selective analog of the drug mibefradil.[1]

Q2: What are the known primary off-target effects of this compound?

A2: The primary known off-target effects of this compound include the inhibition of cytochrome P450 enzymes, specifically CYP2D6, and the blockade of voltage-gated potassium (Kv) channels.[5] While it shows less inhibition of CYP3A4 compared to its parent compound, mibefradil, its inhibitory effect on CYP2D6 is more pronounced.

Q3: Has this compound been observed to affect other cellular pathways?

A3: Yes, beyond its ion channel and metabolic enzyme interactions, this compound has been reported to suppress the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, which can impact angiogenesis. Additionally, it has been shown to increase cholesterol efflux from cells.

Q4: How does the selectivity of this compound for T-type calcium channels compare to its predecessor, mibefradil?

A4: this compound is significantly more selective for T-type calcium channels than mibefradil. This is because this compound is designed to be resistant to hydrolysis, thus avoiding the production of a metabolite that is known to inhibit L-type (high-voltage-activated) calcium channels.[1]

Q5: Are there any known clinical trials involving this compound?

A5: Based on the currently available information, there are no readily identifiable clinical trials specifically for this compound.

Troubleshooting Guides

Issue 1: Unexpected changes in cell viability or proliferation in non-excitable cells.

  • Question: I am observing unexpected effects on the growth of my cell line, which does not primarily rely on T-type calcium channels. What could be the cause?

  • Answer: This could be due to the off-target effects of this compound. The inhibition of voltage-gated potassium channels can affect cell cycle progression and proliferation in various cell types. Additionally, the suppression of the HIF-1α pathway can impact cell survival and metabolism, particularly in a hypoxic environment such as dense cell culture or tumor models. It is advisable to perform control experiments to assess the expression and activity of Kv channels and the status of the HIF-1α pathway in your specific cell line.

Issue 2: Inconsistent results in in-vivo studies, particularly when co-administered with other drugs.

  • Question: My in-vivo experiments with this compound are showing variable results, especially when other compounds are used. What might be the reason?

  • Answer: The off-target inhibition of CYP2D6 by this compound can lead to significant drug-drug interactions. If any co-administered compounds are metabolized by CYP2D6, their plasma concentrations could be altered, leading to variability in their efficacy and toxicity. It is crucial to review the metabolic pathways of all co-administered drugs and consider potential interactions with this compound.

Issue 3: Altered lipid profiles observed in cells or animal models treated with this compound.

  • Question: I've noticed changes in cellular or systemic lipid levels in my experimental model. Is this a known effect of this compound?

  • Answer: Yes, this compound has been reported to enhance cholesterol efflux. This can lead to alterations in cellular cholesterol content and potentially impact systemic lipid profiles in animal models. Consider performing a cholesterol efflux assay to quantify this effect in your specific experimental system.

Quantitative Data Summary

Target/EffectCompoundIC50 / EC50Notes
Primary Target
Cav3.1 T-type Calcium ChannelThis compound~6.8 µMHighly selective over L-type (high-voltage-activated) calcium channels.[4]
Off-Targets
Voltage-gated Potassium (Kv) ChannelsThis compound~80 nMInhibition observed in rabbit coronary arterial smooth muscle cells.[5]
Cytochrome P450 2D6 (CYP2D6)This compound-Exhibits greater inhibitory activity than mibefradil.
Cytochrome P450 3A4 (CYP3A4)This compound-Exhibits significantly less inhibitory activity than mibefradil.
Other Effects
HIF-1α Signal TransductionThis compound-Suppression of this pathway has been observed.
Cholesterol EffluxThis compound-Has been shown to increase cholesterol efflux.

Experimental Protocols

Protocol 1: Assessing CYP2D6 Inhibition using a Fluorometric Assay

This protocol is adapted from commercially available CYP2D6 activity assay kits.

  • Objective: To determine the inhibitory potential of this compound on CYP2D6 activity.

  • Principle: A non-fluorescent substrate is converted by CYP2D6 into a highly fluorescent metabolite. The rate of fluorescence generation is proportional to CYP2D6 activity.

  • Materials:

    • Recombinant human CYP2D6

    • CYP2D6 substrate (e.g., a coumarin-based substrate)

    • NADPH generating system

    • This compound

    • Positive control inhibitor (e.g., quinidine)

    • Assay buffer

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = 390/468 nm)

  • Procedure:

    • Prepare a standard curve using the fluorescent metabolite.

    • In the 96-well plate, add assay buffer, the NADPH generating system, and recombinant CYP2D6 to each well.

    • Add varying concentrations of this compound to the sample wells. Add the positive control inhibitor to separate wells and vehicle control to others.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the CYP2D6 substrate to all wells.

    • Immediately begin kinetic readings of fluorescence at 37°C for 30-60 minutes.

    • Calculate the rate of reaction (Vmax) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.[1]

Protocol 2: Evaluating Effects on Voltage-Gated Potassium Channels via Whole-Cell Patch Clamp

This protocol outlines a general procedure for whole-cell patch-clamp recordings.

  • Objective: To characterize the effects of this compound on Kv channel currents.

  • Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane in response to controlled voltage changes.

  • Materials:

    • Cell line expressing the Kv channel of interest (e.g., HEK293 cells)

    • External and internal pipette solutions

    • This compound

    • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

    • Borosilicate glass capillaries for pipette fabrication

  • Procedure:

    • Prepare cells for recording by plating them on coverslips.

    • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the recording pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-step protocol to elicit Kv channel currents. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and then stepping to a range of depolarizing potentials (e.g., -60 mV to +60 mV).

    • Record baseline currents.

    • Perfuse the cell with a known concentration of this compound and repeat the voltage-step protocol.

    • Wash out the compound and record recovery currents.

    • Analyze the data to determine changes in current amplitude, activation/inactivation kinetics, and voltage-dependence.[2][6]

Protocol 3: Measurement of HIF-1α Suppression by Western Blot

  • Objective: To determine if this compound reduces the protein levels of HIF-1α.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample.

  • Materials:

    • Cell line of interest

    • This compound

    • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl2)

    • Lysis buffer with protease inhibitors

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against HIF-1α

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and treat with this compound for the desired time.

    • Induce hypoxia for 4-6 hours. Include a normoxic control group.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image and perform densitometry analysis to quantify the HIF-1α protein levels relative to a loading control (e.g., β-actin).[7][8]

Protocol 4: Quantifying Cholesterol Efflux using a Fluorescent Assay

This protocol is based on the use of a fluorescent cholesterol analog.

  • Objective: To measure the effect of this compound on the rate of cholesterol efflux from cells.

  • Principle: Cells are loaded with a fluorescent cholesterol analog (e.g., BODIPY-cholesterol). The movement of the fluorescent cholesterol from the cells to an extracellular acceptor (e.g., HDL) is then quantified.

  • Materials:

    • Macrophage cell line (e.g., J774 or THP-1)

    • BODIPY-cholesterol

    • Cholesterol acceptor (e.g., HDL or Apolipoprotein A-I)

    • This compound

    • Cell culture medium

    • 96-well plate

    • Fluorescence plate reader

  • Procedure:

    • Plate macrophages in a 96-well plate.

    • Label the cells by incubating them with BODIPY-cholesterol for 1-24 hours.

    • Wash the cells to remove excess fluorescent probe.

    • Incubate the cells with this compound for a specified period.

    • Initiate cholesterol efflux by adding the cholesterol acceptor to the medium.

    • After a defined efflux period (e.g., 4 hours), collect the supernatant.

    • Lyse the cells.

    • Measure the fluorescence in both the supernatant and the cell lysate.

    • Calculate the percentage of cholesterol efflux as (fluorescence in supernatant) / (fluorescence in supernatant + fluorescence in cell lysate) x 100.[9][10]

Visualizations

cluster_0 This compound Primary Signaling Pathway NNC This compound T_type T-type Ca2+ Channel (Cav3.1) NNC->T_type Inhibition Ca_influx Ca2+ Influx (Blocked) T_type->Ca_influx Mediates Downstream Downstream Cellular Effects Ca_influx->Downstream Leads to

Caption: Primary mechanism of action of this compound.

cluster_1 Experimental Workflow for Off-Target Identification start Start: Compound of Interest (this compound) primary_assay Primary Target Assay (T-type Ca2+ Channel) start->primary_assay off_target_screening Broad Off-Target Screening (e.g., Kinase Panel, GPCR Panel) primary_assay->off_target_screening functional_assays Cellular Functional Assays (e.g., Proliferation, Apoptosis) primary_assay->functional_assays cyp_assay CYP450 Inhibition Assay (e.g., CYP2D6, CYP3A4) off_target_screening->cyp_assay ion_channel_panel Ion Channel Panel (e.g., Kv, Nav, hERG) off_target_screening->ion_channel_panel data_analysis Data Analysis and Hit Validation cyp_assay->data_analysis ion_channel_panel->data_analysis functional_assays->data_analysis end End: Off-Target Profile data_analysis->end

Caption: Workflow for identifying this compound off-target effects.

References

Technical Support Center: NNC-55-0396 and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of NNC-55-0396 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective T-type calcium channel blocker. Its primary mechanism of action is the inhibition of Cav3.1 T-type calcium channels, with a reported half-maximal inhibitory concentration (IC50) of approximately 6.8 to 7 µM in HEK293 cells expressing these channels.[1][2] It is designed as a more stable analog of mibefradil, with reduced off-target effects on high-voltage-activated (HVA) calcium channels.[2]

Q2: Is this compound cytotoxic to non-cancerous cells?

Q3: What is the expected IC50 value for this compound cytotoxicity in my non-cancerous cell line?

The IC50 for cytotoxicity is cell-line dependent and needs to be determined experimentally. As a reference, the IC50 for its primary target (Cav3.1 channels) is around 7 µM.[2] In a study on the SNU-1 gastric cancer cell line, the IC50 for cytotoxicity was found to be 4.17 µM.[4][5] It is reasonable to hypothesize that cytotoxic effects in non-cancerous cells expressing T-type calcium channels might occur in a similar low micromolar range.

Q4: What are the potential off-target effects of this compound?

While this compound is more selective for T-type calcium channels than its predecessor mibefradil, researchers should be aware of potential off-target effects. For instance, it has been shown to inhibit voltage-dependent K+ channels in arterial smooth muscle cells at nanomolar concentrations (IC50 = 80 nM).

Q5: How can I determine if my non-cancerous cell line expresses T-type calcium channels?

The expression of T-type calcium channels (specifically Cav3.1, Cav3.2, and Cav3.3) can be assessed using techniques such as quantitative PCR (qPCR) to measure mRNA levels or Western blotting to detect protein expression.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
This compound precipitation at high concentrations.Visually inspect the drug solutions for any precipitates. Prepare fresh stock solutions and dilute immediately before use. Consider using a lower concentration range or a different solvent if solubility is an issue.
No observed cytotoxicity at expected concentrations. Low or no expression of T-type calcium channels in the cell line.Verify the expression of T-type calcium channels in your cell line using qPCR or Western blot.
Insufficient incubation time.Extend the incubation time with this compound (e.g., 48 or 72 hours) and perform a time-course experiment.
Incorrect assay methodology.Review and optimize your cytotoxicity assay protocol. Ensure that the chosen assay is appropriate for your cell line and experimental conditions.
Discrepancy between cytotoxicity data and apoptosis assay results. This compound may be causing cytostatic effects (inhibition of proliferation) rather than cytotoxic effects at the tested concentrations.Perform a cell proliferation assay (e.g., Ki-67 staining or a dye dilution assay) in parallel with your cytotoxicity and apoptosis assays.
Apoptosis is occurring at a later time point than the cytotoxicity measurement.Perform a time-course experiment for both apoptosis and cytotoxicity to understand the kinetics of the cellular response.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note the limited availability of cytotoxicity data for a broad range of non-cancerous cell lines.

Cell Line Cell Type Assay Endpoint IC50 / Effect Reference
HEK293Human Embryonic Kidney (expressing Cav3.1)ElectrophysiologyChannel Inhibition~7 µM[2]
SNU-1Human Gastric CancerXTT AssayCytotoxicity4.17 µM[4][5]
Rabbit Coronary Arterial Smooth Muscle CellsNon-cancerousElectrophysiologyK(V) Channel Inhibition0.080 µM
HUVECHuman Umbilical Vein EndothelialTube Formation AssayAngiogenesis InhibitionInhibition observed[3]
Neural Progenitor CellsNon-cancerousNot SpecifiedApoptosisApoptosis induced

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol provides a general method for detecting this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Non-Cancerous Cells seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 4. Treat Cells (24-72h) seeding->treatment drug_prep 3. Prepare this compound Dilutions drug_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add incubation 6. Incubate (2-4h) mtt_add->incubation solubilize 7. Solubilize Formazan incubation->solubilize readout 8. Read Absorbance (570nm) solubilize->readout data_analysis 9. Calculate IC50 readout->data_analysis

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

signaling_pathway_apoptosis NNC This compound T_type T-type Ca2+ Channel (e.g., Cav3.1) NNC->T_type Inhibition Ca_influx Decreased Ca2+ Influx T_type->Ca_influx ER_Stress ER Stress (Potential Mechanism) Ca_influx->ER_Stress May Trigger Caspase Caspase Activation ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

how to minimize Nnc-55-0396 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of NNC-55-0396 to minimize its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound powder is stable for at least four years when stored at -20°C.[1] For short-term storage of the solid compound, it can be kept at room temperature, desiccated.[2]

Q2: How should I prepare stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh for each experiment due to their instability.[3] If a stock solution must be prepared in advance, it should be aliquoted and stored in tightly sealed vials. Store at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is available as a dihydrochloride salt, which is soluble in water up to 25 mM.[2] It is also soluble in organic solvents such as DMSO, DMF, and ethanol.

Q4: Is this compound stable in aqueous solutions?

A4: No, solutions of this compound are known to be unstable.[3] It is crucial to use freshly prepared solutions for experiments to ensure the compound's integrity and obtain reliable results. For in vivo experiments, it is recommended to prepare the working solution on the day of use.

Q5: What are the potential degradation pathways for this compound in solution?

A5: While specific degradation studies are not extensively published, this compound was designed as a more stable analog of mibefradil. Mibefradil is susceptible to hydrolysis of its methoxy acetate side chain by intracellular enzymes. This compound replaces this with a more stable cyclopropanecarboxylate group to reduce this hydrolysis.[5][6] However, hydrolysis of this ester bond, particularly at non-neutral pH, remains a potential degradation pathway. Other potential degradation routes could include oxidation or photodegradation, although specific data are unavailable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity. Degradation of this compound in solution.Always prepare solutions fresh before each experiment. If using a stored stock solution, ensure it has been stored correctly and for a limited time. Consider preparing a new batch of stock solution.
Precipitation observed in the stock solution upon thawing. Poor solubility or compound degradation.Ensure the solvent is appropriate for the desired concentration. Gently warm the solution and vortex to aid dissolution. If precipitation persists, the solution may be supersaturated or degraded; it is best to prepare a fresh solution.
Variability in results between experimental days. Inconsistent age or handling of this compound solutions.Standardize the solution preparation protocol. Ensure that solutions are of the same age for all comparative experiments.
Baseline drift or appearance of extra peaks in analytical chromatography (e.g., HPLC). Degradation of the compound into one or more new products.This is a strong indicator of compound instability. Prepare a fresh sample and analyze it immediately. Protect the solution from light and maintain a stable temperature.

Data Presentation

Storage Conditions
Form Temperature Duration Notes
Solid Powder -20°C≥ 4 years[1]Long-term storage. Keep desiccated.
Room TemperatureShort-termMust be kept desiccated.[2]
Stock Solution -80°CUp to 6 months[4]Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[4]Aliquot to avoid freeze-thaw cycles.
Solubility
Solvent Concentration
WaterUp to 25 mM[2]
DMSO≥ 30 mg/mL
DMF≥ 30 mg/mL
Ethanol≥ 30 mg/mL
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of powder in a sterile environment.

  • Dissolution: Add the desired volume of an appropriate solvent (e.g., DMSO for a high concentration stock or water for direct use in aqueous buffers) to the solid. Use the batch-specific molecular weight found on the certificate of analysis for accurate molarity calculations.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization (for cell culture): If the solution is for use in cell culture, filter it through a 0.22 µm syringe filter.

  • Storage: For immediate use, dilute to the final working concentration. For short-term storage, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol for Assessing Solution Stability (Example)

This is a general protocol for a stability-indicating HPLC method, as a specific published method for this compound is not available.

  • Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Dilute this stock with the mobile phase to create a working standard.

  • Preparation of Test Solutions: Prepare solutions of this compound in the buffers or media of interest (e.g., PBS pH 7.4, cell culture media) at the desired experimental concentration.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of the working standard and each test solution into an HPLC system with a UV detector. A reverse-phase C18 column is often suitable for such compounds.

  • Incubation: Store the test solutions under the desired experimental conditions (e.g., 37°C, room temperature, exposed to light, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the test solutions into the HPLC.

  • Data Analysis: Compare the peak area of the main this compound peak at each time point to the time-zero measurement. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.

Visualizations

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Short-Term Storage cluster_degradation Degradation Risk start Weigh Solid this compound dissolve Dissolve in Appropriate Solvent start->dissolve mix Vortex to Mix dissolve->mix filter Sterile Filter (if needed) mix->filter use_fresh Use Immediately in Experiment filter->use_fresh Recommended Path aliquot Aliquot into Vials filter->aliquot degraded Degraded Compound (Reduced Activity) use_fresh->degraded If solution is aged store Store at -20°C or -80°C (Protect from Light) aliquot->store store->degraded If stored too long or improperly G cluster_conditions Degradation Conditions parent This compound (Active Compound) degradation_path Potential Hydrolysis of Ester Bond parent->degradation_path condition1 Aqueous Solution (Time) condition1->degradation_path condition2 Non-Neutral pH condition2->degradation_path condition3 Light / High Temperature condition3->degradation_path product1 Hydrolyzed Metabolite degradation_path->product1 product2 Other Degradation Products degradation_path->product2

References

Technical Support Center: Optimizing NNC-55-0396 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of NNC-55-0396, a selective T-type calcium channel blocker. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of T-type calcium channels, specifically targeting Ca(v)3.1 channels with an IC50 of approximately 6.8 μM.[1][2] Unlike its parent compound, mibefradil, this compound shows high selectivity for T-type channels over high-voltage-activated (HVA) L-type calcium channels, with no significant effect on HVA currents at concentrations up to 100 μM.[3][4] This selectivity is attributed to its modified structure, which prevents the formation of a metabolite that inhibits L-type channels.[3][4]

Q2: What are the reported in vivo applications and corresponding dosages for this compound?

A2: this compound has been utilized in several in vivo models. In murine models of essential tremor, intraperitoneal (i.p.) injections of 12.5 mg/kg and 20 mg/kg have been shown to effectively suppress tremors.[5] For cancer research, a dosage of 20 mg/kg has been used in mouse xenograft models to slow tumor growth by inhibiting angiogenesis.[2][6]

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of this compound should be considered when preparing formulations. It is reported to be soluble in water (up to 25 mM), DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (30 mg/ml).[2][7] For in vivo use, a common approach for hydrophobic compounds is to first dissolve this compound in an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline, corn oil, or a mixture containing PEG300 and Tween 80.[1] It is recommended to prepare the formulation fresh on the day of dosing.

Q4: What is known about the pharmacokinetic profile of this compound?

A4: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound are not extensively reported in the public domain. However, it is known to be better tolerated in mice than its parent compound, mibefradil, with motor function failure observed in some mice at a high dose of 300 mg/kg.[5] this compound also exhibits less inhibition of cytochrome P450 enzymes, specifically CYP3A4, suggesting a lower potential for drug-drug interactions compared to mibefradil.[5][8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or lack of efficacy in vivo - Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. - Incorrect Dosage: The dose may be too low for the specific animal model or disease state. - Formulation Issues: The compound may have precipitated out of the vehicle, leading to inaccurate dosing.- Optimize Administration Route: Consider intraperitoneal (i.p.) or intravenous (i.v.) injection for more direct systemic exposure. - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your model. - Improve Formulation: Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment and visually inspect for precipitation before administration.
Precipitation of this compound in solution - Low Solubility in Aqueous Vehicle: this compound has limited solubility in purely aqueous solutions. - Incorrect Solvent Ratio: The proportion of the aqueous component in the final vehicle may be too high. - Low Temperature: The solution may be too cold, reducing solubility.- Use a Co-solvent System: Dissolve this compound in DMSO first, then slowly add it to your vehicle (e.g., saline with Tween 80) while vortexing. - Adjust Vehicle Composition: Decrease the percentage of the aqueous component or increase the concentration of solubilizing agents like PEG300 or Tween 80. - Gentle Warming: Warm the solution to 37°C to aid dissolution, but be mindful of potential compound degradation with excessive heat.
Observed Animal Distress or Toxicity - High Dosage: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle itself could be causing adverse effects.- Dose Reduction: Lower the dose and re-evaluate efficacy. A dose of 300 mg/kg has been associated with motor impairment in mice.[5] - Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects. - Refine Vehicle Composition: Minimize the concentration of organic solvents like DMSO in the final injection volume.
Variability in Experimental Results - Inconsistent Formulation: Differences in the preparation of the dosing solution between experiments. - Inaccurate Dosing: Variation in the administered volume. - Biological Variability: Natural differences between individual animals.- Standardize Formulation Protocol: Follow a precise and consistent procedure for preparing the dosing solution for every experiment. - Accurate Animal Weight and Volume Calculation: Ensure precise measurement of animal body weight and accurate calculation and administration of the injection volume. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.

Data Presentation

Table 1: Summary of In Vivo Dosages for this compound

Application Animal Model Dosage Administration Route Observed Effect Reference
Essential TremorGABA α1-null mouse20 mg/kgIntraperitoneal (i.p.)Suppressed tremor by approximately 50%[5]
Essential TremorHarmaline-induced tremor mouse model12.5 mg/kgIntraperitoneal (i.p.)Suppressed tremor by approximately 50%[5]
Essential TremorHarmaline-induced tremor mouse model20 mg/kgIntraperitoneal (i.p.)Suppressed tremor by approximately 80%[5]
Cancer (Glioblastoma)U87MG xenograft in mice20 mg/kgNot specifiedSlowed tumor growth[2]

Table 2: Solubility of this compound Dihydrochloride

Solvent Solubility Reference
Water≥ 25 mM[7]
Dimethylformamide (DMF)30 mg/ml[2]
Dimethyl sulfoxide (DMSO)30 mg/ml[2]
Ethanol30 mg/ml[2]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/ml[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Tremor Suppression Studies in Mice

  • Materials:

    • This compound dihydrochloride powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Insulin syringes (or other appropriate syringes for i.p. injection)

  • Procedure:

    • Stock Solution Preparation:

      • Calculate the required amount of this compound based on the desired final concentration and volume.

      • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

      • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/ml stock solution, dissolve 10 mg of this compound in 1 ml of DMSO. Vortex until fully dissolved.

    • Dosing Solution Preparation (Example for 20 mg/kg dose):

      • Assume an average mouse weight of 25 g. The required dose per mouse is 0.5 mg (20 mg/kg * 0.025 kg).

      • Assume an injection volume of 100 µl (0.1 ml). The required concentration of the dosing solution is 5 mg/ml (0.5 mg / 0.1 ml).

      • To prepare 1 ml of the 5 mg/ml dosing solution, take 0.5 ml of the 10 mg/ml stock solution and add 0.5 ml of sterile saline. Vortex thoroughly to ensure a homogenous solution. The final DMSO concentration in this example is 50%. Note: It is advisable to minimize the final DMSO concentration as much as possible, ideally below 10%, by adjusting the stock concentration and final dilution.

    • Administration:

      • Weigh each mouse accurately on the day of the experiment.

      • Calculate the exact volume of the dosing solution to be administered to each mouse based on its body weight (e.g., for a 20 mg/kg dose using a 5 mg/ml solution, the injection volume is 4 µl/g of body weight).

      • Administer the calculated volume via intraperitoneal (i.p.) injection.

Mandatory Visualizations

Signaling_Pathway NNC55_0396 This compound T_type_Ca_Channel T-type Ca(v)3.1 Channel NNC55_0396->T_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx T_type_Ca_Channel->Ca_influx Mediates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability, Angiogenesis) Ca_influx->Cellular_Response Triggers

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Prepare this compound Formulation Dosing Administer Dose (e.g., i.p. injection) Formulation->Dosing Animal_Prep Acclimate and Weigh Experimental Animals Animal_Prep->Dosing Observation Observe for Phenotypic Changes (e.g., Tremor) Dosing->Observation Data_Collection Collect and Analyze Data Observation->Data_Collection

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Inconsistent Results? Check_Formulation Is Formulation Clear and Homogenous? Start->Check_Formulation Check_Dose Is Dosage Appropriate? Check_Formulation->Check_Dose Yes Solution1 Optimize Formulation (Solvents, Concentration) Check_Formulation->Solution1 No Check_Route Is Administration Route Optimal? Check_Dose->Check_Route Yes Solution2 Conduct Dose-Response Study Check_Dose->Solution2 No Solution3 Consider Alternative Route (e.g., i.v.) Check_Route->Solution3 No End Consistent Results Check_Route->End Yes Solution1->Check_Formulation Solution2->Check_Dose Solution3->Check_Route

Caption: Troubleshooting logic for inconsistent in vivo results.

References

overcoming poor solubility of Nnc-55-0396

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of NNC-55-0396 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered poorly soluble?

While the free base form of this compound has low aqueous solubility, the commonly supplied form is the dihydrochloride salt (this compound dihydrochloride). This salt form was specifically developed to improve water solubility and is soluble in water up to 25 mM. However, solubility can decrease significantly in physiological buffers, which is a common source of experimental issues[1].

Q2: What is the reported solubility of this compound dihydrochloride in common solvents?

The solubility can vary significantly depending on the solvent. It is highly soluble in organic solvents like DMSO and DMF but exhibits much lower solubility in buffered solutions like PBS[1].

Q3: Why does my this compound precipitate when I dilute it into my cell culture media or PBS?

This is the most common issue encountered. The high solubility of the dihydrochloride salt is dependent on the acidic nature of the resulting solution. When you dilute this acidic stock into a neutral or slightly alkaline buffer (like PBS pH 7.2 or cell culture media), the pH of the solution increases. This change can convert the highly soluble salt form back into the less soluble free base form, causing it to precipitate. The solubility in a 1:3 mixture of Ethanol to PBS (pH 7.2) has been reported to be as low as 0.25 mg/mL[1].

Q4: How should I prepare and store stock solutions of this compound?

For maximum stability, prepare high-concentration stock solutions in anhydrous DMSO or ethanol. Aliquot these solutions into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store stock solutions sealed and protected from moisture at -20°C for up to one month or at -80°C for up to six months[2][3]. When ready to use, allow the aliquot to equilibrate to room temperature before opening.

Q5: Can I use co-solvents like DMSO in my in vivo or in vitro experiments?

Yes, DMSO is a common co-solvent used to maintain the solubility of compounds like this compound in aqueous solutions. However, it is critical to determine the tolerance of your specific cell line or animal model to the final concentration of DMSO, as it can be toxic. Always run a vehicle control (media/buffer with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound Dihydrochloride
PropertyValueReference
Formula C₃₀H₃₈FN₃O₂ · 2HCl[4]
Molecular Wt. 564.57 g/mol [4]
Form Dihydrochloride Salt
Purity ≥98%
CAS Number 357400-13-6[1]
Table 2: Reported Solubility of this compound Dihydrochloride
SolventMaximum ConcentrationReference
Water14.11 mg/mL (25 mM)
DMSO30 mg/mL (~53 mM)[1]
DMF30 mg/mL (~53 mM)[1]
Ethanol30 mg/mL (~53 mM)[1]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL (~0.44 mM)[1]

Troubleshooting Guide: Precipitation Issues

This guide addresses the common problem of this compound precipitating upon dilution into aqueous buffers.

G start Problem: Precipitation in Aqueous Buffer check_stock Is your stock solution clear and fully dissolved? start->check_stock cause1 Primary Cause: pH Shift (e.g., Water -> PBS pH 7.2) check_stock->cause1 Yes re_dissolve Action: Warm/Vortex Stock. If unresolved, remake stock. check_stock->re_dissolve No solution1 Solution 1: Use an Organic Stock (e.g., DMSO) cause1->solution1 solution2 Solution 2: Lower Final Concentration cause1->solution2 solution3 Solution 3: Use a Formulation (Co-solvents/Surfactants) cause1->solution3

Caption: Troubleshooting logic for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required mass of this compound dihydrochloride (MW: 564.57). For 1 mL of a 50 mM stock, weigh 28.23 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly. If needed, brief sonication in a water bath can aid dissolution. Ensure no visible particulates remain.

  • Store: Aliquot into single-use volumes and store at -80°C, protected from light and moisture.

Protocol 2: Dilution into Aqueous Buffer (Co-Solvent Method)

This protocol minimizes precipitation when diluting a DMSO stock into a final aqueous solution (e.g., cell culture media).

  • Prepare Intermediate Dilution: Perform an intermediate dilution of your DMSO stock solution into your final buffer or media. It is critical to add the DMSO stock to the buffer while vortexing, not the other way around. This ensures rapid dispersal.

  • Final Dilution: Immediately perform the final dilution to the desired working concentration. Do not store intermediate dilutions in aqueous buffers.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the buffer/media without the compound.

Mandatory Visualizations

Workflow for Solubilizing this compound

This workflow guides the user through selecting the appropriate solvent and method based on experimental needs.

G start Start: Solubilize This compound q_solvent What is your final experimental solvent? start->q_solvent ans_organic Organic Solvent (DMSO, EtOH) q_solvent->ans_organic ans_aqueous Aqueous Buffer (PBS, Media) q_solvent->ans_aqueous proc_direct Protocol: Direct Dissolution in Organic Solvent ans_organic->proc_direct q_conc Is desired concentration < 0.25 mg/mL (~0.44 mM)? ans_aqueous->q_conc proc_water Protocol: Prepare stock in Water (up to 25 mM) q_conc->proc_water Yes proc_cosolvent Protocol: Use Co-Solvent Method (DMSO Stock -> Buffer) q_conc->proc_cosolvent No

Caption: Decision workflow for this compound solubilization.

Signaling Pathway: Mechanism of Action

This compound is a selective blocker of T-type calcium channels.[2][5] By inhibiting these channels, it prevents the influx of calcium ions (Ca²⁺) into the cell, which is crucial for various physiological and pathological processes, including angiogenesis and neuronal signaling.[6][7]

G cluster_membrane Plasma Membrane CaChannel T-type Ca²⁺ Channel (e.g., Cav3.1) Ca_in Ca²⁺ (Intracellular) CaChannel->Ca_in NNC This compound Blocked BLOCKED NNC->Blocked Ca_out Ca²⁺ (Extracellular) Ca_out->CaChannel Influx Response Cellular Response (e.g., Signaling Cascade) Ca_in->Response Blocked->CaChannel

Caption: this compound blocks T-type calcium channel influx.

References

interpreting unexpected results with Nnc-55-0396

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNC-55-0396. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective blocker of T-type calcium channels (CaV3.x).[1][2] It is a structural analog of mibefradil but was developed to be more stable and exhibit greater selectivity for T-type over high-voltage-activated (HVA) calcium channels.[3] Its inhibitory action on T-type calcium channels has been demonstrated in various cell types, including HEK293 cells expressing recombinant CaV3.1 channels.[3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for T-type calcium channels, some off-target activities have been reported. Notably, it has been shown to inhibit voltage-gated potassium (KV) channels in rabbit coronary arterial smooth muscle cells at concentrations lower than its IC50 for T-type channels.[4] Additionally, some studies have explored its impact on mitochondrial function and cholesterol metabolism.[5][6]

Q3: What is the solubility and stability of this compound?

This compound dihydrochloride is soluble in water up to 25 mM. It is also soluble in DMSO, DMF, and Ethanol.[7] It is important to note that solutions of this compound are reported to be unstable, and it is recommended to prepare fresh solutions for experiments or use small, pre-packaged sizes.[1]

II. Troubleshooting Guides

Electrophysiology Experiments

Q1: I am not seeing the expected block of T-type calcium currents in my patch-clamp recordings with this compound. What could be the issue?

Several factors could contribute to a lack of T-type current inhibition. Consider the following troubleshooting steps:

  • Compound Stability: As mentioned, this compound solutions can be unstable.[1] Ensure you are using a freshly prepared solution for each experiment.

  • Voltage Protocol: The block of T-type calcium channels by this compound can be voltage-dependent. The block is enhanced at higher stimulus frequencies and can be partially relieved by membrane hyperpolarization.[3] Review your voltage protocol to ensure it is optimal for detecting the inhibitory effects.

  • Cell Health: The health of your cells is crucial for reliable patch-clamp recordings. Ensure your cells are healthy and that the seal resistance is stable throughout the experiment.

  • Drug Application: Incomplete washout can be an issue as this compound may pass through the plasma membrane.[3] However, intracellular perfusion does not seem to block the currents, suggesting an extracellular site of action or interaction within the membrane.[3] Ensure adequate perfusion of the drug onto the cell.

Q2: I am observing unexpected changes in other ion channels in my recordings. Is this a known effect of this compound?

Yes, this is a possibility. This compound has been shown to inhibit voltage-gated potassium (KV) channels with an IC50 of 0.080 µM in rabbit coronary arterial smooth muscle cells.[4] This is a significantly lower concentration than its IC50 for T-type calcium channels (around 6.8 µM).[1] Therefore, if your cells express KV channels, you may observe their inhibition at concentrations intended to block T-type channels.

Cell-Based Assays

Q1: My cell viability/proliferation assay results are inconsistent when using this compound. What should I check?

Inconsistent results in cell viability assays can stem from several sources:

  • Compound Precipitation: Ensure that the final concentration of this compound in your cell culture media does not exceed its solubility limit, which could lead to precipitation and inaccurate results.

  • Off-Target Effects: this compound's effect on mitochondrial function and other cellular processes could influence cell viability in a manner independent of T-type calcium channel blockade.[5] Consider the metabolic state of your cells and potential off-target effects.

  • Assay Type: The type of viability assay used (e.g., MTT, XTT, ATP-based) can be sensitive to different cellular parameters. For example, since this compound can affect mitochondrial reactive oxygen species,[5] assays based on mitochondrial reductase activity (like MTT) might be directly influenced.

Q2: I am investigating the anti-angiogenic properties of this compound and not seeing an effect on tube formation. What could be wrong?

The anti-angiogenic effects of this compound are linked to its ability to suppress Hypoxia-Inducible Factor-1α (HIF-1α).[5][8] Consider these points:

  • Hypoxic Conditions: The expression and stability of HIF-1α are highly dependent on hypoxic conditions. Ensure that your experimental setup provides a stable and appropriate level of hypoxia to induce HIF-1α expression.

  • Cell Type: The response to this compound can be cell-type specific. Verify that the endothelial cells you are using are known to exhibit HIF-1α-dependent angiogenesis.

  • Timing of Treatment: The timing of this compound treatment relative to the induction of hypoxia and the tube formation process is critical. Optimize the treatment window to coincide with the peak of HIF-1α activity.

Q3: I am trying to replicate the findings related to this compound and cholesterol efflux, but my results are negative.

The effect of this compound on cholesterol efflux is a more recently described phenomenon and may be context-dependent.[6]

  • Cell Model: The original findings were observed in human THP-1 macrophages.[6] Ensure you are using a relevant cell model for studying cholesterol metabolism.

  • Activation of Signaling Pathways: The pro-efflux effect of this compound was shown to be mediated by the activation of p38 and JNK signaling pathways, leading to increased expression of ABCA1 and ABCG1.[6] You may need to verify the activation of these pathways in your experimental system.

III. Quantitative Data Summary

Parameter Value Cell Line/System Reference
IC50 for CaV3.1 (T-type)6.8 µMHEK293 cells[1]
IC50 for HVA currents> 100 µMINS-1 cells[2]
IC50 for KV channels0.080 µMRabbit coronary arterial smooth muscle cells[4]

IV. Experimental Protocols

Electrophysiological Recording of T-type Calcium Channels

Objective: To measure the inhibitory effect of this compound on T-type calcium currents using whole-cell patch-clamp.

Materials:

  • Cells expressing T-type calcium channels (e.g., HEK293 cells stably expressing CaV3.1)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with CsOH)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • Freshly prepared this compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Record baseline T-type calcium currents. A typical voltage protocol to elicit T-type currents involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channel availability, followed by a depolarizing step to various test potentials (e.g., from -70 mV to +20 mV).

  • Prepare the desired final concentration of this compound by diluting the stock solution in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across control and drug conditions.

  • Perfuse the cell with the this compound containing external solution for a sufficient duration to reach steady-state block.

  • Record T-type currents in the presence of this compound using the same voltage protocol.

  • Analyze the data by measuring the peak current amplitude before and after drug application.

Western Blot for HIF-1α Expression

Objective: To assess the effect of this compound on HIF-1α protein levels under hypoxic conditions.

Materials:

  • Cell line of interest (e.g., U87MG glioblastoma cells)

  • Cell culture reagents

  • Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl2, DMOG)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with the desired concentrations of this compound for a specified time.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer for the appropriate duration.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Strip the membrane (if necessary) and re-probe for a loading control.

  • Quantify the band intensities to determine the relative change in HIF-1α expression.

V. Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus NNC_55_0396 This compound T_type_Ca_Channel T-type CaV Channel NNC_55_0396->T_type_Ca_Channel Inhibits HIF_1a_Stabilization HIF-1α Stabilization NNC_55_0396->HIF_1a_Stabilization Inhibits Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Mitochondria Mitochondria Ca_Influx->Mitochondria Influences ROS ROS Mitochondria->ROS Produces ROS->HIF_1a_Stabilization Promotes HIF_1a_Degradation Proteasomal Degradation HIF_1a_Stabilization->HIF_1a_Degradation HIF_1a_Active Active HIF-1α HIF_1a_Stabilization->HIF_1a_Active Leads to Angiogenesis_Genes Angiogenesis-related Gene Expression HIF_1a_Active->Angiogenesis_Genes Induces

Caption: this compound signaling pathway in angiogenesis.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify Compound Integrity (Fresh Solution, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (e.g., Voltage, Hypoxia) Start->Check_Protocol Check_Cells Assess Cell Health and Model Suitability Start->Check_Cells Optimize_Conditions Optimize Experimental Conditions Check_Compound->Optimize_Conditions Check_Protocol->Optimize_Conditions Check_Cells->Optimize_Conditions Consider_Off_Target Consider Off-Target Effects (e.g., KV Channels, Mitochondria) Consult_Literature Consult Relevant Literature Consider_Off_Target->Consult_Literature Optimize_Conditions->Consider_Off_Target End Interpreted Result Consult_Literature->End

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: NNC-55-0396 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NNC-55-0396 in fluorescence-based assays. This compound is a selective T-type calcium channel blocker that also has been shown to suppress hypoxia-inducible factor-1α (HIF-1α) signaling.[1] Due to its chemical structure, which contains potentially fluorescent moieties (naphthalene and benzimidazole), this compound may interfere with fluorescence-based measurements.[2][3][4][5] This guide will help you identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective inhibitor of T-type calcium channels.[6] It has been shown to suppress the expression and stability of HIF-1α, a key transcription factor in cellular responses to hypoxia.[1] This action is independent of its calcium channel blocking activity and involves the inhibition of mitochondrial reactive oxygen species-mediated HIF-1α expression and stabilization.[1]

Q2: Can this compound interfere with my fluorescence assay?

While there are no specific studies detailing the intrinsic fluorescence of this compound, its chemical structure contains a naphthalene and a benzimidazole group.[7] Both naphthalene and benzimidazole derivatives are known to be fluorescent.[2][3][4][5] Therefore, it is plausible that this compound itself could be fluorescent, leading to potential interference in your assay.

Q3: What types of interference can occur?

There are two primary ways a compound like this compound could interfere with a fluorescence assay:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your fluorescent probe, leading to a false-positive signal.[8]

  • Quenching: The compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from your fluorophore, leading to a false-negative signal. This is also known as the inner filter effect.[8]

Q4: What are the first steps I should take to check for interference?

The first step is to run proper controls. This includes measuring the fluorescence of this compound in your assay buffer at the concentrations you plan to use, without your fluorescent probe or cells. This will help you determine if the compound itself is contributing to the signal.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving potential interference from this compound in your fluorescence assays.

Problem 1: High background fluorescence in the presence of this compound.

This could indicate that this compound is autofluorescent at your assay's wavelengths.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at various concentrations.

  • Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to determine its spectral properties.

  • Change Fluorophore: If this compound is fluorescent, consider switching to a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound. Red-shifted fluorophores are often a good choice to avoid autofluorescence from compounds and cellular components.[9][10]

  • Decrease Compound Concentration: If possible, lower the concentration of this compound to a range where its autofluorescence is minimal but it is still effective for your biological question.

Example Data:

SampleFluorescence Intensity (Arbitrary Units)
Buffer Only50
This compound (10 µM) in Buffer500
Your Fluorophore (1 µM) in Buffer2000
Your Fluorophore (1 µM) + this compound (10 µM) in Buffer2450

In this example, the high fluorescence of this compound alone indicates significant autofluorescence.

Problem 2: Lower than expected fluorescence signal in the presence of this compound.

This might suggest that this compound is quenching the fluorescence of your probe.

Troubleshooting Steps:

  • Run a Quenching Control: Measure the fluorescence of a known concentration of your fluorophore in the presence and absence of this compound.

  • Check Absorbance: Measure the absorbance spectrum of this compound to see if it absorbs light at the excitation or emission wavelengths of your fluorophore.

  • Dilute your Sample: If quenching is occurring due to the inner filter effect, diluting your sample might reduce this effect.

  • Change Fluorophore: Select a fluorophore with excitation and emission wavelengths outside the absorbance range of this compound.

Example Data:

SampleFluorescence Intensity (Arbitrary Units)
Buffer Only50
Your Fluorophore (1 µM) in Buffer2000
This compound (10 µM) in Buffer60
Your Fluorophore (1 µM) + this compound (10 µM) in Buffer1200

In this case, the fluorescence of the fluorophore is significantly reduced in the presence of this compound, suggesting a quenching effect.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound is fluorescent at the wavelengths used in your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, starting from your highest planned experimental concentration.

  • Add a constant volume of each dilution to the wells of a microplate. Include wells with assay buffer only as a blank.

  • Read the plate in your fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as your main experiment.

  • Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the this compound-containing wells.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

Protocol 2: Assessing Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your probe.

Materials:

  • This compound stock solution

  • Your fluorescent probe stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black, clear-bottom microplates

Procedure:

  • Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your experiment.

  • Prepare a solution of this compound in assay buffer at the concentration that will be present in your final assay.

  • In the microplate, set up the following wells:

    • Assay buffer only (Blank)

    • Fluorescent probe solution

    • This compound solution

    • A mixture of the fluorescent probe and this compound solutions at their final assay concentrations.

  • Read the plate in your fluorescence microplate reader.

  • Compare the fluorescence intensity of the fluorescent probe alone to the intensity of the probe in the presence of this compound (after subtracting the signals from the blank and this compound alone).

Visualizations

Interference_Troubleshooting_Workflow Start Start: Unexpected Fluorescence Signal with this compound Check_Autofluorescence Run Compound-Only Control (Protocol 1) Start->Check_Autofluorescence Is_Autofluorescent Is this compound Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Check_Quenching Run Quenching Control (Protocol 2) Is_Autofluorescent->Check_Quenching No Solution_Change_Fluorophore Change to a spectrally distinct fluorophore (e.g., red-shifted) Is_Autofluorescent->Solution_Change_Fluorophore Yes Solution_Lower_Conc Lower this compound concentration Is_Autofluorescent->Solution_Lower_Conc Yes Is_Quenching Is this compound Quenching? Check_Quenching->Is_Quenching Is_Quenching->Solution_Change_Fluorophore Yes No_Interference No direct interference detected. Consider other experimental factors. Is_Quenching->No_Interference No

Caption: Troubleshooting workflow for this compound interference.

HIF1a_Signaling_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_p HIF-1α PHD PHDs HIF1a_p->PHD O2 VHL VHL HIF1a_p->VHL Binding PHD->HIF1a_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_s HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a_s->HIF1b Dimerization HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes NNC550396 This compound NNC550396->HIF1a_s Inhibits Stabilization

Caption: Simplified HIF-1α signaling pathway and the inhibitory role of this compound.

References

ensuring consistent results with Nnc-55-0396 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving NNC-55-0396. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective T-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of low-voltage-activated (LVA) T-type calcium channels, particularly the CaV3.1 subtype.[1] It is a structural analog of mibefradil but possesses greater selectivity for T-type channels over high-voltage-activated (HVA) calcium channels and exhibits a better safety profile with reduced inhibition of cytochrome P450 enzymes.[2][3]

Q2: What are the key research applications of this compound?

This compound is utilized in a variety of research areas, including:

  • Neuroscience: Investigating the role of T-type calcium channels in neurological and psychiatric disorders such as epilepsy and Parkinson's disease.[4]

  • Cancer Biology: Studying the impact of T-type calcium channel inhibition on cancer cell proliferation, apoptosis, and angiogenesis. This is partly due to its ability to suppress hypoxia-inducible factor-1α (HIF-1α) signaling.[5][6][7]

  • Cardiovascular Research: Examining the effects on cardiovascular conditions, though with less emphasis than its neurological and cancer applications.

  • Reproductive Biology: Investigating its effects on sperm motility and function.[8]

Q3: What are the IC50 values for this compound?

The inhibitory concentration (IC50) of this compound can vary depending on the experimental system. Key reported values are summarized in the table below.

TargetCell LineIC50 ValueReference
CaV3.1 T-type channelsHEK293 cells~6.8 µM[1]
Whole-cell Ba2+ currentBovine Chromaffin Cells1.8 µM[9]
Whole-cell Ba2+ currentRat Embryo Chromaffin Cells2.1 µM[9]

Q4: How should this compound be prepared and stored?

Proper preparation and storage are critical for consistent experimental outcomes.

  • Solubility: this compound dihydrochloride is soluble in water up to 25 mM. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]

  • Storage: Store the solid compound desiccated at room temperature. Stock solutions should be prepared fresh for each experiment, as they can be unstable.[11] If necessary, aliquoted stock solutions can be stored at -20°C for up to one month or -80°C for up to six months, protected from moisture.[1][10] Avoid repeated freeze-thaw cycles.[10] For aqueous stock solutions, sterile filtration through a 0.22 µm filter before use is recommended.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound
Possible Cause Troubleshooting Step
Compound Degradation: this compound solutions can be unstable.Always prepare fresh stock solutions for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.
Incorrect Concentration: The effective concentration can vary between cell types and experimental conditions.Perform a dose-response curve to determine the optimal concentration for your specific model system. Start with a range informed by published IC50 values (e.g., 1-10 µM).
Low Expression of T-type Channels: The target cells may not express sufficient levels of T-type calcium channels.Verify the expression of CaV3.1, CaV3.2, and CaV3.3 subunits in your cell line or tissue using techniques like RT-qPCR or Western blotting.
Experimental Conditions: The blocking effect of this compound can be voltage- and frequency-dependent.In electrophysiology experiments, be aware that membrane hyperpolarization can partially reduce the block, while high-frequency stimulation can enhance it.[3]
Solubility Issues: The compound may precipitate out of solution, especially in complex media.When preparing working solutions, ensure complete dissolution. For in vivo studies, use appropriate vehicles to maintain solubility.
Issue 2: Observed Off-Target Effects
Possible Cause Troubleshooting Step
High Concentrations: At concentrations significantly above the IC50 for T-type channels, off-target effects may become more prominent.Use the lowest effective concentration determined from your dose-response studies. Be aware that at 100 µM, no significant effect on high-voltage-activated currents was detected in INS-1 cells.[3]
CYP450 Inhibition: While less potent than mibefradil, this compound can still inhibit some cytochrome P450 enzymes.Be cautious when co-administering other drugs that are metabolized by CYP enzymes, especially in in vivo studies.
Interaction with other ion channels: this compound has been shown to block voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells.[6]Consider the potential for effects on other ion channels, particularly in cardiovascular preparations.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is a general guideline for recording T-type calcium currents and assessing their inhibition by this compound.

1. Cell Preparation:

  • Culture cells expressing T-type calcium channels (e.g., HEK293 cells stably expressing CaV3.1) on glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording Parameters:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
  • Establish a whole-cell configuration.
  • Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
  • Elicit currents using a voltage step protocol (e.g., steps from -80 mV to +20 mV in 10 mV increments).

4. Application of this compound:

  • Prepare a stock solution of this compound in water or DMSO.
  • Dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM) for constructing a dose-response curve.
  • Perfuse the cells with the this compound containing solution.

5. Data Analysis:

  • Measure the peak inward current at each voltage step before and after drug application.
  • Calculate the percentage of inhibition at each concentration.
  • Fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Patch_Pipette Pull Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Solution Preparation Whole_Cell Establish Whole-Cell Solution_Prep->Whole_Cell Patch_Pipette->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_NNC Apply this compound Record_Baseline->Apply_NNC Record_Treatment Record Treatment Currents Apply_NNC->Record_Treatment Measure_Inhibition Measure Inhibition Record_Treatment->Measure_Inhibition Dose_Response Dose-Response Curve Measure_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

A flowchart of the whole-cell patch-clamp experimental process.

Calcium Imaging

This protocol outlines the use of Fluo-4 AM to measure changes in intracellular calcium following inhibition of T-type channels with this compound.

1. Cell Preparation:

  • Plate cells on glass-bottom dishes suitable for microscopy.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution (typically 1-5 µM in a physiological buffer like HBSS) containing a dispersing agent such as Pluronic F-127.
  • Incubate cells with the loading solution for 30-60 minutes at 37°C.
  • Wash the cells with fresh buffer to remove excess dye.

3. This compound Incubation:

  • Incubate the dye-loaded cells with the desired concentration of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.

4. Imaging:

  • Use a fluorescence microscope equipped for live-cell imaging with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).
  • Establish a baseline fluorescence reading.
  • Stimulate the cells to induce calcium influx (e.g., with a depolarizing agent like KCl or a specific agonist).
  • Record the change in fluorescence intensity over time.

5. Data Analysis:

  • Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0.
  • Compare the amplitude and kinetics of the calcium transients in control versus this compound-treated cells.

Calcium Imaging Experimental Workflow

G cluster_0 Cell Preparation & Loading cluster_1 Treatment cluster_2 Imaging & Analysis A Plate Cells B Load with Fluo-4 AM A->B C Incubate with this compound B->C D Acquire Baseline Fluorescence C->D E Stimulate Calcium Influx D->E F Record Fluorescence Change E->F G Analyze ΔF/F0 F->G

A sequential workflow for calcium imaging experiments with this compound.

Signaling Pathways

This compound and the HIF-1α Signaling Pathway

This compound has been shown to inhibit angiogenesis by suppressing the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[5] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound appears to inhibit HIF-1α expression through mechanisms involving both proteasomal degradation and inhibition of protein synthesis.[5]

Simplified HIF-1α Signaling Pathway and Inhibition by this compound

G cluster_0 Normoxia cluster_1 Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding VEGF VEGF Transcription HRE->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis NNC This compound NNC->HIF1a_hypoxia Inhibits Expression

Diagram of HIF-1α regulation and this compound's inhibitory effect.

T-type Calcium Channel Downstream Signaling in Neurons

The influx of Ca2+ through T-type calcium channels can trigger a variety of downstream signaling events in neurons, contributing to processes like neuronal firing patterns and synaptic plasticity.

General Downstream Signaling of T-type Calcium Channels in Neurons

G T_type T-type Ca2+ Channel (e.g., CaV3.1) Ca_influx Ca2+ Influx T_type->Ca_influx Depolarization Membrane Depolarization T_type->Depolarization NNC This compound NNC->T_type Blocks Gene_expression Changes in Gene Expression Ca_influx->Gene_expression Synaptic_plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Synaptic_plasticity AP_firing Altered Action Potential Firing Depolarization->AP_firing

A simplified diagram of neuronal signaling downstream of T-type calcium channels.

References

Validation & Comparative

A Comparative Guide to NNC-55-0396 and Mibefradil in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two notable T-type calcium channel inhibitors, NNC-55-0396 and mibefradil, within the context of cancer research. Both compounds have demonstrated anti-cancer properties, but they exhibit key differences in their pharmacological profiles, particularly concerning their metabolic stability and off-target effects. This document synthesizes experimental data to facilitate informed decisions in drug development and research applications.

Executive Summary

This compound and mibefradil are potent blockers of T-type calcium channels, which are frequently overexpressed in various cancers and play a role in tumor cell proliferation and survival. While both agents exhibit anti-neoplastic activity, this compound, a structural analog of mibefradil, was specifically designed to overcome the significant drug-drug interaction liabilities of its predecessor. Mibefradil was withdrawn from the market due to its potent inhibition of the cytochrome P450 enzyme CYP3A4, a critical pathway for the metabolism of many co-administered drugs. Experimental data robustly demonstrates that this compound is a significantly weaker inhibitor of CYP3A4, positioning it as a potentially safer therapeutic candidate. In pre-clinical cancer models, both compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle. However, their efficacy can be cell-type dependent, and they may engage distinct secondary signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro activities of this compound and mibefradil.

Table 1: Comparative Efficacy in Cancer Cell Lines

Cancer TypeCell Line(s)ParameterThis compoundMibefradilReference
LeukemiaMOLT-4, JurkatIC50 (48h)~10 µM~10 µM[1]
GlioblastomaU87MGTumor Growth Inhibition (in vivo, 20 mg/kg)Significant suppressionNot directly compared[2]
GlioblastomaGSC (827, 206, 578)Cell Growth Inhibition (in vitro, 2.5-5 µM)Not reported in this studySignificant inhibition[3]

Table 2: Comparative Inhibition of Cytochrome P450 Enzymes

EnzymeParameterThis compoundMibefradilFold DifferenceReference
Recombinant CYP3A4IC50300 ± 30 nM33 ± 3 nM~9-fold less potent[4][5]
Recombinant CYP3A4Ki210 ± 6 nM23 ± 0.5 nM~9-fold less potent[4][5]
Human Liver Microsomes (CYP3A activity)IC5011 ± 1.1 µM566 ± 71 nM~19-fold less potent[4][5]
Human Liver Microsomes (CYP3A activity)Ki3.9 ± 0.4 µM202 ± 39 nM~19-fold less potent[4][5]
Recombinant CYP3A4K_inact0.061 min⁻¹0.048 min⁻¹Less potent mechanism-based inhibitor[4][5]
Recombinant CYP3A4K_I3.87 µM83 nMSignificantly less potent[4][5]
Recombinant CYP2D6IC5029 ± 1.2 nM129 ± 21 nM~4.5-fold more potent[4][5]
Recombinant CYP2D6Ki2.8 ± 0.3 nM12.7 ± 0.9 nM~4.5-fold more potent[4][5]

Signaling Pathways and Mechanisms of Action

Both this compound and mibefradil exert their primary anti-cancer effects through the blockade of T-type calcium channels, leading to disruptions in calcium signaling that can affect cell cycle progression and survival. However, they are also implicated in other pathways.

This compound Signaling Pathways

In addition to T-type calcium channel inhibition, this compound has been shown to suppress hypoxia-inducible factor-1α (HIF-1α) signaling, a critical pathway for tumor adaptation to hypoxic environments and angiogenesis.[2] In glioblastoma, this compound can paradoxically increase cytosolic calcium via IP₃R activation, leading to ER stress and apoptosis through the IRE1α-JNK1 pathway.[6]

NNC_55_0396_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus NNC This compound T_type T-type Ca²⁺ Channels NNC->T_type Inhibits HIF1a HIF-1α Stability ↓ NNC->HIF1a IP3R IP₃R Activation NNC->IP3R Activates (Glioblastoma) Ca_influx Ca²⁺ Influx ↓ T_type->Ca_influx ERK p-ERK1/2 ↓ Ca_influx->ERK CellCycle G1/S Arrest ERK->CellCycle Angiogenesis Angiogenesis ↓ HIF1a->Angiogenesis IRE1a IRE1α Activation JNK1 JNK1 Activation IRE1a->JNK1 Apoptosis Apoptosis JNK1->Apoptosis ER_Ca ER Ca²⁺ Release ↑ IP3R->ER_Ca ER_Stress ER Stress ER_Ca->ER_Stress ER_Stress->IRE1a

Caption: Signaling pathways modulated by this compound in cancer cells.

Mibefradil Signaling Pathways

Mibefradil, in addition to its T-type calcium channel blocking activity, also inhibits Orai channels, which are involved in store-operated calcium entry.[7] This dual action may contribute to its potent anti-cancer effects. Similar to this compound, it leads to G1/S phase cell cycle arrest and apoptosis, and has been shown to reduce the phosphorylation of ERK1/2.[1]

Mibefradil_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Mib Mibefradil T_type T-type Ca²⁺ Channels Mib->T_type Inhibits Orai Orai Channels Mib->Orai Inhibits Ca_influx Ca²⁺ Influx ↓ T_type->Ca_influx SOCE Store-Operated Ca²⁺ Entry ↓ Orai->SOCE ERK p-ERK1/2 ↓ Ca_influx->ERK SOCE->ERK CellCycle G1/S Arrest ERK->CellCycle Apoptosis Apoptosis

Caption: Signaling pathways modulated by mibefradil in cancer cells.

Experimental Protocols

The following are summaries of key experimental protocols used in the cited studies to generate the comparative data.

Cell Viability Assay (IC50 Determination)
  • Principle: To determine the concentration of a compound that inhibits cell growth by 50%.

  • Methodology:

    • Cancer cell lines (e.g., MOLT-4, Jurkat) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or mibefradil for a specified period (e.g., 48 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or WST-1, which measures the metabolic activity of viable cells.

    • The absorbance is read using a microplate reader, and the data is normalized to untreated controls.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[1]

Cytochrome P450 Inhibition Assay
  • Principle: To measure the inhibitory potential of a compound on the activity of specific CYP450 enzymes.

  • Methodology (using recombinant enzymes):

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) are incubated with a probe substrate (a compound specifically metabolized by that enzyme) and a NADPH-generating system.

    • Varying concentrations of the inhibitor (this compound or mibefradil) are added to the reaction mixture.

    • The reaction is allowed to proceed for a specific time and then terminated.

    • The formation of the metabolite is quantified using analytical methods such as HPLC or LC-MS/MS.

    • IC50 values are determined from the concentration-response curves. Ki values are calculated using the Cheng-Prusoff equation.[4][5]

  • Methodology (Mechanism-Based Inhibition):

    • The enzyme is pre-incubated with the inhibitor and a NADPH-generating system for various time points.

    • The remaining enzyme activity is measured by adding the probe substrate.

    • The rate of inactivation (k_inact) and the concentration of inhibitor that gives half the maximal rate of inactivation (K_I) are determined from the data.[4][5]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cyp CYP450 Inhibition Analysis cluster_comparison Comparative Assessment start Cancer Cell Lines (Leukemia, Glioblastoma) treatment Treatment with This compound or Mibefradil (Dose-Response) start->treatment viability Cell Viability Assay (MTT/WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->cellcycle western Western Blot (p-ERK, etc.) treatment->western ic50 IC50 Determination viability->ic50 compare_efficacy Compare Anti-Cancer Efficacy ic50->compare_efficacy enzyme Recombinant CYP Enzymes or Human Liver Microsomes incubation Incubation with Inhibitor and Probe Substrate enzyme->incubation analysis Metabolite Quantification (LC-MS/MS) incubation->analysis cyp_params IC50, Ki, K_inact, K_I Determination analysis->cyp_params compare_safety Compare CYP Inhibition Profile (Safety) cyp_params->compare_safety

Caption: A generalized workflow for the comparative evaluation of this compound and mibefradil.

Conclusion and Future Directions

The available data indicates that both this compound and mibefradil are effective inhibitors of cancer cell growth, primarily through the antagonism of T-type calcium channels. The key differentiating factor lies in their safety profile, specifically their interaction with cytochrome P450 enzymes. This compound demonstrates a markedly reduced inhibition of CYP3A4 compared to mibefradil, mitigating the risk of adverse drug-drug interactions that led to the withdrawal of mibefradil from the market.[4][5]

For drug development professionals, this compound represents a more viable candidate for further clinical investigation due to its improved safety profile. Researchers and scientists should consider the differential CYP inhibition when designing in vivo studies, especially those involving combination therapies. While this compound is a more potent inhibitor of CYP2D6, the clinical significance of this finding requires further evaluation.

Future research should focus on direct, head-to-head comparisons of this compound and mibefradil in a broader range of solid tumor models to fully elucidate their comparative efficacy. Further investigation into their secondary mechanisms of action will also be crucial for identifying patient populations most likely to respond to these targeted therapies.

References

A Comparative Analysis of NNC-55-0396 and Ethosuximide as T-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

A detailed comparison between the experimental compound NNC-55-0396 and the clinically established anti-epileptic drug ethosuximide reveals significant differences in potency, selectivity, and mechanism of action for blocking T-type calcium channels. This guide synthesizes available data to provide researchers and drug development professionals with a clear, evidence-based overview of these two critical pharmacological tools.

Introduction

T-type calcium channels, particularly the CaV3 subfamily (CaV3.1, CaV3.2, CaV3.3), are low-voltage activated channels that play a crucial role in neuronal excitability, pacemaking, and the generation of thalamocortical rhythms.[1][2] Their involvement in the pathophysiology of conditions like absence seizures and neuropathic pain has made them a key target for drug development.[2][3][4]

Ethosuximide is a first-line therapy for absence seizures, and its primary mechanism is believed to be the blockade of T-type calcium channels in thalamic neurons.[3][5][6][7] this compound is a more recent, experimental compound developed as a structural analog of mibefradil. It was specifically designed to offer higher selectivity for T-type channels over high-voltage activated (HVA) calcium channels, a limitation of its predecessor.[8][9][10]

Quantitative Comparison of Channel Blockade

The primary distinction between this compound and ethosuximide lies in their potency and selectivity. This compound is a significantly more potent T-type channel blocker.

CompoundTarget Channel(s)IC50Selectivity Notes
This compound CaV3.1 (α1G) T-type~7 µM[1][8][9]Highly selective. No detectable effect on High-Voltage-Activated (HVA) channels at concentrations up to 100 µM.[8][9][11][12][13]
CaV3.2 (α1H), CaV3.3 (α1I)Potent blockade demonstrated at 10 µM.[14]
Ethosuximide T-type Channels (General)Millimolar range (e.g., 12 ± 2 mM for α1G, 3.0 ± 0.3 mM for α1H)[5]Primarily targets T-type channels.[4][5] May have secondary effects on other channels like persistent sodium and calcium-activated potassium currents.[2][3]

Mechanism of Action and Pharmacological Profile

This compound was engineered for stability and selectivity. It is a derivative of mibefradil, modified to prevent intracellular hydrolysis into a metabolite that inhibits HVA channels.[8][9][10] This makes this compound a more precise tool for studying the specific roles of T-type channels. Its block is enhanced at higher stimulus frequencies and is not easily reversible upon washout, suggesting it may act from within the plasma membrane.[8][9]

Ethosuximide acts as an antagonist of T-type calcium channels, reducing the low-threshold calcium currents that generate the characteristic 3 Hz spike-and-wave discharges of absence seizures.[5][6] Its blockade is voltage-dependent, with its efficacy increasing as the neuron's membrane potential becomes more depolarized.[4] While effective for absence seizures, it has not shown benefit in other types of epilepsy.[6]

Experimental Methodologies

The data presented are primarily derived from whole-cell patch-clamp electrophysiology, a standard technique for studying ion channel function.

Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a specific subunit of the T-type calcium channel (e.g., CaV3.1/α1G, CaV3.2/α1H, or CaV3.3/α1I).[8][14] Alternatively, primary neurons, such as those from the thalamus, can be acutely dissociated for recording.[4][5]

  • Recording Configuration: The whole-cell configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

  • Solutions:

    • External Solution (Bath): Typically contains a charge carrier for the calcium channel (e.g., BaCl₂ or CaCl₂) and blockers for other channels (e.g., tetrodotoxin for sodium channels, CsCl for potassium channels) to isolate the T-type current.

    • Internal Solution (Pipette): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block internal potassium channels, a calcium buffer (e.g., EGTA), and ATP/GTP to maintain cell health.

  • Voltage Protocol: To measure T-type currents, the cell is held at a negative potential (e.g., -90 mV) to ensure channels are available to open. A depolarizing voltage step (e.g., to -30 mV) is then applied to elicit the transient inward current characteristic of T-type channels.

  • Drug Application: The compound (this compound or ethosuximide) is applied to the external solution at varying concentrations. The reduction in the peak current amplitude at each concentration is measured to calculate the IC50 value (the concentration at which 50% of the current is inhibited).

Visualized Comparisons and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Comparative Profile NNC This compound P_High Potency NNC->P_High High (µM) S_High Selectivity NNC->S_High High (T-type specific) C_Exp Status NNC->C_Exp Experimental ETH Ethosuximide P_Low Potency ETH->P_Low Low (mM) S_Mod Selectivity ETH->S_Mod Primarily T-type C_Clin Status ETH->C_Clin Clinical Use

Caption: Feature comparison of this compound and Ethosuximide.

T_Type_Channel_Blockade cluster_pathway Neuronal Membrane cluster_drugs Pharmacological Intervention Depol Low Voltage Depolarization Channel T-type CaV Channel (e.g., CaV3.1) Depol->Channel Opens Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Mediates Excitability Increased Neuronal Excitability / Burst Firing Ca_Influx->Excitability Leads to NNC This compound (Potent Blocker) NNC->Channel Blocks ETH Ethosuximide (Moderate Blocker) ETH->Channel Blocks

Caption: Mechanism of T-type calcium channel blockade.

Electrophysiology_Workflow start Start: Transfected HEK-293 or Primary Neuron patch Establish Whole-Cell Patch-Clamp Configuration start->patch isolate Isolate T-type Currents (Pharmacologically) patch->isolate record_control Record Baseline Current (Control) isolate->record_control apply_drug Apply Drug (this compound or Ethosuximide) record_control->apply_drug record_drug Record Current in Presence of Drug apply_drug->record_drug washout Washout and Record Recovery (if applicable) record_drug->washout analyze Analyze Data: Calculate % Inhibition & IC50 washout->analyze end End: Determine Potency and Efficacy analyze->end

Caption: Workflow for electrophysiological comparison.

Conclusion

This compound and ethosuximide both serve as valuable molecules for probing the function of T-type calcium channels, but for different applications.

  • This compound is a superior research tool for in vitro and preclinical studies where high potency and selectivity for T-type channels are required to dissect their specific contribution to cellular and network physiology, free from the confounding effects on HVA channels.[8][9][13]

  • Ethosuximide , while significantly less potent, is a clinically proven, effective treatment for absence epilepsy.[6][7] Its established safety profile and mechanism of action centered on T-type channel modulation make it a benchmark compound, though its lower potency and potential for off-target effects at high concentrations are important considerations in experimental design.[2][5]

For drug development professionals, this compound represents a lead compound structure that achieves high T-type selectivity, a desirable feature for next-generation therapeutics targeting channelopathies associated with this specific channel family.

References

A Comparative Guide to NNC-55-0396 and Zonisamide in Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of NNC-55-0396 and zonisamide, two compounds with significant implications for the treatment of neurological disorders. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in research and drug development.

Overview and Physicochemical Properties

This compound is a selective T-type calcium channel blocker, investigated for its potential in neurological conditions like essential tremor and epilepsy.[1] Zonisamide is an established antiepileptic drug with a broader mechanism of action, also used as an adjunctive therapy for Parkinson's disease.[2][3]

PropertyThis compound DihydrochlorideZonisamide
Chemical Structure (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride1,2-benzisoxazole-3-methanesulfonamide[4]
Molecular Formula C₃₀H₃₈FN₃O₂ · 2HClC₈H₈N₂O₃S[4]
Molecular Weight 564.57 g/mol 212.22 g/mol [4]
Primary Target T-type calcium channels[5]Voltage-gated sodium and T-type calcium channels[6]

Mechanism of Action

The primary distinction between this compound and zonisamide lies in their mechanisms of action. This compound exhibits high selectivity for T-type calcium channels, whereas zonisamide possesses a multi-target profile.

This compound: This compound acts as a potent and selective antagonist of T-type calcium channels (Caᵥ3.x). It displays an IC₅₀ value of 6.8 µM for Caᵥ3.1 T-type channels, with minimal effect on high-voltage-activated (HVA) calcium channels at concentrations up to 100 µM.[5][7][8] By blocking these channels, this compound can modulate neuronal excitability and rhythmic firing patterns implicated in certain neurological disorders.

Zonisamide: The therapeutic effects of zonisamide are attributed to a combination of actions:

  • Voltage-gated sodium channel blockade: It inhibits the sustained, high-frequency repetitive firing of neurons by blocking voltage-sensitive sodium channels.[9][10]

  • T-type calcium channel blockade: Zonisamide also reduces low-threshold T-type calcium currents, which may prevent the propagation of seizure discharges.[2][9][11] In cultured rat cerebral cortex neurons, 500 µM of zonisamide reduced T-type Ca²⁺ current by a mean of 59.5%.[12]

  • Modulation of Neurotransmission: It enhances GABAergic inhibitory neurotransmission and may inhibit the release of the excitatory neurotransmitter glutamate.[6][9]

  • Carbonic Anhydrase Inhibition: Zonisamide is a weak inhibitor of carbonic anhydrase, although this action is not considered its primary antiepileptic mechanism.[9]

  • Neuroprotection: Studies suggest zonisamide has neuroprotective properties, potentially through the reduction of oxidative stress.[10]

Signaling Pathway Diagrams

G cluster_0 This compound Mechanism of Action This compound This compound T-type Ca Channel (Caᵥ3.x) T-type Ca Channel (Caᵥ3.x) This compound->T-type Ca Channel (Caᵥ3.x) blocks Ca Influx Ca Influx T-type Ca Channel (Caᵥ3.x)->Ca Influx mediates Neuronal Hyperexcitability Neuronal Hyperexcitability Ca Influx->Neuronal Hyperexcitability contributes to

This compound selective blockade of T-type calcium channels.

G cluster_1 Zonisamide Multi-Target Mechanism of Action Zonisamide Zonisamide Na Channel Na Channel Zonisamide->Na Channel blocks T-type Ca Channel T-type Ca Channel Zonisamide->T-type Ca Channel blocks GABA Release GABA Release Zonisamide->GABA Release enhances Glutamate Release Glutamate Release Zonisamide->Glutamate Release inhibits Neuronal Stabilization Neuronal Stabilization Na Channel->Neuronal Stabilization T-type Ca Channel->Neuronal Stabilization GABA Release->Neuronal Stabilization Glutamate Release->Neuronal Stabilization

Zonisamide's multifaceted mechanism of action.

Comparative Efficacy in Neurological Models

Direct comparative studies between this compound and zonisamide are limited. The following sections present available data from individual studies in relevant neurological models.

Epilepsy Models

Zonisamide is well-established as an antiepileptic drug, while the anticonvulsant potential of this compound is less explored in published literature.

Zonisamide Efficacy in Epilepsy

Study TypeSeizure TypeDosageEfficacy Outcome
Randomized, double-blind, placebo-controlled trial[13]Refractory partial-onset seizures100 mg/day20.5% median reduction in seizure frequency[13]
200 mg/day24.7% median reduction in seizure frequency[13]
400 mg/day40.5% median reduction in seizure frequency; 42% of patients had ≥50% reduction[13]
Long-term continuation studies[14]Partial seizuresNot specified61% median reduction in partial seizure frequency from baseline at last evaluation[14]
Chart review[15]Absence seizuresMean 343 mg/day51.1% of patients achieved seizure freedom; 35.6% had ≥50% seizure reduction[15]
Monotherapy trial vs. Carbamazepine[16]Newly diagnosed partial epilepsy300 mg/day79.4% of patients seizure-free for ≥26 weeks (vs. 83.7% for carbamazepine)[16]

This compound in Epilepsy Models

Parkinson's Disease Models

Zonisamide is approved in some countries as an adjunctive treatment for Parkinson's disease, with clinical data supporting its efficacy in improving motor symptoms. Data for this compound in Parkinson's models is not as prevalent.

Zonisamide Efficacy in Parkinson's Disease

Study TypePatient PopulationDosageEfficacy Outcome (Change in UPDRS Part III Score)
Randomized, controlled trial[3][17]Advanced Parkinson's Disease25 mg/daySignificant decrease from baseline (-6.3 ± 0.8)[3][17]
50 mg/daySignificant decrease from baseline (-5.8 ± 0.8); 38.8% of patients had ≥30% reduction[3][17]
Randomized, placebo-controlled study[18]Advanced Parkinson's Disease25 mg/daySignificant improvement compared to placebo at 3 months (p=0.009)[18]
Systematic review and meta-analysis[19]Parkinson's Disease25 mg/dayModest improvement (SMD: -2.7)[19]
50 mg/dayModest improvement (SMD: -2.6)[19]

This compound in Parkinson's Disease Models

While T-type calcium channels are being investigated as a potential target in Parkinson's disease, specific quantitative data on the efficacy of this compound in preclinical models of Parkinson's, such as the MPTP model, is not widely published. One study showed that this compound has neuroprotective effects in a mouse model of cerebral ischemia, which may be relevant to neurodegenerative diseases.[20]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is commonly used to screen for drugs effective against generalized seizures.

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.[21][22]

  • PTZ Preparation: Dissolve pentylenetetrazole in 0.9% saline to a desired concentration (e.g., 2 mg/mL for mice, 50 mg/mL for rats).[21][22]

  • Drug Administration: Administer the test compound (this compound or zonisamide) via the desired route (e.g., intraperitoneally, orally) at a predetermined time before PTZ injection.

  • Seizure Induction: Inject PTZ intraperitoneally. A common dose for mice is 30-35 mg/kg, while for rats, a two-step regimen of 50 mg/kg followed by 30 mg/kg after 30 minutes can be effective.[21][22]

  • Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes.[22]

  • Scoring: Score the severity of seizures using a standardized scale (e.g., Racine's scale). Record latencies to the first myoclonic jerk and generalized tonic-clonic seizure.[21]

6-Hz Psychomotor Seizure Test

This model is used to identify drugs effective against therapy-resistant partial seizures.

  • Animal Model: Adult male CF-1 mice.[23]

  • Drug Administration: Administer the test compound at various doses and time points before the seizure test.

  • Seizure Induction: Apply a constant current (e.g., 32 mA or 44 mA) for 3 seconds at a frequency of 6 Hz via corneal electrodes. A drop of topical anesthetic/electrolyte solution should be applied to the eyes prior to electrode placement.[23]

  • Observation: Observe the animal for 1-2 minutes following stimulation.[23][24]

  • Endpoint: The primary endpoint is the presence or absence of a characteristic seizure, which includes immobility, forelimb and jaw clonus, and stereotyped automatic behaviors. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[24]

MPTP-Induced Parkinson's Disease Model

This neurotoxin-based model replicates some of the key pathological features of Parkinson's disease.

  • Animal Model: Young adult C57BL/6 mice are commonly used due to their sensitivity to MPTP.[25][26][27]

  • MPTP Preparation: Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in saline.

  • Drug Administration: Administer the test compound (e.g., zonisamide) before, during, or after MPTP administration to assess its neuroprotective or symptomatic effects.

  • MPTP Administration: Several regimens can be used, including:

    • Acute: Four injections of 10-20 mg/kg MPTP at 1-2 hour intervals.[27]

    • Subacute: One injection of 30 mg/kg MPTP daily for five consecutive days.[26][27]

  • Behavioral Assessment: Conduct motor function tests such as the rotarod test, pole test, or open field test at various time points after MPTP administration.[27]

  • Neurochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue. Measure striatal dopamine and its metabolites using HPLC. Perform immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[25][26]

Experimental Workflow Diagrams

G cluster_2 PTZ-Induced Seizure Model Workflow Animal Acclimatization Animal Acclimatization Drug Administration (Test Compound/Vehicle) Drug Administration (Test Compound/Vehicle) Animal Acclimatization->Drug Administration (Test Compound/Vehicle) PTZ Injection (i.p.) PTZ Injection (i.p.) Drug Administration (Test Compound/Vehicle)->PTZ Injection (i.p.) Behavioral Observation & Scoring Behavioral Observation & Scoring PTZ Injection (i.p.)->Behavioral Observation & Scoring Data Analysis Data Analysis Behavioral Observation & Scoring->Data Analysis

Workflow for the pentylenetetrazol (PTZ)-induced seizure model.

G cluster_3 MPTP-Induced Parkinson's Model Workflow Baseline Behavioral Testing Baseline Behavioral Testing Drug Administration (Test Compound/Vehicle) Drug Administration (Test Compound/Vehicle) Baseline Behavioral Testing->Drug Administration (Test Compound/Vehicle) MPTP Administration MPTP Administration Drug Administration (Test Compound/Vehicle)->MPTP Administration Post-lesion Behavioral Testing Post-lesion Behavioral Testing MPTP Administration->Post-lesion Behavioral Testing Neurochemical & Histological Analysis Neurochemical & Histological Analysis Post-lesion Behavioral Testing->Neurochemical & Histological Analysis

Workflow for the MPTP-induced Parkinson's disease model.

Conclusion

This compound and zonisamide represent distinct approaches to modulating neuronal excitability. This compound offers high selectivity for T-type calcium channels, a target of growing interest in several neurological disorders. Zonisamide provides a broader, multi-target approach that has been clinically validated for epilepsy and Parkinson's disease.

The lack of direct comparative studies highlights a significant research gap. Future head-to-head preclinical studies are warranted to directly compare the efficacy and side-effect profiles of these two compounds in standardized neurological models. Such research would provide invaluable data to guide the development of more effective and targeted therapies for complex neurological diseases.

References

NNC-55-0396: A Comparative Analysis of a Selective T-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of NNC-55-0396, a potent T-type calcium channel blocker, against other notable T-type antagonists. The information is supported by experimental data to facilitate informed decisions in research and development.

Efficacy and Selectivity: A Quantitative Comparison

This compound demonstrates high selectivity for T-type calcium channels over high-voltage-activated (HVA) calcium channels. Its potency is comparable to, and in some aspects surpasses, that of its parent compound, mibefradil, and other T-type blockers such as ethosuximide and zonisamide.

Table 1: Comparative Potency (IC50) of T-Type Calcium Channel Blockers
CompoundTarget Channel(s)IC50 Value (µM)Cell LineReference
This compound CaV3.1 T-type 6.8 HEK293 [1]
HVA Channels> 100INS-1[1]
MibefradilT-type2.7-[2][3][4]
L-type18.6-[2][3][4]
CaV3.1 (α1G)~1 (in 10 mM Ba²⁺)HEK293[5]
CaV3.2 (α1H)~1 (in 10 mM Ba²⁺)HEK293[5]
CaV3.1 (α1G)0.27 (in 2 mM Ca²⁺)HEK293[5]
CaV3.2 (α1H)0.14 (in 2 mM Ca²⁺)HEK293[5]
EthosuximideT-type (persistent current)0.6 mM-[6]
T-type (α1G, α1I)0.3-0.5 mM (inactivated state)-[6]
T-type (α1H)0.6-1.2 mM (inactivated state)-[6]
ZonisamideT-typeReduction by 59.5% at 500 µMCultured rat cortical neurons[7]
L-typeNo effectCultured rat cortical neurons[7]
Table 2: In Vivo Efficacy in a Harmaline-Induced Tremor Model
Compound (Dose)Effect on TremorAnimal ModelReference
This compound (12.5 mg/kg) Suppressed tremor by 50% Harmaline-induced tremor in mice [1]
This compound (20 mg/kg) Suppressed tremor GABAA α1-null mice [1]
Mibefradil (12.5 mg/kg)No significant effectHarmaline-induced tremor in mice[1]
Mibefradil (20 mg/kg)No effectGABAA α1-null mice[1]
Table 3: Comparative Inhibition of Cytochrome P450 Enzymes
CompoundEnzymeIC50 ValueKi ValueReference
This compound CYP3A4 (recombinant) 300 ± 30 nM 210 ± 6 nM [8][9]
CYP3A4 (human liver microsomes) 11 ± 1.1 µM 3.9 ± 0.4 µM [8][9]
CYP2D6 (recombinant) 29 ± 1.2 nM 2.8 ± 0.3 nM [8][9]
MibefradilCYP3A4 (recombinant)33 ± 3 nM23 ± 0.5 nM[8][9]
CYP3A4 (human liver microsomes)566 ± 71 nM202 ± 39 nM[8][9]
CYP2D6 (recombinant)129 ± 21 nM12.7 ± 0.9 nM[8][9]
ZonisamideMAO-B25 µM-[10]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the blockade of T-type calcium channels, which play a crucial role in regulating neuronal excitability.[11] This mechanism is particularly relevant in conditions characterized by aberrant neuronal firing, such as certain types of epilepsy and tremor.

T_type_channel_neuronal_excitability T-Type Channel Blockade and Neuronal Excitability cluster_membrane Neuronal Membrane T_type_channel T-type Ca²⁺ Channel Reduced_Ca_influx Reduced Ca²⁺ Influx T_type_channel->Reduced_Ca_influx HVA_channel HVA Ca²⁺ Channel NNC_55_0396 This compound NNC_55_0396->T_type_channel Selective Blockade Mibefradil Mibefradil Mibefradil->T_type_channel Blockade Mibefradil->HVA_channel Blockade (less selective) Decreased_excitability Decreased Neuronal Excitability Reduced_Ca_influx->Decreased_excitability Therapeutic_effects Therapeutic Effects (e.g., anti-tremor, anti-seizure) Decreased_excitability->Therapeutic_effects

Caption: Mechanism of this compound in reducing neuronal excitability.

Furthermore, this compound has been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This suggests potential therapeutic applications in oncology, as HIF-1α is a key regulator of tumor angiogenesis and survival under hypoxic conditions.

HIF_1a_pathway_inhibition Inhibition of HIF-1α Signaling by this compound NNC_55_0396 This compound T_type_channel T-type Ca²⁺ Channel NNC_55_0396->T_type_channel Inhibits HIF_1a_stabilization HIF-1α Stabilization NNC_55_0396->HIF_1a_stabilization Inhibits HIF_1a_synthesis HIF-1α Synthesis NNC_55_0396->HIF_1a_synthesis Inhibits T_type_channel->HIF_1a_stabilization T_type_channel->HIF_1a_synthesis HIF_1a_expression HIF-1α Expression HIF_1a_stabilization->HIF_1a_expression HIF_1a_synthesis->HIF_1a_expression Angiogenesis Angiogenesis HIF_1a_expression->Angiogenesis Tumor_growth Tumor Growth HIF_1a_expression->Tumor_growth

Caption: this compound inhibits HIF-1α signaling, impacting angiogenesis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

In Vitro Electrophysiology for IC50 Determination
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human CaV3.1 T-type calcium channel subunit.

  • Method: Whole-cell patch-clamp recordings.

  • Procedure:

    • Cells are cultured and prepared on glass coverslips.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow for whole-cell voltage control.

    • T-type calcium currents are elicited by a depolarizing voltage step from a hyperpolarized holding potential.

    • This compound is applied at various concentrations to the extracellular solution.

    • The reduction in the peak T-type current amplitude is measured at each concentration.

    • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

electrophysiology_workflow Electrophysiology Workflow for IC50 Determination Cell_culture HEK293 cells expressing CaV3.1 Patch_clamp Whole-cell patch-clamp recording Cell_culture->Patch_clamp Current_elicitation Elicit T-type Ca²⁺ currents Patch_clamp->Current_elicitation Drug_application Apply this compound at varying concentrations Current_elicitation->Drug_application Data_acquisition Measure peak current reduction Drug_application->Data_acquisition IC50_calculation Calculate IC50 value Data_acquisition->IC50_calculation

Caption: Workflow for determining IC50 values using patch-clamp.

Harmaline-Induced Tremor Model in Mice
  • Animal Model: Male ICR mice or other suitable strains.

  • Inducing Agent: Harmaline hydrochloride, typically administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Procedure:

    • Animals are acclimated to the testing environment.

    • A baseline tremor recording is taken using a tremor monitor or accelerometer.

    • The test compound (e.g., this compound) or vehicle is administered.

    • After a specified pretreatment time, harmaline is administered to induce tremor.

    • Tremor activity is recorded for a defined period.

    • The frequency and amplitude of the tremor are quantified and compared between treatment groups.

tremor_model_workflow Harmaline-Induced Tremor Model Workflow Acclimation Acclimate mice to testing environment Baseline Record baseline tremor Acclimation->Baseline Treatment Administer this compound or vehicle Baseline->Treatment Harmaline_injection Inject harmaline to induce tremor Treatment->Harmaline_injection Tremor_recording Record tremor activity Harmaline_injection->Tremor_recording Data_analysis Analyze tremor frequency and amplitude Tremor_recording->Data_analysis

Caption: Experimental workflow for the harmaline-induced tremor model.

Cytochrome P450 Inhibition Assay
  • System: Human liver microsomes or recombinant human CYP450 enzymes.

  • Method: Fluorogenic or LC-MS/MS-based assays.

  • Procedure:

    • The test compound (e.g., this compound) is incubated with the enzyme source (microsomes or recombinant enzymes) and a specific substrate for the CYP isoform of interest.

    • The reaction is initiated by the addition of an NADPH regenerating system.

    • After a set incubation time, the reaction is stopped.

    • The formation of the metabolite is quantified using either fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to a vehicle control.

    • IC50 values are determined from a concentration-response curve.

Conclusion

This compound emerges as a highly selective and potent T-type calcium channel blocker with a favorable in vivo efficacy profile, particularly in models of tremor. Its reduced inhibition of CYP3A4 compared to its predecessor, mibefradil, suggests a lower potential for drug-drug interactions. The additional activity of this compound on the HIF-1α signaling pathway opens avenues for its investigation in other therapeutic areas, such as oncology. This guide provides a foundational comparison to aid researchers in the evaluation and potential application of this compound in their studies.

References

A Comparative Guide to the Anti-Angiogenic Effects of NNC-55-0396

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-angiogenic properties of NNC-55-0396 against two established anti-angiogenic agents, Sunitinib and Bevacizumab. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Mechanism of Action

This compound: This compound is a T-type Ca2+ channel inhibitor.[1] Its anti-angiogenic effects are mediated through the suppression of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1] this compound inhibits the stabilization of HIF-1α, a key transcription factor that regulates the expression of pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF). By destabilizing HIF-1α, this compound effectively downregulates the expression of these angiogenic factors, leading to an inhibition of new blood vessel formation.

Sunitinib: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-angiogenic effects by blocking the signaling of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] By inhibiting these receptors on the surface of endothelial cells, Sunitinib disrupts the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Bevacizumab: Bevacizumab is a humanized monoclonal antibody that directly targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A). By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors (VEGFRs) on endothelial cells.[3] This blockade of the VEGF signaling pathway inhibits the activation of endothelial cells and suppresses the formation of new blood vessels.

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound, Sunitinib, and Bevacizumab from in vitro and in vivo studies.

In Vitro Anti-Angiogenic Activity
CompoundAssayCell LineIC50Citation
This compound In vitro angiogenesis suppressionHUVEC1-5 µM[4]
Sunitinib VEGF-dependent proliferationHUVEC4.6 nM[5]
Sunitinib Tube formationHUVECSignificant inhibition at 880 nM[5]
Bevacizumab VEGF-induced proliferationHUVECDose-dependent inhibition[6]
Bevacizumab Tube formationHUVECDose-dependent inhibition[6]
Bevacizumab VEGFR2 Activation-0.11 µg/mL[7]

Note: Direct comparative studies with this compound in HUVEC tube formation assays were not available in the reviewed literature. The provided data for this compound reflects its general in vitro anti-angiogenic activity.

In Vivo Anti-Tumor and Anti-Angiogenic Efficacy in U87MG Glioblastoma Xenograft Model
CompoundDoseRoute of AdministrationKey FindingsCitation
This compound 10 and 20 mg/kg-Significantly suppressed glioblastoma tumor growth.[8]
Sunitinib 80 mg/kg/day (5 days on, 2 days off)Oral74% reduction in microvessel density; 36% improvement in median survival.[2][9]
Sunitinib 80 mg/kgIntragastricSignificant inhibition of tumor growth.[10][11]
Bevacizumab --Dose-dependently inhibits tumor growth.[12]

Note: The in vivo data is compiled from separate studies utilizing the same U87MG glioblastoma xenograft model, allowing for an indirect comparison of efficacy.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel)

  • 24-well or 96-well plates

  • Test compounds (this compound and alternatives)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds.

  • Seed the HUVEC suspension onto the solidified matrix.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and photograph the formation of tube-like structures using an inverted microscope.

  • For quantitative analysis, stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Aortic Ring Assay

This ex vivo assay evaluates angiogenesis by observing the sprouting of new microvessels from aortic explants.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free culture medium

  • Basement membrane matrix or collagen gel

  • 48-well plates

  • Test compounds

  • Inverted microscope with a camera

Procedure:

  • Humanely euthanize the animal and aseptically dissect the thoracic aorta.

  • Clean the aorta of any surrounding fibro-adipose tissue and cut it into 1 mm thick rings.

  • Embed the aortic rings in a gel of basement membrane matrix or collagen in the wells of a 48-well plate.

  • Allow the gel to solidify at 37°C.

  • Add culture medium containing the test compounds or vehicle control to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.

  • Monitor the sprouting of new microvessels from the aortic rings daily using an inverted microscope.

  • Quantify the angiogenic response by measuring the length and number of sprouts.

Mandatory Visualization

G cluster_0 Cellular Environment (Hypoxia) cluster_1 This compound Intervention Hypoxia Hypoxia ROS Mitochondrial ROS Hypoxia->ROS induces HIF1a HIF-1α ROS->HIF1a stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation HIF1a->Proteasome degraded by HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex VEGF VEGF (and other angiogenic factors) HIF1_complex->VEGF promotes transcription Angiogenesis Angiogenesis VEGF->Angiogenesis stimulates NNC This compound NNC->HIF1a inhibits stabilization & protein synthesis

Caption: Signaling pathway of this compound's anti-angiogenic effect.

experimental_workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis start_invitro Prepare HUVECs treat_invitro Treat with this compound or Alternatives start_invitro->treat_invitro tube_formation Tube Formation Assay treat_invitro->tube_formation quantify_invitro Quantify Tube Formation (Length, Junctions) tube_formation->quantify_invitro start_exvivo Isolate Aortic Rings treat_exvivo Culture with this compound or Alternatives start_exvivo->treat_exvivo aortic_ring Aortic Ring Assay treat_exvivo->aortic_ring quantify_exvivo Quantify Microvessel Sprouting aortic_ring->quantify_exvivo start_invivo Implant U87MG Cells in Mice tumor_growth Allow Tumor Establishment start_invivo->tumor_growth treat_invivo Treat with this compound or Alternatives tumor_growth->treat_invivo measure_tumor Measure Tumor Volume & Survival treat_invivo->measure_tumor analyze_vessels Immunohistochemistry (Microvessel Density) treat_invivo->analyze_vessels

Caption: Experimental workflow for validating anti-angiogenic effects.

References

Comparative Guide to the Cross-Reactivity of NNC-55-0396 with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of NNC-55-0396, a selective T-type calcium channel blocker, with other major ion channels. Understanding the selectivity of a compound is critical for assessing its potential therapeutic efficacy and off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the interpretation of the compound's activity.

Summary of Cross-Reactivity Data

This compound is a derivative of mibefradil designed to exhibit high selectivity for T-type calcium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various ion channels, providing a quantitative overview of its selectivity.

Ion Channel FamilySpecific ChannelCell TypeIC50 (µM)Reference
Calcium (Ca²⁺) Channels CaV3.1 (T-type)INS-1 cells6.8[1]
CaV3.1 (T-type)HEK293 cells~7[2]
High-Voltage-Activated (HVA)INS-1 cells> 100[1][3]
High-Voltage-Activated (HVA)Bovine Chromaffin Cells1.8
High-Voltage-Activated (HVA)Rat Embryo Chromaffin Cells2.1
Potassium (K⁺) Channels Voltage-dependent (KV)Rabbit coronary arterial smooth muscle cells0.080[4]
hERG (Kv11.1)Not Publicly Available-
Sodium (Na⁺) Channels Nav1.5Not Publicly Available-

Note: The IC50 values for High-Voltage-Activated (HVA) calcium channels show variability depending on the experimental system. While studies in INS-1 cells indicate low potency (> 100 µM), research on chromaffin cells suggests a higher affinity (1.8-2.1 µM). This discrepancy highlights the importance of considering the specific cellular context when evaluating off-target effects. Data for key cardiac safety channels, hERG and Nav1.5, are not publicly available and would require dedicated experimental evaluation.

Signaling Pathway and Experimental Workflow

To determine the cross-reactivity of a compound like this compound, a systematic approach involving electrophysiological screening is employed. The following diagrams illustrate the general signaling pathway of T-type calcium channels and a typical experimental workflow for assessing ion channel cross-reactivity.

Signaling Pathway of T-type Calcium Channels cluster_membrane Cell Membrane T_type_Channel T-type Ca²⁺ Channel (e.g., CaV3.1) Calcium_Influx Calcium_Influx T_type_Channel->Calcium_Influx allows Depolarization Depolarization Depolarization->T_type_Channel activates NNC_55_0396 NNC_55_0396 NNC_55_0396->T_type_Channel inhibits Cellular_Response Cellular_Response Calcium_Influx->Cellular_Response triggers

T-type calcium channel signaling pathway.

Experimental Workflow for Ion Channel Cross-Reactivity Screening Cell_Culture Cell Line Preparation (Expressing target ion channel) Patch_Clamp Whole-Cell Patch Clamp (Voltage Clamp Mode) Cell_Culture->Patch_Clamp Compound_Application Application of this compound (Concentration-response) Patch_Clamp->Compound_Application Data_Acquisition Recording of Ionic Currents Compound_Application->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis Selectivity_Profile Comparison of IC50 values across different ion channels Data_Analysis->Selectivity_Profile

References

A Comparative Analysis of NNC-55-0396 and Other HIF-1α Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of NNC-55-0396 and other prominent Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors for researchers, scientists, and drug development professionals. We present a detailed examination of their mechanisms of action, potency, and preclinical efficacy, supported by experimental data and protocols to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to HIF-1α Inhibition

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. The critical role of HIF-1α in tumor adaptation and progression makes it a compelling target for cancer therapy.

Overview of this compound

This compound is a T-type calcium channel blocker that has been identified as an inhibitor of HIF-1α expression.[1][2] Its mechanism of action in suppressing HIF-1α is multifaceted, involving both the promotion of proteasomal degradation and the inhibition of protein synthesis.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent through its ability to inhibit angiogenesis and suppress tumor growth in xenograft models.[1][2] While its primary pharmacological activity is the blockade of T-type calcium channels, its impact on the HIF-1α pathway presents a novel avenue for its therapeutic application in oncology.

Comparative Data of HIF-1α Inhibitors

To provide a clear comparison of this compound with other well-characterized HIF-1α inhibitors, the following table summarizes their key properties, including their mechanism of action and reported potency.

InhibitorTarget/Mechanism of ActionPotency (IC50)Key Preclinical Findings
This compound T-type Ca2+ channel blocker; Inhibits HIF-1α protein synthesis and promotes its degradation.[1][2]6.8 µM (for Cav3.1 T-type channels)[3]; Significantly reduces HIF-1α levels at 10 µM[1]Inhibits angiogenesis and suppresses glioblastoma tumor growth in vivo.[1][2]
YC-1 Inhibits HIF-1α protein synthesis via the PI3K/Akt/mTOR pathway.[4]1.2 µM (for HIF-1 transcriptional activity)[1][4]Exerts anti-tumor and anti-angiogenic effects.[4]
PX-478 Inhibits HIF-1α transcription and translation.[5][6]~20-30 µM (for cytotoxicity in cancer cell lines)[5]Demonstrates significant antitumor activity in various human tumor xenografts, correlating with tumor HIF-1α levels.[5][7]
Topotecan Topoisomerase I inhibitor; Inhibits HIF-1α translation.[8][9]0.20–1.00 μM (for HIF-1α transactivation)Daily low-dose administration inhibits HIF-1α expression, angiogenesis, and tumor growth in glioma xenografts.
Chetomin Disrupts the interaction between HIF-1α and the p300/CBP co-activator.4.1 nM (median IC50 for growth inhibition in multiple myeloma cell lines)Exhibits potent antitumour activity in multiple myeloma.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the HIF-1α signaling pathway and the points of intervention for different classes of inhibitors.

HIF-1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1a_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1a_p->PHDs O2 VHL VHL HIF-1a_p->VHL Binding PHDs->HIF-1a_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_s HIF-1α (stabilized) Nucleus Nucleus HIF-1a_s->Nucleus Dimerization HIF-1a_s->Dimerization HIF-1b HIF-1β (ARNT) HIF-1b->Nucleus HIF-1b->Dimerization HIF-1 HIF-1 Dimerization->HIF-1 HRE HRE (Hypoxia Response Element) HIF-1->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription

Figure 1. Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.

HIF-1a_Inhibitor_Mechanisms HIF-1a_mRNA HIF-1α mRNA HIF-1a_Protein HIF-1α Protein HIF-1a_mRNA->HIF-1a_Protein Translation HIF-1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF-1a_Protein->HIF-1_Complex Dimerization with HIF-1β HRE_Binding HRE Binding HIF-1_Complex->HRE_Binding DNA Binding Transcription Target Gene Transcription HRE_Binding->Transcription Topotecan Topotecan (e.g., Topoisomerase I inhibitors) Topotecan->HIF-1a_Protein Inhibits Translation YC-1 YC-1 (e.g., PI3K/Akt/mTOR pathway inhibitors) YC-1->HIF-1a_Protein Inhibits Synthesis This compound This compound This compound->HIF-1a_Protein Inhibits Synthesis & Promotes Degradation PX-478 PX-478 PX-478->HIF-1a_mRNA Inhibits Transcription PX-478->HIF-1a_Protein Inhibits Translation Chetomin Chetomin Chetomin->HRE_Binding Disrupts HIF-1α/p300 interaction

Figure 2. Mechanisms of action of various HIF-1α inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of HIF-1α inhibitors.

Hypoxia-Response Element (HRE) Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of HIF-1.

Materials:

  • HeLa or other suitable cancer cell line

  • HRE-luciferase reporter plasmid (containing multiple HRE copies upstream of a minimal promoter driving firefly luciferase)

  • Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

  • Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, DFO)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control.

  • Hypoxic Induction: Incubate the plates under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16-24 hours. Alternatively, treat cells with a chemical inducer of hypoxia.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of HRE activity by dividing the normalized luciferase activity of the hypoxia-treated samples by that of the normoxia-treated samples. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for HIF-1α Protein Levels

This method is used to detect and quantify the levels of HIF-1α protein in cell lysates.

Materials:

  • Cancer cell lines

  • Test inhibitors

  • Hypoxia chamber or CoCl₂

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For enhanced stabilization, CoCl₂ (100-150 µM) can be added.

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with inhibitors and/or expose to hypoxia as described for the reporter assay.

  • Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of HIF-1α inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test inhibitor and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or media, sometimes mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for HIF-1α and markers of proliferation (Ki-67) and angiogenesis (CD31), or Western blotting.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Injection Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, IHC, etc.) Monitoring->Endpoint

References

A Head-to-Head Comparison of NNC-55-0396 and Other Anti-Tremor Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of NNC-55-0396, a selective T-type calcium channel blocker, with other prominent anti-tremor medications. The information is intended to support research and development efforts in the field of movement disorders.

Executive Summary

Tremor, a common symptom in neurological disorders such as Essential Tremor (ET) and Parkinson's Disease (PD), is managed by a range of pharmacological agents with diverse mechanisms of action. This guide focuses on the preclinical and clinical data of this compound in comparison to established first-line therapies like propranolol and primidone, as well as other drugs targeting ion channels and neurotransmitter systems. This compound emerges as a promising candidate due to its selective mechanism of action, which may offer a favorable side-effect profile compared to less specific agents.

Mechanism of Action Overview

The following diagram illustrates the primary signaling pathways targeted by the compared anti-tremor drugs.

Anti_Tremor_Drug_Mechanisms cluster_0 Neuronal Membrane cluster_1 Drug Classes T-type Ca2+ Channel T-type Ca2+ Channel Neuronal Excitability Neuronal Excitability T-type Ca2+ Channel->Neuronal Excitability Regulates Beta-adrenergic Receptor Beta-adrenergic Receptor Beta-adrenergic Receptor->Neuronal Excitability Modulates GABA-A Receptor GABA-A Receptor GABA-A Receptor->Neuronal Excitability Decreases Voltage-gated Na+ Channel Voltage-gated Na+ Channel Voltage-gated Na+ Channel->Neuronal Excitability Regulates This compound This compound This compound->T-type Ca2+ Channel Inhibits CX-8998 CX-8998 CX-8998->T-type Ca2+ Channel Modulates Zonisamide Zonisamide Zonisamide->T-type Ca2+ Channel Inhibits Zonisamide->Voltage-gated Na+ Channel Inhibits Ethosuximide Ethosuximide Ethosuximide->T-type Ca2+ Channel Inhibits Propranolol Propranolol Propranolol->Beta-adrenergic Receptor Antagonizes Primidone (Phenobarbital) Primidone (Phenobarbital) Primidone (Phenobarbital)->GABA-A Receptor Potentiates Benzodiazepines Benzodiazepines Benzodiazepines->GABA-A Receptor Potentiates Tremor Tremor Neuronal Excitability->Tremor Contributes to

Caption: Signaling pathways targeted by various anti-tremor drugs.

Comparative Data Tables

The following tables summarize the key pharmacological and efficacy data for this compound and its comparators.

Table 1: Pharmacological Profile
DrugPrimary Mechanism of ActionMolecular Target(s)IC50/Potency
This compound Selective T-type calcium channel blockerCav3.1 T-type channels6.8 μM[1][2]
Propranolol Non-selective beta-adrenergic receptor antagonistβ1 and β2 adrenergic receptors-
Primidone Converted to active metabolites phenobarbital and PEMAGABA-A receptor potentiation (phenobarbital)-
Benzodiazepines Positive allosteric modulator of GABA-A receptorsGABA-A receptors[3][4]-
Zonisamide Blocks T-type calcium channels and voltage-gated sodium channelsCav3 T-type channels, Voltage-gated Na+ channels[5][6]-
Ethosuximide T-type calcium channel blockerT-type calcium channels[7][8]-
CX-8998 (Suvecaltamide) Selective T-type calcium channel modulatorCav3 T-type channels[9]Low nM potency for inactivated state[9]
Table 2: Preclinical Efficacy in Tremor Models
DrugAnimal ModelDosageTremor ReductionReference
This compound Harmaline-induced tremor (mouse)12.5 mg/kgSuppressed tremor by half[10]
This compound GABAA α1-null model (mouse)20 mg/kgSuppressed tremor[1]
This compound Tacrine-induced tremulous jaw movements (rat)Not specifiedSignificantly suppressed TJMs[11]
Propranolol Harmaline-induced tremor (mouse)20 mg/kgCompletely blocked tremorigenic effect[12]
Zonisamide Tacrine-induced tremulous jaw movements (rat)Not specifiedSignificantly suppressed TJMs[11]
Ethosuximide MPTP monkey model of parkinsonian tremor150 mg/dayReduced tremor by 60% after 5 days[13]
CX-8998 (Suvecaltamide) Harmaline-induced tremor (rat)≥1 mg/kg (oral)Robust, dose-dependent inhibition[9]
Table 3: Clinical Efficacy in Essential Tremor
DrugStudy DesignPrimary EndpointKey Finding(s)Reference
Propranolol Double-blind trialTremor attenuationStatistically better results than placebo[14]
Primidone -Tremor amplitude reductionReduces tremor amplitude by ~50-70%[10]
Alprazolam (Benzodiazepine) Open-labelTremor attenuationSignificantly attenuated tremors (EMG: 76.2 ± 22.68%)[15]
Zonisamide Double-blind, placebo-controlledChange in TRS total scoreNo statistically significant difference from placebo[5]
Ethosuximide Open-label trialChange in TCRS scoreNot an effective treatment for ET[7][16]
CX-8998 (Suvecaltamide) Phase 2, randomized, placebo-controlledChange in TETRAS performance subscale (video-rated)Primary endpoint not met, but improved investigator-rated TETRAS and ADL scores[17][18][19]

Experimental Protocols

Detailed methodologies for key preclinical models are provided below.

Harmaline-Induced Tremor Model

This model is a widely used preclinical tool for screening potential anti-essential tremor therapeutics.

Harmaline_Induced_Tremor_Workflow cluster_0 Experimental Phases cluster_1 Detailed Steps Acclimation Acclimation Baseline_Recording Baseline_Recording Acclimation->Baseline_Recording Proceed to Acclimation_Detail Animal (mouse/rat) acclimates to testing environment. Acclimation->Acclimation_Detail Drug_Administration Drug_Administration Baseline_Recording->Drug_Administration Proceed to Baseline_Detail Record baseline motor activity using accelerometry or visual scoring. Baseline_Recording->Baseline_Detail Harmaline_Injection Harmaline_Injection Drug_Administration->Harmaline_Injection Followed by Drug_Admin_Detail Administer test compound (e.g., this compound) or vehicle via appropriate route (e.g., i.p., s.c.). Drug_Administration->Drug_Admin_Detail Tremor_Assessment Tremor_Assessment Harmaline_Injection->Tremor_Assessment Initiates Harmaline_Detail Administer harmaline hydrochloride (e.g., 10-30 mg/kg) to induce tremor. Harmaline_Injection->Harmaline_Detail Assessment_Detail Quantify tremor frequency (typically 10-16 Hz) and amplitude for a defined period. Tremor_Assessment->Assessment_Detail

Caption: Workflow for the harmaline-induced tremor model.

  • Animals: Mice or rats are commonly used.[2]

  • Harmaline Administration: Harmaline hydrochloride is typically dissolved in saline and administered subcutaneously (s.c.) or intraperitoneally (i.p.). Doses can range from 2.5 to 30 mg/kg depending on the species and desired tremor severity.[2][20]

  • Tremor Assessment: Tremor typically begins within minutes of administration.[2][21] Quantification can be performed using:

    • Visual Scoring: A graded scale (e.g., 0-3) to assess tremor intensity.[2]

    • Accelerometry: A more objective method using a force plate or attached accelerometer to measure tremor frequency and amplitude.[2][12]

  • Drug Testing: The test compound is administered prior to harmaline injection to assess its ability to prevent or reduce tremor.[12][20]

Tacrine-Induced Tremulous Jaw Movement (TJM) Model

This model is utilized to study parkinsonian tremor.

Tacrine_TJM_Workflow cluster_0 Experimental Phases cluster_1 Detailed Steps Acclimation Acclimation Drug_Administration Drug_Administration Acclimation->Drug_Administration Proceed to Acclimation_Detail Rat acclimates to observation chamber. Acclimation->Acclimation_Detail Tacrine_Injection Tacrine_Injection Drug_Administration->Tacrine_Injection Followed by Drug_Admin_Detail Administer test compound or vehicle. Drug_Administration->Drug_Admin_Detail Observation Observation Tacrine_Injection->Observation Initiates Tacrine_Detail Administer tacrine (e.g., 2.5-5.0 mg/kg, i.p.) to induce tremulous jaw movements. Tacrine_Injection->Tacrine_Detail Observation_Detail Count the number of tremulous jaw movements over a defined period (e.g., 5 minutes). Observation->Observation_Detail

References

Validating the Specificity of NNC-55-0396 for Cav3.1 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NNC-55-0396, a T-type calcium channel blocker, with other relevant alternatives. The focus is on validating its specificity for the Cav3.1 channel subtype through the presentation of experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Executive Summary

This compound is a potent blocker of T-type calcium channels, demonstrating a significant degree of selectivity for this channel family over high-voltage-activated (HVA) calcium channels.[1] Developed as a more stable and selective analog of mibefradil, this compound avoids the metabolic liabilities associated with its predecessor, specifically the potent inhibition of CYP3A4 enzymes. While initially characterized as a Cav3.1 blocker, evidence suggests that this compound also potently inhibits Cav3.2 and Cav3.3 subtypes. This guide synthesizes the available data to provide a clear comparison of its activity and outlines the experimental procedures necessary to validate its specificity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other notable T-type calcium channel blockers against Cav3 subtypes and other relevant ion channels.

Table 1: Potency of T-Type Calcium Channel Blockers on Cav3 Subtypes

CompoundCav3.1 IC50 (µM)Cav3.2 IC50 (µM)Cav3.3 IC50 (µM)Reference
This compound ~6.8 - 7Potent inhibition at 10 µMPotent inhibition at 10 µM[2][3]
Mibefradil~0.27 (with 2 mM Ca²⁺)~0.14 (with 2 mM Ca²⁺)~1 (with 10 mM Ba²⁺)[4]
Z9440.05 - 0.160.05 - 0.160.05 - 0.16[3][5][6]

Note: The IC50 values for this compound on Cav3.2 and Cav3.3 are not precisely defined in the reviewed literature, but complete inhibition is observed at 10 µM.

Table 2: Selectivity Profile of T-Type Calcium Channel Blockers

CompoundHigh-Voltage-Activated (HVA) Ca²⁺ Channels IC50 (µM)Other Off-Target InteractionsReference
This compound > 100Less potent inhibitor of CYP3A4 than mibefradil; Inhibits CYP2D6.[1][7][8]
Mibefradil~18.6 (L-type)Potent inhibitor of CYP3A4.[9]
Z944>10 (50-600 fold selectivity over Cav1.2, hERG, and Nav1.5)Minimal effects on hERG and Nav1.5.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, focusing on the electrophysiological validation of this compound's specificity.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Currents

This protocol is designed to measure the effect of this compound on T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with plasmids encoding the human α1 subunit of the desired Cav3 channel (Cav3.1, Cav3.2, or Cav3.3) and a green fluorescent protein (GFP) marker for identification of transfected cells.

  • Perform recordings 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 10 Glucose. Adjust pH to 7.4 with CsOH.

  • Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition software.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a gigaohm seal (>1 GΩ) on a GFP-positive cell and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV to ensure the availability of T-type channels.

  • Elicit T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms.

  • Perfuse the recording chamber with the external solution containing increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM) to determine the concentration-dependent block.

4. Data Analysis:

  • Measure the peak inward current at each concentration of this compound.

  • Normalize the current amplitude to the control (pre-drug) amplitude.

  • Plot the normalized current as a function of the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the validation of this compound.

cluster_0 Experimental Workflow: IC50 Determination A Cell Culture & Transfection (Cav3.1) B Whole-Cell Patch Clamp (Baseline Recording) A->B C Perfusion with This compound B->C D Record Current Inhibition (Multiple Concentrations) C->D E Data Analysis (Hill Plot) D->E F IC50 Value E->F

Caption: Workflow for determining the IC50 of this compound.

cluster_1 This compound Signaling Pathway in Angiogenesis NNC This compound Cav3 T-type Ca²⁺ Channels (e.g., Cav3.1) NNC->Cav3 Inhibits HIF1a_synthesis HIF-1α Protein Synthesis NNC->HIF1a_synthesis Inhibits HIF1a_stability HIF-1α Stabilization NNC->HIF1a_stability Inhibits Ca_influx Ca²⁺ Influx Cav3->Ca_influx Mediates Mito Mitochondrial Respiration Ca_influx->Mito ROS Mitochondrial ROS Mito->ROS ROS->HIF1a_stability Promotes Angiogenesis Angiogenesis HIF1a_stability->Angiogenesis Induces

Caption: this compound's role in inhibiting angiogenesis.

cluster_2 Logical Relationship: Specificity Validation NNC_Cav31 This compound inhibits Cav3.1 currents Conclusion Conclusion: This compound is a potent, non-subtype-selective T-type channel blocker NNC_Cav31->Conclusion NNC_Cav323 This compound inhibits Cav3.2 & Cav3.3 currents NNC_Cav323->Conclusion NNC_HVA This compound has minimal effect on HVA channels NNC_HVA->Conclusion High Selectivity for T-type

Caption: Validating this compound's T-type channel selectivity.

References

A Comparative Guide to Alternative Compounds for T-Type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative compounds to NNC-55-0396 for the inhibition of T-type calcium channels. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their specific experimental needs. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to T-Type Calcium Channels

T-type calcium channels, a class of low-voltage activated (LVA) calcium channels, are integral to a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[1] The Cav3 family of T-type channels comprises three distinct isoforms: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[2] Dysregulation of these channels has been implicated in numerous pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer, making them a significant target for drug discovery and development.[1][3]

This compound is a known selective inhibitor of T-type calcium channels, demonstrating a higher affinity for these channels over high-voltage-activated (HVA) calcium channels.[4] It is a structural analog of mibefradil, modified to reduce the formation of a metabolite that inhibits L-type calcium channels, thereby conferring greater selectivity for T-type channels.[4] This guide explores several alternative compounds, evaluating their potency, selectivity, and mechanisms of action in comparison to this compound.

Comparative Analysis of T-Type Channel Inhibitors

The selection of an appropriate T-type channel inhibitor is contingent on the specific requirements of the research, including the desired potency, selectivity for different Cav3 subtypes, and off-target effects. The following tables summarize the inhibitory concentrations (IC50) of this compound and its alternatives against various calcium channel subtypes.

Table 1: Inhibitory Potency (IC50) of T-Type Channel Blockers

CompoundCav3.1 (µM)Cav3.2 (µM)Cav3.3 (µM)L-type (Cav1.2) (µM)Reference(s)
This compound 6.8-->100[1][5][6]
Z944 0.05 - 0.160.05 - 0.160.05 - 0.16>10[7]
TTA-A2 0.0890.092~0.1>10[8]
Mibefradil ~1.34--18.6[9]
Ethosuximide ~12,000~3,000~1,820-[10]

Note: IC50 values can vary depending on experimental conditions. The data presented is a representative summary from the cited literature.

Featured Alternative Compounds

Z944

Z944 is a potent and highly selective T-type calcium channel blocker, exhibiting nanomolar affinity for all three Cav3 subtypes.[7] Its high selectivity over other calcium channels, such as the L-type (Cav1.2), makes it a valuable tool for specifically investigating the role of T-type channels.[7] Z944 has demonstrated efficacy in preclinical models of pain and epilepsy.

TTA-A2

TTA-A2 is another potent and selective T-type channel antagonist with nanomolar IC50 values against Cav3.1 and Cav3.2.[8] It has been shown to modulate neuronal firing patterns and is being investigated for its potential in treating neurological disorders.[8]

Mibefradil

Mibefradil is a broader spectrum calcium channel blocker with moderate selectivity for T-type over L-type channels.[9] While it was initially developed as an antihypertensive agent, its use has been limited due to drug-drug interactions.[11] However, it remains a useful pharmacological tool for in vitro studies where its dual-channel activity can be accounted for.

Ethosuximide

Ethosuximide is an established anti-epileptic drug, particularly effective in the treatment of absence seizures.[3][12] Its mechanism of action is, in part, attributed to the blockade of T-type calcium channels, although it exhibits significantly lower potency compared to newer, more selective inhibitors.[10][12]

Experimental Protocols

Accurate and reproducible assessment of T-type channel inhibition is crucial for drug development. The following are generalized protocols for two key experimental techniques.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell, providing precise data on the potency and kinetics of channel inhibition.

Objective: To determine the IC50 of a test compound on a specific T-type calcium channel subtype heterologously expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.1, Cav3.2, or Cav3.3).

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Test compound stock solution (e.g., in DMSO) and serial dilutions.

Procedure:

  • Culture the transfected HEK293 cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -100 mV to ensure availability of T-type channels.

  • Elicit T-type calcium currents by applying a depolarizing voltage step (e.g., to -30 mV for 200 ms).

  • Establish a stable baseline recording of the T-type current.

  • Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.

  • Record the T-type current at each compound concentration.

  • After the highest concentration, wash out the compound with the external solution to assess reversibility.

  • Analyze the data by normalizing the current at each concentration to the baseline current and fitting the concentration-response data to the Hill equation to determine the IC50.

Fluorescence-Based Calcium Imaging

This high-throughput method allows for the screening of multiple compounds by measuring changes in intracellular calcium concentration using fluorescent indicators.

Objective: To screen a library of compounds for inhibitory activity against T-type calcium channels.

Materials:

  • HEK293 cells expressing the T-type calcium channel subtype of interest.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • High-potassium stimulation buffer (assay buffer with elevated KCl concentration to induce depolarization).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Seed the cells into the microplates and culture overnight.

  • Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Place the microplate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Inject the high-potassium stimulation buffer to depolarize the cells and activate the T-type channels.

  • Record the change in fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence in the presence of each compound relative to the control (vehicle-treated) wells.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate a simplified T-type calcium channel signaling pathway and a typical experimental workflow for inhibitor screening.

T_type_channel_signaling cluster_membrane Plasma Membrane T_type_Channel T-type Ca²⁺ Channel (Cav3.1, 3.2, 3.3) Ca_influx Ca²⁺ Influx T_type_Channel->Ca_influx Depolarization Membrane Depolarization Ca_downstream Downstream Ca²⁺ Signaling Ca_influx->Ca_downstream Neuronal_Excitability Neuronal Excitability Ca_downstream->Neuronal_Excitability Gene_Expression Gene Expression Ca_downstream->Gene_Expression Hormone_Secretion Hormone Secretion Ca_downstream->Hormone_Secretion Inhibitor T-type Channel Inhibitor Inhibitor->T_type_Channel Blocks

Caption: Simplified signaling pathway of T-type calcium channels.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (Fluorescence-based Assay) Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->HTS Inactive Compounds Dose_Response Dose-Response & IC50 (Patch Clamp) Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (vs. other channels) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: Experimental workflow for T-type channel inhibitor screening.

Conclusion

The landscape of T-type calcium channel inhibitors offers a range of tools for researchers. While this compound provides a valuable profile of selectivity, alternatives such as Z944 and TTA-A2 offer significantly higher potency. The choice of inhibitor should be guided by the specific experimental goals, considering factors such as the required potency, selectivity across Cav3 subtypes, and potential off-target effects. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of these and other novel compounds targeting T-type calcium channels.

References

Safety Operating Guide

Navigating the Disposal of NNC-55-0396: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper disposal of NNC-55-0396, a selective T-type calcium channel blocker. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data, summarized in the table below, has been compiled from various chemical suppliers and safety data sheets (SDS).

PropertyValue
Chemical Name (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride
Molecular Formula C₃₀H₃₈FN₃O₂ · 2HCl
Molecular Weight 564.57 g/mol
CAS Number 357400-13-6
Appearance Crystalline solid
Purity ≥95%
Solubility Soluble in Water (up to 25 mM), DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml)
Storage Desiccate at room temperature or store at -20°C for long-term stability (≥ 4 years)

Experimental Protocols: Proper Disposal Procedures

While specific experimental protocols for the disposal of this compound are not explicitly detailed in publicly available literature, a standard operating procedure can be formulated based on its chemical properties and general guidelines for the disposal of solid, non-hazardous and hazardous chemical waste in a laboratory setting. The following step-by-step guide is designed to meet the needs of laboratory professionals.

Step 1: Waste Identification and Classification

Before disposal, it is crucial to classify the waste. This compound is a solid organic compound. While it is not classified as a highly hazardous substance, it should be treated as chemical waste. Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.

Step 2: Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE, including:

  • Safety glasses or goggles

  • Lab coat

  • Chemical-resistant gloves (nitrile or neoprene)

Step 3: Preparing for Disposal

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Label the container as "Hazardous Waste" or "Chemical Waste for Disposal" and include the full chemical name: "this compound."

    • Ensure the container is securely closed to prevent spills.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be considered contaminated.

    • Place these materials in a designated, sealed plastic bag or container labeled "Contaminated Solid Waste: this compound."

  • Solutions:

    • Aqueous solutions of this compound should not be disposed of down the drain.

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. The label should indicate "Aqueous Waste with this compound" and an approximate concentration.

Step 4: Storage Pending Disposal

  • Store the labeled waste containers in a designated, well-ventilated, and secure area away from incompatible chemicals.

  • Follow your institution's guidelines for the temporary storage of chemical waste.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Never dispose of solid this compound or its solutions in the regular trash or down the sanitary sewer.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Waste Type start->identify solid Solid this compound identify->solid Is it pure solid? liquid This compound Solution identify->liquid Is it a solution? contaminated Contaminated Materials identify->contaminated Is it contaminated labware? package_solid Package in Labeled, Sealed Container solid->package_solid package_liquid Collect in Labeled, Sealed Waste Bottle liquid->package_liquid package_contaminated Place in Labeled, Sealed Bag/Container contaminated->package_contaminated store Store in Designated Chemical Waste Area package_solid->store package_liquid->store package_contaminated->store contact_ehs Contact EHS for Pickup/ Arrange Professional Disposal store->contact_ehs

Caption: A flowchart outlining the proper disposal procedure for different forms of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as they may contain additional requirements.

Essential Safety and Logistical Information for Handling NNC-55-0396

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), handling, and disposal of NNC-55-0396, a selective T-type calcium channel blocker.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper safety protocols is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment and safety measures when handling this compound.

CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical-impermeable gloves, inspected prior to use. Must satisfy EU Directive 89/686/EEC and EN 374 standard.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1]
Engineering Controls VentilationHandle in a well-ventilated place.[1]
Emergency ExitsEnsure clear access to emergency exits and a designated risk-elimination area.[1]

Operational Plan: Handling and Storage

Handling: When working with this compound, it is crucial to avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1] All handling should be performed in a well-ventilated area, and direct contact with skin and eyes must be avoided.[1]

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Accidental Release and First Aid

Accidental Release Measures: In the event of a spill, immediately evacuate personnel to a safe area.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Personnel involved in cleanup should wear appropriate personal protective equipment, including chemical-impermeable gloves.[1] Prevent the chemical from entering drains.[1]

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

All waste material containing this compound must be collected and disposed of in accordance with appropriate local and national laws and regulations.[1] The chemical should be kept in suitable, closed containers for disposal.[1] Use spark-proof tools and explosion-proof equipment during the disposal process.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE 1 Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area 2 Weigh_Compound Weigh Compound (Avoid Dust) Prepare_Work_Area->Weigh_Compound 3 Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution 4 Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment 5 Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces 6 Dispose_Waste Dispose of Waste in Labeled, Sealed Containers Decontaminate_Surfaces->Dispose_Waste 7 Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE 8 Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands 9 Spill Accidental Spill Evacuate Evacuate Area Spill->Evacuate Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid Notify_Supervisor Notify Supervisor Evacuate->Notify_Supervisor First_Aid->Notify_Supervisor

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nnc-55-0396
Reactant of Route 2
Reactant of Route 2
Nnc-55-0396

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.